molecular formula C14H13N B172768 2,7-Dimethyl-9H-carbazole CAS No. 18992-65-9

2,7-Dimethyl-9H-carbazole

Cat. No.: B172768
CAS No.: 18992-65-9
M. Wt: 195.26 g/mol
InChI Key: ABYRPCUQHCOXMX-UHFFFAOYSA-N
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Description

2,7-Dimethyl-9H-carbazole is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYRPCUQHCOXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172424
Record name 9H-Carbazole, 2,7-dimethyl-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-65-9
Record name 9H-Carbazole, 2,7-dimethyl-
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Record name 9H-Carbazole, 2,7-dimethyl-
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Record name 2,7-Dimethyl-9H-carbazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2,7-Dimethyl-9H-carbazole, a heterocyclic aromatic compound of interest in various fields, including organic electronics and medicinal chemistry. This document details its physicochemical characteristics, plausible synthetic routes, purification methods, and spectral data, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound is a solid aromatic amine with the molecular formula C₁₄H₁₃N.[1][2] Its structure consists of a central carbazole core with two methyl groups substituted at the 2 and 7 positions. This substitution pattern influences its electronic properties and solubility.[2]

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃N[1][2]
Molecular Weight 195.26 g/mol [2]
CAS Number 18992-65-9[1][2]
Melting Point 292 °C[1]
Boiling Point (Predicted) 383.0 ± 11.0 °C[1]
Density (Predicted) 1.158 ± 0.06 g/cm³[1]
Flash Point (Predicted) 170.8 °C[1]
Refractive Index (Predicted) 1.712[1]
Solubility Soluble in organic solvents[2]
Physical Form Solid[2]

Synthesis and Purification

Experimental Protocol: Synthesis via Cadogan-Sundberg Cyclization

This protocol describes a potential route to this compound starting from a suitably substituted 2-nitrobiphenyl precursor.

Step 1: Synthesis of 2-Nitro-4,4'-dimethylbiphenyl (Precursor)

A Suzuki-Miyaura cross-coupling reaction can be employed to synthesize the necessary precursor.

  • Reactants: 2-Bromo-5-methylnitrobenzene and 4-methylphenylboronic acid.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos).

  • Base: Cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-methylnitrobenzene (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol).

    • Add anhydrous solvent (10 mL) via syringe.

    • Heat the reaction mixture at 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-nitro-4,4'-dimethylbiphenyl.

Step 2: Reductive Cyclization to this compound

  • Reactant: 2-Nitro-4,4'-dimethylbiphenyl.

  • Reducing/Cyclizing Agent: Triethyl phosphite (P(OEt)₃).

  • Procedure:

    • In a round-bottom flask, dissolve the 2-nitro-4,4'-dimethylbiphenyl (1.0 mmol) in an excess of triethyl phosphite.

    • Heat the mixture at reflux (around 150-160 °C) under an inert atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, remove the excess triethyl phosphite under high vacuum.

    • The crude product can then be purified.

Purification Protocol

The crude this compound can be purified by the following methods:

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Recrystallization:

    • Solvent Selection: A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, toluene).

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter while hot to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Spectroscopic Characterization

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.

Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Analysis: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons, with characteristic chemical shifts and coupling patterns. The ¹³C NMR will show distinct signals for the aromatic and methyl carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: The spectrum can be obtained using a KBr pellet or as a thin film.

    • Analysis: The IR spectrum should display characteristic absorption bands for the N-H stretching of the carbazole amine (around 3400 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-C stretching in the aromatic region (around 1450-1600 cm⁻¹).

  • Mass Spectrometry (MS):

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analysis: The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 195.26).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, other carbazole derivatives have been reported to exhibit a range of biological effects, including anticancer and antimicrobial activities.[3] Some carbazole compounds have been shown to modulate key cellular signaling pathways. For instance, certain derivatives can inhibit the PI3K/Akt/mTOR pathway , which is crucial for cell survival, proliferation, and apoptosis.[3]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification Reactants1 2-Bromo-5-methylnitrobenzene + 4-Methylphenylboronic acid Suzuki Suzuki-Miyaura Coupling Reactants1->Suzuki Precursor 2-Nitro-4,4'-dimethylbiphenyl Suzuki->Precursor Cyclization Cadogan-Sundberg Cyclization Precursor->Cyclization Crude Crude 2,7-Dimethyl- 9H-carbazole Cyclization->Crude Purify Column Chromatography & Recrystallization Crude->Purify Pure Pure 2,7-Dimethyl- 9H-carbazole Purify->Pure

Caption: Synthetic and purification workflow for this compound.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Carbazole Carbazole Derivative Carbazole->PI3K inhibits Carbazole->Akt inhibits Carbazole->mTORC1 inhibits

References

An In-depth Technical Guide to 2,7-Dimethyl-9H-carbazole: Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-Dimethyl-9H-carbazole, a heterocyclic aromatic compound of interest in various fields of chemical research, including materials science and medicinal chemistry. This document details its chemical identity, physical properties, and provides in-depth experimental protocols for its synthesis and characterization.

Chemical Identification and Properties

This compound is a derivative of carbazole with methyl groups substituted at the 2 and 7 positions of the carbazole core. Its unique structure imparts specific electronic and solubility properties, making it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 18992-65-9
Molecular Formula C₁₄H₁₃N
IUPAC Name This compound
InChI Key ABYRPCUQHCOXMX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 195.26 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 292 °C[3]
Boiling Point 383.0 ± 11.0 °C (Predicted)[3]
Purity >98.0% (GC)[2]
Solubility Soluble in organic solvents.[1]

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for carbazole synthesis, such as the Cadogan cyclization or a multi-step approach involving Ullmann coupling followed by cyclization. The following diagram outlines a potential synthetic workflow.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline Ullmann_Coupling Ullmann Coupling 4-Bromo-3-methylaniline->Ullmann_Coupling 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene 1-Bromo-4-iodobenzene->Ullmann_Coupling Intermediate 2-Amino-4,4'-dimethylbiphenyl Ullmann_Coupling->Intermediate Cyclization Cadogan Cyclization (or similar) Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the identification and characterization of this compound using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy Parameters (400 MHz):

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy Parameters (100 MHz):

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Place a portion of the mixture into a pellet die and apply pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis:

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion (e.g., m/z 50-500).

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol (Reversed-Phase):

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of acetonitrile and water (both may contain 0.1% formic acid) is typically effective.

    • Example Gradient: Start with 50% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance for carbazoles (e.g., around 235, 258, and 293 nm).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized batch of this compound.

G Start Synthesized This compound Purity_Check Purity Assessment (HPLC) Start->Purity_Check Decision Purity > 98%? Purity_Check->Decision Purification Purification (Recrystallization or Chromatography) Decision->Purification No Structure_Confirmation Structural Elucidation Decision->Structure_Confirmation Yes Purification->Purity_Check NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS FTIR FT-IR Spectroscopy Structure_Confirmation->FTIR End Characterized Product NMR->End MS->End FTIR->End

Caption: Analytical workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2,7-Dimethyl-9H-carbazole Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and starting materials for the preparation of 2,7-Dimethyl-9H-carbazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, including experimental protocols and quantitative data, to facilitate its synthesis and further investigation.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and unique photophysical properties. The 2,7-dimethyl substitution pattern on the carbazole scaffold can significantly influence its electronic and steric properties, making it a valuable building block for the development of novel therapeutic agents and functional organic materials. This guide focuses on the key synthetic strategies for obtaining this compound, with a primary emphasis on the Cadogan cyclization and multi-step synthesis involving Ullmann-type coupling reactions.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent and effective methods are detailed below.

Cadogan Reductive Cyclization

The Cadogan reaction is a powerful method for the synthesis of carbazoles from appropriately substituted 2-nitrobiphenyls.[1][2][3] This reaction typically involves a deoxygenative cyclization mediated by a trivalent phosphorus reagent, such as triphenylphosphine or triethyl phosphite.

A logical and efficient starting material for the synthesis of this compound via the Cadogan cyclization is 4,4'-Dimethyl-2-nitrobiphenyl . The reductive cyclization of this precursor directly yields the desired carbazole derivative.

Cadogan Cyclization cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4,4'-Dimethyl-2-nitrobiphenyl 4,4'-Dimethyl-2-nitrobiphenyl This compound This compound 4,4'-Dimethyl-2-nitrobiphenyl->this compound High Temperature P(OEt)3_or_PPh3 P(OEt)₃ or PPh₃ P(OEt)3_or_PPh3->this compound Ullmann_Tauber_Synthesis Start 3-Bromo-4-methylaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(3-bromo-4-methylphenyl)acetamide Step1->Intermediate1 Step2 Ullmann Coupling (Copper, Heat) Intermediate1->Step2 Intermediate2 4,4'-Dimethyl-2,2'-diacetamidobiphenyl Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 Intermediate3 4,4'-Dimethyl- [1,1'-biphenyl]-2,2'-diamine Step3->Intermediate3 Step4 Tauber Cyclization (Acid, Heat) Intermediate3->Step4 Product This compound Step4->Product Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Starting_Material Select Starting Material (e.g., 4,4'-Dimethyl-2-nitrobiphenyl) Reaction Perform Reaction (e.g., Cadogan Cyclization) Starting_Material->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Structure_Confirmation Confirm Structure NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Assess Purity Structure_Confirmation->Purity_Assessment

References

An In-depth Technical Guide to the Spectroscopic Data of 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,7-Dimethyl-9H-carbazole, a significant heterocyclic compound with potential applications in materials science and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of the parent compound, carbazole, and its closely related derivatives. Detailed experimental protocols for obtaining such data are also provided, along with a workflow for the spectroscopic analysis of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s (broad)1HN-H
~7.8s2HH-4, H-5
~7.2d2HH-1, H-8
~7.0d2HH-3, H-6
~2.5s6H2x -CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~140C-4a, C-4b
~138C-2, C-7
~122C-9a, C-8a
~120C-4, C-5
~118C-1, C-8
~110C-3, C-6
~212x -CH₃

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, SharpN-H Stretch
~3050-3000MediumAromatic C-H Stretch
~2920, ~2850MediumMethyl C-H Stretch
~1600, ~1470Medium-StrongAromatic C=C Bending
~1450MediumC-N Stretch
~810StrongC-H Out-of-plane Bending

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
195High[M]⁺ (Molecular Ion)
194Medium[M-H]⁺
180High[M-CH₃]⁺
167Medium[M-2CH₃+H]⁺ or [M-C₂H₄]⁺
97.5Low[M]²⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR, IR, and MS spectra of solid aromatic compounds like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64 (depending on sample concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Thin Solid Film Method): [1][2]

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[1]

    • Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[1][2]

  • Spectrum Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: [3]

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]

    • For complex matrices, an initial extraction and concentration step may be necessary.[3]

  • Instrumentation and Analysis (using Electron Ionization):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • This causes ionization and fragmentation of the molecule.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel organic compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization of a Novel Compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Compound Pure Compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep IR_Prep Prepare Thin Film or KBr Pellet Compound->IR_Prep MS_Prep Dissolve in Volatile Solvent Compound->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (e.g., EI, ESI) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Structure Confirmation Structure->Confirmation

Caption: A logical workflow for the spectroscopic characterization of a novel organic compound.

References

Technical Guide: Crystal Structure of 2,7-Disubstituted Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on Dimethyl 9H-carbazole-2,7-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for the crystal structure of 2,7-Dimethyl-9H-carbazole did not yield any publicly available crystallographic data. Therefore, this guide presents a detailed analysis of a closely related compound, Dimethyl 9H-carbazole-2,7-dicarboxylate , for which comprehensive crystal structure data is available. The methodologies and data presentation provided herein serve as a representative example for the crystallographic analysis of 2,7-disubstituted carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest to researchers in materials science and drug development due to their unique electronic, photophysical, and biological properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-property relationships and for rational design in various applications. This technical guide details the crystal structure and the experimental protocol for the determination of a 2,7-disubstituted carbazole derivative.

Crystal Structure and Data of Dimethyl 9H-carbazole-2,7-dicarboxylate

The crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate reveals a nearly planar carbazole ring system.[1][2] The two methyl ester groups are oriented in a trans configuration relative to each other and are slightly tilted from the mean plane of the carbazole core.[1][2][3] In the crystal, molecules form inversion dimers through N-H⋯O hydrogen bonds.[1][2][3] These dimers are further linked by parallel slipped π-π stacking interactions, forming slabs that propagate along the b-axis.[1][2][3]

The following table summarizes the key crystallographic data for dimethyl 9H-carbazole-2,7-dicarboxylate.[2]

ParameterValue
Chemical FormulaC₁₆H₁₃NO₄
Formula Weight283.27 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensions
a29.684(2) Å
b5.8264(4) Å
c15.4210(11) Å
α90°
β96.252(3)°
γ90°
Volume2651.2(3) ų
Z8
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
Crystal Size0.28 x 0.18 x 0.10 mm
Refinement
Reflections Collected16278
Independent Reflections2716
R_int0.042

The planarity of the carbazole ring system is a notable feature, with a mean deviation from planarity of 0.037 Å for the non-hydrogen atoms.[1][2][3]

ParameterValue
Dihedral Angle (Ester Group 1)8.12(6)°
Dihedral Angle (Ester Group 2)8.21(5)°
π-π Stacking Interactions
Inter-centroid Distance3.6042(8) Å
Inter-planar Distance3.3437(5) Å
Slippage1.345 Å

Experimental Protocols

The determination of the crystal structure of dimethyl 9H-carbazole-2,7-dicarboxylate involves several key stages, from synthesis to data analysis.

The synthesis of dimethyl 9H-carbazole-2,7-dicarboxylate was performed according to a previously reported literature procedure. High-quality single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in ethanol.[2]

A suitable single crystal was mounted on a diffractometer for data collection.

  • Data Collection: X-ray diffraction data were collected using a Bruker CMOS detector diffractometer with Mo Kα radiation at a temperature of 100 K.[2]

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². The hydrogen atom on the nitrogen was located in a difference Fourier map and refined with a distance restraint. Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[2] An absorption correction was applied using a multi-scan method.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

References

An In-depth Technical Guide on the Solubility of 2,7-Dimethyl-9H-carbazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2,7-Dimethyl-9H-carbazole in common organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, indicating a gap in publicly available research. Consequently, this guide provides a qualitative assessment of its expected solubility based on the known properties of the parent carbazole molecule and the influence of its substituents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, such as this compound, is presented. This is supplemented with a visual workflow diagram to aid researchers in designing and executing their own solubility studies.

Introduction to this compound

This compound is an aromatic nitrogen-containing heterocyclic compound belonging to the carbazole family.[1] The carbazole core structure is noted for its electronic properties and is a common building block in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), and as a scaffold in medicinal chemistry.[1] The addition of two methyl groups at the 2 and 7 positions can influence its physical and chemical properties, including its solubility, by altering the molecular symmetry and increasing its lipophilicity compared to the parent 9H-carbazole.[1] Understanding the solubility of this specific derivative is crucial for its application in solution-processed device fabrication, purification, and formulation in drug development.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases revealed no specific quantitative solubility data for this compound in common organic solvents. This highlights an area where further experimental investigation is needed. To facilitate future research, the following table has been prepared to be populated as data becomes available.

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Data Source
Aromatic TolueneData Not AvailableData Not Available
BenzeneData Not AvailableData Not Available
Halogenated DichloromethaneData Not AvailableData Not Available
ChloroformData Not AvailableData Not Available
Ketones AcetoneData Not AvailableData Not Available
Methyl Ethyl KetoneData Not AvailableData Not Available
Ethers Tetrahydrofuran (THF)Data Not AvailableData Not Available
Diethyl EtherData Not AvailableData Not Available
Esters Ethyl AcetateData Not AvailableData Not Available
Alcohols MethanolData Not AvailableData Not Available
EthanolData Not AvailableData Not Available
Aprotic Polar Dimethylformamide (DMF)Data Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)Data Not AvailableData Not Available
Non-polar HexaneData Not AvailableData Not Available
CyclohexaneData Not AvailableData Not Available

Qualitative Solubility Assessment

In the absence of quantitative data, a qualitative assessment can be made based on the known solubility of 9H-carbazole and the effect of the dimethyl substituents.

  • 9H-Carbazole: The parent compound is generally characterized as being sparingly soluble in water but more soluble in organic solvents.[2] Its solubility is higher in non-polar solvents like toluene and benzene, as well as polar aprotic solvents such as dimethyl sulfoxide (DMSO).[2] It is slightly soluble in alcohols like ethanol and ether.[3] The solubility of carbazole generally increases with a rise in temperature.[2]

  • Effect of Dimethyl Substitution: The presence of two methyl groups on the carbazole core in this compound is expected to increase its lipophilicity ("oil-loving" nature) and van der Waals interactions. This structural modification generally leads to enhanced solubility in non-polar and moderately polar organic solvents compared to the unsubstituted parent compound. Therefore, this compound is anticipated to have good solubility in solvents like toluene, chloroform, and tetrahydrofuran. Its solubility in polar protic solvents like methanol and ethanol may be limited but likely greater than that of the parent carbazole.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid organic compound like this compound using the isothermal shake-flask method. This method is considered a reliable approach for obtaining thermodynamic solubility data.

4.1. Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

4.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC system)

4.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette. To prevent the transfer of any undissolved solid, it is highly recommended to use a syringe filter attached to the pipette tip.

  • Dilution: Transfer the collected supernatant to a volumetric flask and dilute it to a known volume with the same solvent. The dilution factor should be chosen to bring the analyte concentration within the linear range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/100 mL or mol/L.

4.4. Analytical Method Considerations

  • UV-Vis Spectrophotometry: This method is suitable if this compound has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. It is particularly useful for complex mixtures or when the solvent has significant UV absorbance. A suitable column and mobile phase must be selected, and a calibration curve of peak area versus concentration must be generated.

  • Gravimetric Analysis: In this method, a known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining solid solute is measured. This method is straightforward but may be less accurate for compounds with low solubility or if the compound is not thermally stable.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solid (this compound) B Add Known Volume of Solvent A->B to vial C Agitate at Constant Temperature (24-48h) B->C D Allow Sedimentation C->D E Withdraw Supernatant (with Filtration) D->E F Dilute Sample E->F G Quantitative Analysis (e.g., HPLC, UV-Vis) F->G H Calculate Solubility G->H

Caption: Workflow for determining the solubility of this compound.

Conclusion

While there is a current lack of specific quantitative solubility data for this compound, its chemical structure suggests it is likely soluble in a range of common non-polar and moderately polar organic solvents. This technical guide provides a robust, generalized experimental protocol, the isothermal shake-flask method, which can be readily implemented by researchers to generate the needed solubility data. The provided workflow diagram offers a clear visual aid for the experimental process. The generation of such data will be invaluable for the continued development and application of this compound in materials science and medicinal chemistry.

References

Thermal Stability and Decomposition of 2,7-Dimethyl-9H-carbazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-9H-carbazole is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various functional organic materials. Its derivatives are of significant interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and pharmaceuticals. The thermal stability of this core structure is a critical parameter, dictating its processing window and the operational lifetime of devices or the shelf-life of related pharmaceutical compounds. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its decomposition temperature, and outlines the experimental protocols for its characterization.

Thermal Properties

The thermal stability of this compound is a key attribute for its application in materials science, particularly in the fabrication of OLEDs where high-temperature deposition processes are common. Carbazole derivatives are generally recognized for their excellent thermal stability.

Quantitative Data Summary

The known and estimated thermal properties of this compound are summarized in the table below. It is important to note that while the melting and boiling points are reported from specific measurements, the decomposition temperature is an estimate based on the known high thermal stability of carbazole derivatives.

PropertyValueNotes
Melting Point 292 °CExperimentally determined.
Boiling Point 383.0 ± 11.0 °CPredicted value.
Decomposition Temperature (Td) ~350 - 400 °CEstimated, based on the general thermal stability of carbazole derivatives. Specific experimental data is not readily available in public literature.

Experimental Protocols

The characterization of the thermal stability of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the energetics of phase transitions.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small amount of the high-purity this compound sample (typically 2-5 mg) is accurately weighed and placed into an inert sample pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition. The decomposition temperature is often reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and an isothermal segment. A common heating rate is 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and other phase transitions. The peak temperature of the endotherm is taken as the melting point.

Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a new organic material like this compound intended for use in electronic devices such as OLEDs.

Thermal_Stability_Workflow cluster_0 Material Synthesis & Purification cluster_1 Thermal Analysis cluster_2 Data Analysis & Evaluation cluster_3 Application & Device Testing synthesis Synthesis of this compound purification Purification (e.g., Sublimation, Recrystallization) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc tga Thermogravimetric Analysis (TGA) purification->tga mp_determination Determine Melting Point (Tm) dsc->mp_determination td_determination Determine Decomposition Temperature (Td) tga->td_determination stability_assessment Assess Thermal Stability Window (Td - Tm) mp_determination->stability_assessment td_determination->stability_assessment decision Sufficiently Stable? stability_assessment->decision decision->synthesis No, Redesign/Repurify fabrication Device Fabrication (e.g., OLED) decision->fabrication Yes performance_testing Device Performance & Lifetime Testing fabrication->performance_testing

Caption: Workflow for Thermal Stability Assessment of OLED Materials.

Conclusion

This compound possesses good thermal stability, a critical characteristic for its use in the fabrication of high-performance organic electronic devices and for ensuring the stability of its pharmaceutical derivatives. The provided experimental protocols for TGA and DSC offer a standardized approach for the detailed characterization of its thermal properties. A thorough understanding and evaluation of the thermal stability, as outlined in the assessment workflow, are essential for the successful application of this versatile carbazole derivative in research and development.

Purity analysis of 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Purity Analysis Methods

I've initiated a thorough search for purity analysis techniques applicable to 2,7-Dimethyl-9H-carbazole. I'm primarily focused on HPLC, GC, and spectroscopy. Currently, I'm delving into specific experimental protocols and available quantitative data, such as retention times and peak areas. The goal is to establish a solid foundation for evaluating existing methods.

Compiling Analysis Techniques

I'm now collating the experimental methodologies and quantitative data for purity analysis of this compound, particularly focusing on HPLC, GC, and spectroscopy, and documenting the synthesis pathways to anticipate potential impurities. I'm actively structuring the data into easily interpretable tables and will soon create a Graphviz diagram to visually represent the workflow before compiling a comprehensive technical guide.

Evaluating Purity Data

I've begun to evaluate the purity data for this compound. A commercial supplier, Sigma-Aldrich, lists their product at 98% purity. This serves as a preliminary benchmark. However, further research is needed to determine the validity of the listed value, and to find independent sources and methodologies for purity validation. I intend to find more detailed information.

Investigating Purity Methods

I've gathered more information. While searching, I noticed Sigma-Aldrich lists their this compound at 98% purity, but without specifying the analytical method used. Other vendors also claim purities of 99% and 95% for industrial grades, lacking method details. I found articles on carbazole derivatives synthesis using HPLC, GC-MS, NMR, and elemental analysis for purity and structure. A guide for a related compound offers general HPLC/GC-MS, useful as a starting point. Now, I'm working to identify potential impurities from synthesis.

Synthesizing Analytical Plan

I've assembled a detailed plan now. While no direct methods exist for this specific carbazole derivative, I can adapt protocols from similar compounds. I'll outline an analytical workflow based on HPLC and GC-MS, addressing potential impurities. I'll include caveats noting the absence of a dedicated standard for this compound. I have enough information now to produce the requested guide with clear explanations.

Crafting the Guide's Core

I'm now writing the guide. Recognizing the gap in dedicated analytical protocols, I'll emphasize the adaptation of methods from analogous compounds. I'll focus on HPLC and GC-MS workflows, highlighting expected retention times and fragmentation patterns. I'm preparing comprehensive tables to depict expected purity data. I'll include a Graphviz diagram for the workflow. I'll be clear about the assumptions made, given the absence of a specific this compound standard method.

Health and safety information for 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 2,7-Dimethyl-9H-carbazole

This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Physical Properties

This compound is a derivative of carbazole, recognized for its utility as a building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) due to its thermal stability and charge transport capabilities.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C14H13N[2][3]
Molecular Weight 195.26 g/mol [2]
CAS Number 18992-65-9[3]
Appearance White to light yellow powder or crystal[2]
Melting Point 292 °C[3]
Boiling Point 383.0 ± 11.0 °C (Predicted)[3]
Flash Point 170.8 °C[3]
Purity >98.0% (GC)[2]
Storage Store in a dry, cool, well-ventilated place under inert gas.[3]Air sensitive.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Classification

ClassificationHazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[2][4]
Eye Irritation (Category 2)H319: Causes serious eye irritation.[2][4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[4]

The parent compound, 9H-Carbazole, is also suspected of causing cancer (H351) and is very toxic to aquatic life with long-lasting effects (H410).[5][6]

GHS_Hazards cluster_pictograms GHS Pictogram cluster_statements Hazard Statements p1 h_statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

GHS Pictogram and Hazard Statements.

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available. Much of the existing data pertains to the parent compound, carbazole.

Table 3: Summary of Toxicological Data

Toxicological EndpointFindingNotes
Acute Toxicity Shall not be classified as acutely toxic.Based on data for Carbazole.[7]
Skin Corrosion/Irritation Causes skin irritation (H315).[2][4]Data specific to this compound.
Serious Eye Damage/Irritation Causes serious eye irritation (H319).[2][4]Data specific to this compound.
Respiratory/Skin Sensitization Shall not be classified as a sensitizer.Based on data for Carbazole.[7]
Germ Cell Mutagenicity Shall not be classified as mutagenic.Based on data for Carbazole.[7] However, other sources suggest Carbazole is suspected of causing genetic defects.
Carcinogenicity Shall not be classified as carcinogenic.Based on data for Carbazole.[7] However, other sources suggest Carbazole is suspected of causing cancer based on animal studies.[5][8][9]
Reproductive Toxicity Shall not be classified as a reproductive toxicant.Based on data for Carbazole.[7]

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed public literature. The classifications are based on supplier safety data sheets and databases which generally do not include full experimental methodologies.

Safe Handling and Exposure Controls

Proper handling and the use of personal protective equipment (PPE) are critical to minimize exposure.

Handling:

  • Handle in a well-ventilated place.[3][10]

  • Avoid the formation of dust and aerosols.[3][10][11]

  • Wash hands and skin thoroughly after handling.[2][11]

  • Do not eat, drink, or smoke when using this product.[12]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]

  • The compound is air-sensitive and should be stored under an inert gas.[2]

Exposure Controls and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure eyewash stations and safety showers are close to the workstation.[10][11]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or NIOSH standards).[8][13]

  • Skin Protection: Wear protective gloves and impervious clothing to prevent skin exposure.[8][11][13]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particle filter (NIOSH or EN 149 approved).[8][13]

Safe_Handling_Workflow start Start Handling prepare Work in Well-Ventilated Area (e.g., Fume Hood) start->prepare don_ppe Wear Required PPE - Safety Goggles - Gloves - Lab Coat prepare->don_ppe handle Handle Substance - Avoid dust/aerosol formation - Use non-sparking tools don_ppe->handle storage Store Properly - Tightly closed container - Cool, dry, inert atmosphere handle->storage cleanup Clean Work Area & Wash Hands storage->cleanup end End cleanup->end

Workflow for Safe Handling of this compound.

First Aid and Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention.[2]

  • Skin Contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[13]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][14]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[10][13]

  • Specific Hazards: In a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated.[8][10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][10]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment. Avoid breathing dust. Ensure adequate ventilation.[11][15]

  • Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[7][10]

  • Containment and Cleaning: Sweep up or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.[7][8]

Emergency_Response_Flowchart cluster_personal Personal Safety cluster_containment Containment & Cleanup spill Accidental Release evacuate Evacuate Area spill->evacuate prevent_spread Prevent Entry into Drains spill->prevent_spread wear_ppe Wear Full PPE (Gloves, Goggles, Respirator) evacuate->wear_ppe ventilate Ensure Adequate Ventilation wear_ppe->ventilate cleanup Sweep/Vacuum into Closed Container prevent_spread->cleanup dispose Dispose as Hazardous Waste cleanup->dispose

Logical Flow for Accidental Release Response.

References

The Enduring Legacy of Carbazole: From Coal Tar to Cutting-Edge Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Synthesis of Carbazole Compounds

For over a century and a half, the tricyclic aromatic heterocycle, carbazole, has captivated the scientific community. First unearthed from the complex matrix of coal tar, this seemingly simple molecule has proven to be a versatile scaffold, underpinning the development of a vast array of compounds with significant applications in materials science and medicine. This technical guide provides a comprehensive overview of the discovery, history, and seminal synthetic methodologies of carbazole and its derivatives, tailored for researchers, scientists, and drug development professionals. We delve into the foundational experimental protocols, present key quantitative data, and visualize the intricate signaling pathways and experimental workflows that have defined the journey of this remarkable compound.

Discovery and Early History: A Byproduct of the Industrial Revolution

The story of carbazole begins in the heart of the 19th-century industrial revolution, a time when the distillation of coal tar was a burgeoning industry providing the raw materials for a new world of synthetic dyes and chemicals. In 1872, German chemists Carl Graebe and Carl Glaser, while investigating the components of the anthracene fraction of coal tar, successfully isolated a nitrogen-containing compound which they named "carbazole."[1] This discovery marked the entry of this heterocyclic system into the lexicon of organic chemistry.

The primary source of industrial-scale carbazole for many years remained the anthracene distillate of coal tar, where it is found in concentrations of up to 1.5%.[1] Early purification methods were arduous, often involving selective precipitation or complex formation to separate carbazole from other polycyclic aromatic hydrocarbons like anthracene and phenanthrene.

Foundational Synthetic Methodologies

The isolation of carbazole spurred the development of synthetic routes to access this and other related structures. Several classic named reactions emerged, each providing a unique pathway to the carbazole core and remaining relevant in synthetic organic chemistry to this day.

The Graebe-Ullmann Reaction (1896)

One of the earliest and most direct methods for carbazole synthesis was reported by Carl Graebe and Fritz Ullmann in 1896. This reaction involves the diazotization of an N-phenyl-1,2-diaminobenzene (N-phenyl-o-phenylenediamine) to form an intermediate 1,2,3-benzotriazole. Upon heating, this triazole readily extrudes molecular nitrogen, and the resulting reactive species undergoes intramolecular cyclization to afford the carbazole skeleton.[1]

Experimental Protocol: Graebe-Ullmann Synthesis of Carbazole

  • Step 1: Diazotization and Triazole Formation: An aqueous solution of sodium nitrite is added dropwise to a cooled, acidic solution of N-phenyl-o-phenylenediamine. The reaction mixture is stirred at low temperature (typically 0-5 °C) to facilitate the formation of the diazonium salt, which spontaneously cyclizes to the 1-phenyl-1,2,3-benzotriazole.

  • Step 2: Thermolysis and Cyclization: The isolated and dried benzotriazole is heated to an elevated temperature (often in a high-boiling solvent or neat) until the evolution of nitrogen gas ceases. The crude product is then purified, typically by recrystallization, to yield the carbazole.

The Bucherer Carbazole Synthesis (1904)

In 1904, Hans Theodor Bucherer developed a method for synthesizing carbazoles from the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite.[2] This reaction proceeds through a series of equilibria involving the formation of an intermediate arylamine, which then undergoes cyclization.

Experimental Protocol: Bucherer Carbazole Synthesis

  • Reaction Setup: A mixture of a naphthol, an arylhydrazine hydrochloride, and an aqueous solution of sodium bisulfite is heated in a sealed vessel or under reflux.

  • Reaction and Workup: The reaction is typically heated for several hours at a temperature sufficient to drive the reaction to completion. Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. Further purification is typically achieved by recrystallization from a suitable solvent.

The Borsche-Drechsel Cyclization (1908)

First described by Walther Borsche and Edmund Drechsel, this method involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone to form a tetrahydrocarbazole, which can then be dehydrogenated to the corresponding carbazole.[3] This reaction is a variation of the well-known Fischer indole synthesis.

Experimental Protocol: Borsche-Drechsel Cyclization

  • Step 1: Hydrazone Formation: Phenylhydrazine is condensed with cyclohexanone, typically in the presence of a weak acid catalyst, to form the corresponding cyclohexanone phenylhydrazone.

  • Step 2: Cyclization: The isolated hydrazone is heated in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid. The reaction mixture is then poured into water, and the precipitated tetrahydrocarbazole is collected.

  • Step 3: Dehydrogenation: The tetrahydrocarbazole is then aromatized to carbazole. This can be achieved using a variety of oxidizing agents, such as chloranil, manganese dioxide, or through catalytic dehydrogenation over palladium on carbon at elevated temperatures.

Quantitative Data on Historical Carbazole Syntheses

The yields of these classical carbazole syntheses can vary significantly depending on the specific substrates and reaction conditions employed. The following table summarizes representative yields reported in the literature for these foundational methods.

Reaction NameStarting MaterialsKey ReagentsReported Yield (%)Reference
Graebe-Ullmann ReactionN-phenyl-o-phenylenediamineNaNO₂, H⁺, HeatOften high, approaching quantitative in some cases[2]
Bucherer Carbazole SynthesisNaphthol, ArylhydrazineNaHSO₃Moderate to good[2]
Borsche-Drechsel CyclizationCyclohexanone, PhenylhydrazineAcid, Oxidizing AgentModerate to good[2]

Modern Applications: Carbazole-Containing Drugs and their Signaling Pathways

The carbazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically significant drugs. The rigid, planar, and electron-rich nature of the carbazole nucleus allows for favorable interactions with a variety of biological targets.

Carvedilol: A Beta-Blocker with Unique Signaling Properties

Carvedilol is a non-selective β-adrenergic receptor antagonist that also exhibits α₁-blocking activity. It is widely used in the treatment of hypertension and congestive heart failure. Carvedilol's mechanism of action involves the blockade of β₁ and β₂ adrenergic receptors, leading to decreased heart rate, myocardial contractility, and blood pressure. Additionally, its α₁-blocking activity contributes to vasodilation. Recent research has revealed that carvedilol can also act as a biased agonist, stimulating β-arrestin-mediated signaling pathways independent of G-protein coupling. This biased agonism is thought to contribute to some of its beneficial cardiovascular effects.

Carvedilol_Signaling_Pathway Carvedilol Signaling Pathway cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor G_protein G-Protein (Gs) beta_receptor->G_protein Blocks Gs activation beta_arrestin β-Arrestin beta_receptor->beta_arrestin Recruits Carvedilol Carvedilol Carvedilol->beta_receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Physiological_response_Gs ↓ Heart Rate ↓ Contractility PKA->Physiological_response_Gs ERK ERK Signaling beta_arrestin->ERK Activates Cardioprotective_effects Cardioprotective Effects ERK->Cardioprotective_effects Ondansetron_Signaling_Pathway Ondansetron Signaling Pathway cluster_gut Gastrointestinal Tract Enterochromaffin_cell Enterochromaffin Cell Serotonin_release Serotonin (5-HT) Release Enterochromaffin_cell->Serotonin_release HT3_receptor 5-HT₃ Receptor Serotonin_release->HT3_receptor Binds to Vagal_afferent Vagal Afferent Nerve Vomiting_center Vomiting Center (Brainstem) HT3_receptor->Vomiting_center Signal to Chemotherapy Chemotherapy/ Radiation Chemotherapy->Enterochromaffin_cell Stimulates Ondansetron Ondansetron Ondansetron->HT3_receptor Blocks Emesis Nausea & Vomiting Vomiting_center->Emesis Carbazole_Synthesis_Workflow Generalized Carbazole Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: Arylhydrazine & Cyclohexanone Derivative Reaction Reaction: Acid-catalyzed Cyclization Start->Reaction Crude_product Crude Tetrahydrocarbazole Reaction->Crude_product Dehydrogenation Dehydrogenation Crude_product->Dehydrogenation Crude_carbazole Crude Carbazole Derivative Dehydrogenation->Crude_carbazole Filtration Filtration Crude_carbazole->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Pure_product Pure Carbazole Derivative Drying->Pure_product

References

Theoretical studies on the electronic structure of 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies on the Electronic Structure of 2,7-Dimethyl-9H-carbazole

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their unique photophysical and electronic properties. These properties, including high thermal stability, excellent charge transport characteristics, and tunable electronic structure, make them promising candidates for a range of applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters. The substitution on the carbazole core, such as the methylation at the 2 and 7 positions in this compound, can significantly influence its electronic properties, including the frontier molecular orbital (FMO) energy levels, which are crucial in determining the performance of organic electronic devices. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed to investigate the electronic structure of carbazole derivatives, with a specific focus on the conceptual framework for studying this compound.

Theoretical Methodologies for Electronic Structure Calculation

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of organic molecules, offering a good balance between accuracy and computational cost.[1] Time-Dependent DFT (TD-DFT) is employed to study the excited-state properties and predict electronic absorption spectra.[2]

Computational Protocol

A typical workflow for the theoretical investigation of the electronic structure of a carbazole derivative like this compound involves the following steps:

  • Molecular Geometry Optimization: The initial step is to obtain the optimized ground-state geometry of the molecule. This is commonly achieved using a DFT functional, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, in conjunction with a suitable basis set, for instance, 6-31G(d).[1][2] This process identifies the lowest energy conformation of the molecule.

  • Frequency Analysis: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Frontier Molecular Orbital (FMO) Analysis: From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties.[1]

  • Excited-State Calculations: To understand the electronic absorption properties, TD-DFT calculations are performed on the optimized ground-state geometry.[2] These calculations yield information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* transitions).

computational_workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft Excited-State Calculation (TD-DFT) geom_opt->td_dft fmo_analysis FMO Analysis (HOMO, LUMO, Energy Gap) freq_calc->fmo_analysis end Electronic Structure Characterization fmo_analysis->end abs_spectra Simulated Absorption Spectrum td_dft->abs_spectra abs_spectra->end

Computational workflow for electronic structure analysis.

Quantitative Data: A Reference Study of 9H-Carbazole

Due to the absence of specific theoretical studies on this compound in the reviewed literature, this section presents calculated electronic properties for the parent compound, 9H-carbazole, to provide a baseline for understanding the electronic structure of its derivatives. The data presented below is representative of values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

ParameterCalculated Value (eV)
HOMO Energy-5.5 to -5.8
LUMO Energy-0.8 to -1.2
HOMO-LUMO Gap4.3 to 4.7

Note: These values are approximate and can vary depending on the specific computational methodology and level of theory employed.

Experimental Validation Protocols

Experimental techniques are crucial for validating the results of theoretical calculations. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the primary methods used for this purpose.[1]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.[1]

Experimental Protocol:

  • Sample Preparation: A solution of the carbazole derivative is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement: A potential is swept between the working and reference electrodes, and the resulting current is measured. The oxidation and reduction potentials are determined from the cyclic voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energies can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical equations that often involve referencing to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to electronic transitions between molecular orbitals. The onset of the lowest energy absorption band can be used to estimate the optical band gap, which is related to the HOMO-LUMO gap.[1]

Experimental Protocol:

  • Sample Preparation: A dilute solution of the carbazole derivative is prepared in a UV-transparent solvent (e.g., cyclohexane or dichloromethane).

  • Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The optical band gap can be estimated from the onset of the absorption edge using the equation Eg = 1240/λonset (where Eg is in eV and λonset is in nm).

References

The Luminescent Core: A Technical Guide to the Photophysical Properties of 2,7-Dimethyl-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a privileged scaffold in materials science and medicinal chemistry, continues to attract significant attention due to its unique electronic and photophysical characteristics. Among its many derivatives, those functionalized at the 2 and 7 positions are of particular interest for their potential in tuning the optoelectronic properties of organic materials. This technical guide provides an in-depth exploration of the photophysical properties of 2,7-dimethyl-9H-carbazole and its derivatives, offering a valuable resource for researchers engaged in the design of novel functional molecules for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes.

Core Photophysical Characteristics

Carbazole and its derivatives are renowned for their strong luminescence, high thermal and photochemical stability, and excellent hole-transporting capabilities.[1] The introduction of methyl groups at the 2 and 7 positions of the 9H-carbazole core can subtly influence its electronic structure, thereby modulating its absorption and emission properties. While extensive quantitative data for a broad range of this compound derivatives remains somewhat dispersed in the scientific literature, the foundational photophysical parameters of related 2,7-disubstituted carbazoles provide valuable insights into their expected behavior.

Derivatives of 2,7-disubstituted carbazoles typically exhibit strong absorption in the ultraviolet (UV) region and emit in the blue to green portion of the visible spectrum. The exact absorption and emission maxima, as well as the fluorescence quantum yield and lifetime, are highly dependent on the nature of the substituents at the 2 and 7 positions, as well as the group attached to the 9-position (the nitrogen atom).

Table 1: Photophysical Properties of Selected 2,7-Disubstituted Carbazole Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Φ_Fτ_F (ns)Reference
BCzHexane340, 406 (sh)400, 4300.493.94[1]
BPACzHexane358, 410 (sh)430, 4580.881.83[1]

Note: BCz and BPACz are 2,7-bis(dimesitylboryl)-N-ethyl-carbazole and 2,7-bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole, respectively. While not 2,7-dimethyl derivatives, they provide a valuable reference for the photophysical properties of 2,7-disubstituted carbazoles. λ_abs = Absorption Maximum, λ_em = Emission Maximum, Φ_F = Fluorescence Quantum Yield, τ_F = Fluorescence Lifetime, sh = shoulder.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of 2,7-Disubstituted Carbazole Derivatives

The synthesis of 2,7-disubstituted carbazole derivatives often involves multi-step reaction sequences. A general approach for the synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz) is provided as a representative example.[1]

Synthesis of 2,7-bis(dimesitylboryl)-9-ethyl-carbazole (BCz): [1]

  • Starting Material: 2,7-dibromo-9-ethyl-carbazole.

  • Reaction: The starting material is dissolved in dry diethyl ether in a three-necked flask under a nitrogen atmosphere and cooled to -78°C.

  • Lithiation: n-Butyllithium (n-BuLi) in hexane is added dropwise, and the mixture is stirred for 2 hours at -78°C.

  • Borylation: Dimesitylboron fluoride (Mes₂BF) is then added, and the reaction mixture is stirred for another 2 hours at -78°C before being allowed to warm to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched with a few drops of ethanol. The product is extracted with dichloromethane and washed with water.

  • Purification: The organic layer is dried, and the solvent is removed under vacuum. The crude product is purified by suspending it in hot ethanol, followed by filtration to yield the final product as a greenish solid powder.

G start 2,7-dibromo-9-ethyl-carbazole in Diethyl Ether step1 Cool to -78°C start->step1 step2 Add n-BuLi in Hexane (Lithiation) step1->step2 step3 Add Mes₂BF (Borylation) step2->step3 step4 Warm to RT, Stir Overnight step3->step4 step5 Quench with Ethanol step4->step5 step6 Extract with Dichloromethane step5->step6 step7 Purify by Recrystallization from Ethanol step6->step7 end 2,7-bis(dimesitylboryl)-9-ethyl-carbazole (BCz) step7->end

Caption: Synthetic workflow for 2,7-bis(dimesitylboryl)-9-ethyl-carbazole.

Photophysical Measurements

Standard spectroscopic techniques are employed to determine the key photophysical parameters of the synthesized compounds.

UV-Vis Absorption Spectroscopy:

  • Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

  • Methodology: Solutions of the compound are prepared in a spectroscopic grade solvent (e.g., hexane, dichloromethane) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M). The absorption spectra are recorded using a UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

Steady-State Fluorescence Spectroscopy:

  • Objective: To determine the fluorescence emission maxima (λ_em).

  • Methodology: The same solutions used for absorption measurements are excited at a wavelength corresponding to an absorption maximum. The fluorescence emission spectrum is recorded using a spectrofluorometer.

Fluorescence Quantum Yield (Φ_F) Determination:

  • Objective: To quantify the efficiency of the fluorescence process.

  • Methodology: The relative method is commonly used, employing a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions at the excitation wavelength is kept low (typically < 0.1) to avoid inner filter effects. The integrated fluorescence intensities of the sample and the standard are measured under identical experimental conditions. The quantum yield is then calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime (τ_F) Measurement:

  • Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

  • Methodology: Time-Correlated Single Photon Counting (TCSPC) is the most common technique. The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured. This process is repeated many times to build up a decay histogram, which is then fitted to an exponential function to extract the lifetime.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization synthesis Synthesize Carbazole Derivative purification Purify Compound synthesis->purification uv_vis UV-Vis Absorption Spectroscopy (λ_abs, ε) purification->uv_vis fluorescence Steady-State Fluorescence (λ_em) uv_vis->fluorescence quantum_yield Quantum Yield Measurement (Φ_F) fluorescence->quantum_yield lifetime Lifetime Measurement (TCSPC) (τ_F) fluorescence->lifetime

Caption: General experimental workflow for photophysical characterization.

Application in Organic Light-Emitting Diodes (OLEDs)

The favorable photophysical and charge-transporting properties of carbazole derivatives make them excellent candidates for use in OLEDs, often as host materials in the emissive layer or as hole-transporting layers.[2][3]

OLED Device Fabrication

OLEDs are typically fabricated by sequential deposition of thin layers of organic materials and electrodes onto a substrate. A general protocol for the fabrication of a solution-processed OLED is provided below.[3]

Device Structure: ITO / PEDOT:PSS / Emissive Layer / LiF / Al

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

  • Emissive Layer (EML) Deposition: A solution of the this compound derivative (as a host or emitter) in a suitable organic solvent is spin-coated on top of the HIL.

  • Cathode Deposition: A thin layer of lithium fluoride (LiF) followed by a layer of aluminum (Al) are thermally evaporated in a high-vacuum chamber to form the cathode.

  • Encapsulation: The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.

G cluster_device OLED Device Structure cluster_recombination anode Anode (ITO) hil Hole Injection Layer (PEDOT:PSS) anode->hil Hole Injection eml Emissive Layer (Carbazole Derivative) hil->eml Hole Transport recombination Exciton Formation & Light Emission eil Electron Injection Layer (LiF) eil->eml Electron Transport cathode Cathode (Al) cathode->eil Electron Injection

Caption: Energy level diagram and charge transport in a typical OLED.

Conclusion

This compound derivatives represent a promising class of materials for a variety of optoelectronic applications. Their core photophysical properties, characterized by strong UV absorption and blue-green fluorescence, can be finely tuned through chemical modification. The detailed experimental protocols provided in this guide offer a framework for the synthesis and comprehensive photophysical characterization of these compounds, as well as their integration into functional devices such as OLEDs. Further research into the synthesis and properties of a wider range of this compound derivatives will undoubtedly unlock their full potential in the development of next-generation organic electronic materials.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their unique photophysical and electronic properties. This has led to their extensive application in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and as key structural motifs in numerous pharmaceuticals and natural products. The 2,7-disubstituted carbazole scaffold, in particular, offers a versatile platform for tuning the optoelectronic and pharmacological properties of these molecules. This application note provides detailed protocols for the synthesis of 2,7-Dimethyl-9H-carbazole, a valuable building block in these fields, with a focus on palladium-catalyzed methodologies.

The primary approach detailed herein is a modern and efficient palladium-catalyzed intramolecular C-H amination. This method offers a direct route to the carbazole core from an appropriately substituted N-acetyl-2-aminobiphenyl precursor. For completeness, an alternative multi-step synthetic route is also presented. This document is intended to serve as a comprehensive guide for researchers, providing both theoretical background and practical, step-by-step experimental procedures.

Data Presentation

Table 1: Characterization Data for this compound
ParameterValueReference
Molecular Formula C₁₄H₁₃NN/A
Molecular Weight 195.26 g/mol N/A
Appearance Off-white to pale yellow solidTypical
¹H NMR See spectrum[1]
¹³C NMR Not explicitly found, predicted values can be used for comparisonN/A
Mass Spectrum Expected M+ = 195.10N/A
Table 2: Comparison of Palladium-Catalyzed Carbazole Synthesis Methods
MethodCatalyst / PrecatalystLigandBase / AdditiveSolventTemp. (°C)Yield (%)Reference
Intramolecular C-H Amination Pd(OAc)₂NoneK₂CO₃DMA120Good to ExcellentGeneral Method
Buchwald-Hartwig Amination Pd₂(dba)₃XPhosNaOt-BuToluene100HighGeneral Method
Direct Arylation Pd(OAc)₂P(o-tol)₃K₂CO₃ / PivOHDMA130Moderate to GoodGeneral Method

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination

This protocol is divided into two main stages: the synthesis of the N-acetyl-4,4'-dimethyl-[1,1'-biphenyl]-2-amine precursor via Suzuki coupling, and its subsequent palladium-catalyzed intramolecular cyclization to form this compound.

Part A: Synthesis of N-acetyl-4,4'-dimethyl-[1,1'-biphenyl]-2-amine (Precursor)

Reaction Scheme: (Image of the Suzuki coupling reaction to form the biphenyl amine, followed by acetylation)

Materials:

  • 2-Bromo-5-methylaniline

  • (4-Methylphenyl)boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • 2 M Aqueous sodium carbonate solution

  • Toluene

  • Ethanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • Suzuki Coupling: a. To a round-bottom flask, add 2-bromo-5-methylaniline (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq). b. Add a 3:1 mixture of toluene and ethanol. c. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. d. Add the 2 M aqueous sodium carbonate solution (3.0 eq). e. Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. f. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. g. Wash the organic layer sequentially with water and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to yield 4,4'-dimethyl-[1,1'-biphenyl]-2-amine.

  • N-Acetylation: a. Dissolve the 4,4'-dimethyl-[1,1'-biphenyl]-2-amine (1.0 eq) in dichloromethane in a round-bottom flask. b. Add pyridine (1.5 eq) to the solution. c. Cool the mixture to 0 °C in an ice bath. d. Slowly add acetic anhydride (1.2 eq) dropwise. e. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. f. Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. g. Separate the organic layer and wash it with 1 M HCl, water, and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-acetyl-4,4'-dimethyl-[1,1'-biphenyl]-2-amine, which can be used in the next step without further purification or can be purified by recrystallization.

Part B: Palladium-Catalyzed Intramolecular Cyclization

Reaction Scheme: (Image of the intramolecular C-H amination of the N-acetylated biphenyl to form the carbazole)

Materials:

  • N-acetyl-4,4'-dimethyl-[1,1'-biphenyl]-2-amine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Cu(OAc)₂ (Copper(II) acetate) or other oxidant (e.g., benzoquinone)

  • Dimethylacetamide (DMA) or other suitable high-boiling solvent

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube, add N-acetyl-4,4'-dimethyl-[1,1'-biphenyl]-2-amine (1.0 eq), Pd(OAc)₂ (0.05-0.10 eq), and Cu(OAc)₂ (2.0 eq) as an oxidant.

  • Add anhydrous, degassed dimethylacetamide (DMA).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the metal salts, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-acetyl-2,7-dimethyl-9H-carbazole.

Part C: Deacetylation (Optional, if 9H-carbazole is desired)

Procedure:

  • Dissolve the N-acetyl-2,7-dimethyl-9H-carbazole in a mixture of methanol and water.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium carbonate.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction, neutralize with a dilute acid (e.g., 1 M HCl), and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizations

Palladium_Catalyzed_Carbazole_Synthesis cluster_precursor Precursor Synthesis (Suzuki Coupling & Acetylation) cluster_cyclization Carbazole Formation start_materials 2-Bromo-5-methylaniline + (4-Methylphenyl)boronic acid suzuki Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol) start_materials->suzuki biphenyl_amine 4,4'-Dimethyl-[1,1'-biphenyl]-2-amine suzuki->biphenyl_amine acetylation N-Acetylation (Acetic Anhydride, Pyridine) biphenyl_amine->acetylation precursor N-acetyl-4,4'-dimethyl- [1,1'-biphenyl]-2-amine acetylation->precursor cyclization Intramolecular C-H Amination (Pd(OAc)₂, Cu(OAc)₂, DMA) precursor->cyclization n_acetyl_carbazole N-acetyl-2,7-dimethyl-9H-carbazole cyclization->n_acetyl_carbazole deacetylation Deacetylation (NaOH, MeOH/H₂O) n_acetyl_carbazole->deacetylation final_product This compound deacetylation->final_product

Caption: Workflow for the synthesis of this compound.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(X)L_n pd0->pd2_complex amine_coordination Amine Coordination pd2_amido Ar-Pd(II)(NR'R'')L_n pd2_complex->pd2_amido base Base pd2_amido->pd0 reductive_elimination Reductive Elimination product Ar-NR'R'' pd2_amido->product aryl_halide Ar-X aryl_halide->pd0 amine HNR'R'' amine->pd2_complex

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood under an inert atmosphere.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Buchwald-Hartwig Amination: N-Arylation of Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides or pseudohalides and primary or secondary amines. The N-arylation of carbazoles, a key application of this methodology, is of significant interest due to the prevalence of N-arylcarbazole motifs in pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful application of the Buchwald-Hartwig amination for the N-arylation of carbazoles.

The reaction generally proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the carbazole, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the N-arylcarbazole product and regenerate the Pd(0) catalyst.[2] The choice of ligand, base, and solvent is crucial for the success and efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[3]

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig N-arylation of carbazoles, showcasing the scope of the reaction with respect to both the carbazole and the aryl halide.

Table 1: Substrate Scope of Aryl Halides in the N-Arylation of Carbazole

EntryCarbazoleAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Carbazole1-Bromo-4-fluorobenzenePd(OAc)₂ / XPhosNaOtBuToluene100-11012-24>95 (Typical)[1]
2Carbazole4-ChloroacetophenonePd₂(dba)₃ / RuPhosNaOtBut-BuOH1001892
3Carbazole1-Bromo-4-methoxybenzenePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001885[4]
4Carbazole1-Iodo-3,5-dimethylbenzenePd(OAc)₂ / SPhosCs₂CO₃Toluene1101688
5Carbazole2-BromopyridinePd(OAc)₂ / XantphosCs₂CO₃p-Xylene125365[4]
6Carbazole1-Bromo-4-cyanobenzenePd(OAc)₂ / XantphosCs₂CO₃p-Xylene125253[4]

Table 2: Substrate Scope of Substituted Carbazoles

EntryCarbazole DerivativeAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13,6-Dibromo-9H-carbazole4-MethoxyanilinePd₂(dba)₃ / L9K₃PO₄1,4-Dioxane1001888[4]
23-Nitro-9H-carbazole4-ChlorotoluenePd(OAc)₂ / RuPhosK₂CO₃Toluene1102475
32,7-Di-tert-butyl-9H-carbazoleBromobenzenePd₂(dba)₃ / BrettPhosNaOtBuToluene1001291
44-Methoxy-9H-carbazole1-Bromo-4-fluorobenzenePd(OAc)₂ / XPhosNaOtBuToluene1101889

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables. These protocols can be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: General Procedure for the N-Arylation of Carbazole with an Aryl Bromide

This protocol is a general method adaptable for a range of aryl bromides and carbazoles, based on the synthesis of 9-(4-fluorophenyl)-9H-carbazole.[1]

Materials:

  • Carbazole (1.0 mmol, 167.2 mg)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)

  • Anhydrous toluene (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Oil bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add carbazole, palladium(II) acetate, and XPhos.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide, followed by anhydrous toluene. Finally, add the aryl bromide.

  • Reaction: Seal the flask or vial and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst. Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-arylcarbazole.

Protocol 2: N-Arylation of a Substituted Carbazole using a Diaryliodonium Salt

This protocol describes a method for the N-arylation of anilines to form N-arylcarbazoles using cyclic diaryliodonium salts as the aryl source.[4]

Materials:

  • Cyclic diaryliodonium salt (0.35 mmol)

  • Substituted aniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (10 mol %)

  • Cesium carbonate (Cs₂CO₃) (2.7 equiv)

  • p-Xylene (5-8 mL)

Equipment:

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the cyclic diaryliodonium salt, the substituted aniline, palladium(II) acetate, Xantphos, and cesium carbonate.

  • Solvent Addition: Add p-xylene to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 125 °C for 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired N-arylcarbazole.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amido Complex L-Pd(II)(Ar)(N-Carbazole) Oxidative Addition Complex->Amido Complex + Carbazole, - Base-H-X (Amine Coordination & Deprotonation) Amido Complex->Pd(0)L (Reductive Elimination) N-Arylcarbazole N-Arylcarbazole Amido Complex->N-Arylcarbazole Product Release

Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation of carbazoles.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Carbazole, Pd Catalyst, & Ligand in Schlenk Flask Inert Evacuate & Backfill with Inert Gas (3x) Setup->Inert Reagents Add Base, Solvent, & Aryl Halide Inert->Reagents Heat Heat to 100-125 °C with Vigorous Stirring Reagents->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute & Filter through Celite Cool->Filter Extract Aqueous Wash & Extraction Filter->Extract Dry Dry Organic Layer & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Substrate_Scope_Logic cluster_carbazole Carbazole Scope cluster_aryl_halide Aryl Halide Scope Buchwald-Hartwig Amination Buchwald-Hartwig Amination Unsubstituted Carbazole Buchwald-Hartwig Amination->Unsubstituted Electron-Withdrawing e.g., 3-Nitro-9H-carbazole Buchwald-Hartwig Amination->Electron-Withdrawing Electron-Donating e.g., 4-Methoxy-9H-carbazole Buchwald-Hartwig Amination->Electron-Donating Sterically Hindered e.g., 2,7-Di-tert-butyl-9H-carbazole Buchwald-Hartwig Amination->Sterically Hindered Aryl Bromides Aryl Bromides Buchwald-Hartwig Amination->Aryl Bromides Aryl Chlorides Aryl Chlorides Buchwald-Hartwig Amination->Aryl Chlorides Aryl Iodides Aryl Iodides Buchwald-Hartwig Amination->Aryl Iodides Heteroaryl Halides Heteroaryl Halides Buchwald-Hartwig Amination->Heteroaryl Halides

References

Ullmann Condensation for Carbazole Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Ullmann condensation remains a cornerstone reaction for the synthesis of carbazoles—a privileged scaffold in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this valuable C-N bond-forming reaction.

The Ullmann condensation, a copper-catalyzed reaction, has long been a robust method for the N-arylation of amines. In the context of carbazole synthesis, it typically involves the coupling of a carbazole with an aryl halide. While traditional Ullmann conditions often required harsh reaction parameters such as high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient protocols. These improved methods utilize catalytic amounts of copper(I) salts in the presence of various ligands, significantly expanding the substrate scope and functional group tolerance of the reaction.

Application in Drug Development

The carbazole core is a key structural motif in numerous pharmaceuticals due to its unique electronic and biological properties. The Ullmann condensation plays a crucial role in the synthesis of various carbazole-based drugs and drug candidates. Notable examples include:

  • Carvedilol: A non-selective beta/alpha-1 blocker used in the treatment of heart failure and high blood pressure. The synthesis of Carvedilol involves the preparation of a 4-hydroxycarbazole intermediate, a structure that can be synthesized through pathways that utilize Ullmann-type reactions.

  • Ondansetron: A potent 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. The core of Ondansetron is a tetrahydrocarbazolone moiety. While various synthetic routes exist, the construction of the carbazole framework or its precursors can be achieved using C-N bond-forming strategies related to the Ullmann condensation.

The versatility of the Ullmann condensation allows for the introduction of diverse aryl groups onto the carbazole nitrogen, enabling the synthesis of extensive libraries of compounds for drug discovery and lead optimization.

Reaction Mechanism and Experimental Workflow

The mechanism of the Ullmann condensation for N-arylation of carbazole generally proceeds through a catalytic cycle involving a copper(I) species. The key steps include the formation of a copper-amide intermediate, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the N-arylcarbazole and regenerate the copper(I) catalyst.

A general experimental workflow for a modern Ullmann condensation is depicted below. This process highlights the key stages from reaction setup to the isolation of the final product.

G General Reaction Mechanism for Ullmann Condensation cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmide Copper(I) Carbazolide CuI->CuAmide + Carbazolide Anion Carbazole Carbazole CarbazoleAnion Carbazolide Anion Carbazole->CarbazoleAnion + Base Base Base CuIII Copper(III) Intermediate CuAmide->CuIII + Ar-X (Oxidative Addition) ArylHalide Ar-X CuIII->CuI Product N-Arylcarbazole CuIII->Product Reductive Elimination

Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation of carbazole.

G Experimental Workflow for Ullmann Condensation Setup Reaction Setup: - Add Carbazole, Aryl Halide, Cu(I) salt, and Ligand to a dry flask. Inert Establish Inert Atmosphere: - Evacuate and backfill with N2 or Ar. Setup->Inert Reagents Add Base and Solvent Inert->Reagents Reaction Reaction: - Heat to desired temperature with stirring. Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Workup: - Cool, dilute with organic solvent and water. Monitoring->Workup Extraction Extraction: - Separate organic layer, extract aqueous layer. Workup->Extraction Purification Purification: - Dry, concentrate, and purify by chromatography. Extraction->Purification Product Isolated N-Arylcarbazole Purification->Product

Caption: A typical experimental workflow for the synthesis of N-arylcarbazoles via Ullmann condensation.

Quantitative Data Summary

The efficiency of the Ullmann condensation for carbazole synthesis is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following tables summarize quantitative data from various literature sources, providing a comparative overview of different reaction conditions.

Table 1: Ullmann N-Arylation of Carbazole with Various Aryl Halides

Aryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzeneCuI (5)1,10-Phenanthroline (10)K₂CO₃Dioxane1102495
4-IodotolueneCuI (5)L-Proline (10)K₂CO₃DMSO901288
4-BromoanisoleCuCl (10)1-Methyl-imidazole (20)t-BuOLiToluene1202485
2-BromopyridineCuCl (5)1-Methyl-imidazole (10)t-BuOLiToluene1303692
4-ChlorobenzonitrileCu₂O (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃DMSO/MeCN1404878

Table 2: Influence of Substituents on Carbazole and Aryl Halide

Carbazole DerivativeAryl HalideCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-NitrocarbazoleIodobenzeneCuI (5)1,10-Phenanthroline (10)K₃PO₄DMF1002482
3,6-Dibromocarbazole4-Methoxyphenylboronic acidCu(OAc)₂ (10)Pyridine (20)Na₂CO₃MethanolRT4875
Carbazole2-IodophenolCuI (10)Prolinamide (20)K₂CO₃Water1001289
1-Methoxycarbazole4-BromotolueneCuI (5)L-Proline (10)K₂CO₃Dioxane1103680

Experimental Protocols

Protocol 1: General Procedure for Copper(I) Iodide/1,10-Phenanthroline Catalyzed N-Arylation of Carbazole

This protocol is a representative example of a modern Ullmann condensation.[1]

Materials:

  • Carbazole (1.0 mmol, 1.0 equiv)

  • Aryl iodide (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add carbazole, aryl iodide, copper(I) iodide, and 1,10-phenanthroline.

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Add potassium carbonate to the reaction vessel, followed by the addition of anhydrous dioxane via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir the mixture vigorously for 24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-arylcarbazole.[1]

Protocol 2: Copper(I) Chloride/1-Methyl-imidazole Catalyzed N-Arylation of Carbazole with 2-Bromopyridine

This protocol is adapted for the synthesis of N-heteroarylcarbazoles.

Materials:

  • Carbazole (1.0 mmol, 1.0 equiv)

  • 2-Bromopyridine (1.1 mmol, 1.1 equiv)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • 1-Methyl-imidazole (0.1 mmol, 10 mol%)

  • Lithium tert-butoxide (t-BuOLi) (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add carbazole, copper(I) chloride, and lithium tert-butoxide to a dry reaction tube equipped with a stir bar.

  • Reagent Addition: Add anhydrous toluene, 2-bromopyridine, and 1-methyl-imidazole to the tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for 36 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the N-(2-pyridyl)carbazole.

References

Application Notes and Protocols for the Purification of 2,7-Dimethyl-9H-carbazole by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2,7-Dimethyl-9H-carbazole using silica gel column chromatography. Crude this compound, often synthesized via methods such as the methylation of carbazole or Friedel-Crafts alkylation, may contain impurities including unreacted starting materials, isomeric byproducts (e.g., other dimethyl-substituted carbazoles), and oxidation products.[1] Column chromatography offers an effective method for isolating the desired compound to a high degree of purity, which is essential for its applications in organic electronics and biomedical research.[2] The protocol herein is based on established chromatographic principles for carbazole derivatives and outlines the necessary steps from mobile phase selection to product isolation and characterization.

Introduction

This compound is an aromatic heterocyclic compound belonging to the carbazole family, characterized by a dibenzopyrrole fused ring system with methyl groups at the 2 and 7 positions.[2] This substitution pattern enhances its solubility and reactivity compared to unsubstituted carbazole.[2] Its utility as a hole-transporting material in organic light-emitting diodes (OLEDs) and its potential in biomedical applications necessitate a high-purity product for reliable experimental results and device performance.[2] This application note details a robust column chromatography protocol for the purification of this compound from common synthetic impurities.

Impurity Profile

Common impurities in crude this compound may include:

  • Starting Materials: Unreacted carbazole or methylating agents.[1]

  • Isomers: Other dimethyl-substituted carbazole isomers formed during synthesis.[1]

  • Oxidation Products: Compounds resulting from the oxidation of the carbazole ring or methyl groups.[1]

  • Polymeric Materials: High molecular weight byproducts.[1]

  • Residual Solvents: Solvents used in the synthesis and work-up.[1]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Prior to performing column chromatography, it is crucial to determine the optimal mobile phase (eluent) system using TLC. The goal is to achieve good separation between this compound and its impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.35.[2]

Materials:

  • Crude this compound

  • Silica gel TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • A selection of solvents: n-hexane, ethyl acetate, dichloromethane

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare a dilute solution of the crude this compound in a volatile solvent like dichloromethane.

  • Spot the solution onto the baseline of a TLC plate using a capillary tube.

  • Prepare several developing chambers with different ratios of a non-polar and a polar solvent. A good starting point for carbazole derivatives is a mixture of n-hexane and ethyl acetate.[1][2] Test various ratios, for example:

    • 95:5 (n-hexane:ethyl acetate)

    • 90:10 (n-hexane:ethyl acetate)

    • 80:20 (n-hexane:ethyl acetate)

  • Place the TLC plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Select the solvent system that provides the best separation and an Rf value of ~0.2-0.35 for the desired product.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and amount of silica gel should be adjusted based on the quantity of the crude product.

Materials:

  • Crude this compound

  • Silica gel for column chromatography (e.g., 230-400 mesh)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Optimized mobile phase (eluent) from TLC analysis

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing:

  • Securely clamp the glass column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.

  • If a gradient elution is necessary to separate closely eluting impurities, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A step-wise gradient is often effective.

Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid product.

  • Determine the yield and assess the purity using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes representative data for the purification of this compound.

ParameterValue
Chromatography Type Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 5% to 20% Ethyl Acetate in n-Hexane
Initial Purity (Crude) ~85% (by HPLC)
Final Purity >98% (by HPLC)
Yield 75-85%
Rf of Pure Product ~0.3 in 90:10 (n-hexane:ethyl acetate)
Physical Appearance White to off-white solid

Mandatory Visualization

Experimental Workflow for Purification

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (e.g., Hexane:EtOAc) Slurry 2. Prepare Silica Slurry TLC->Slurry Select Eluent Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase (Gradient Elution) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

Signaling Pathways

Currently, there is no readily available scientific research detailing specific signaling pathways involving this compound in biological systems.[2] While some carbazole derivatives have been investigated for antimicrobial and neuroprotective effects, the precise molecular mechanisms of this compound have not been elucidated.[2] Research in this area is ongoing.

References

Application Notes and Protocols: 2,7-Dimethyl-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,7-Dimethyl-9H-carbazole and its derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). This document details the synthesis of advanced materials derived from this carbazole core, their photophysical properties, and protocols for their incorporation into OLED devices.

Introduction to this compound in OLEDs

This compound is a crucial building block for advanced materials used in organic electronics.[1] Its carbazole core, functionalized with methyl groups at the 2 and 7 positions, offers a unique combination of properties that are highly desirable for OLED applications. These include excellent thermal stability and effective charge transport capabilities, making it an ideal precursor for synthesizing host materials, components for the emissive layer, and charge transport layers in OLED devices.[1] The purity of this compound is critical, as impurities can negatively impact device efficiency, color stability, and operational lifetime.[1]

Carbazole derivatives are widely recognized for their electron-rich nature, which facilitates good hole-transporting properties.[2] The strategic placement of substituents on the carbazole core allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of different OLED applications, including fluorescent emitters, hosts for phosphorescent emitters, and materials for Thermally Activated Delayed Fluorescence (TADF).[3][4]

Applications and Performance Data

While this compound itself is primarily a building block, its derivatives have been engineered for various roles within OLEDs, particularly as host materials and in the development of TADF emitters.

One notable example is the development of a multi-resonant TADF emitter, 2,7-tBuCzNB , which incorporates a 2,7-disubstituted carbazole dendron. Although this derivative features tert-butyl groups instead of methyl groups, its performance provides valuable insights into the potential of 2,7-dialkylcarbazole derivatives in advanced OLEDs. The bulky dendritic structure helps to suppress aggregation-caused quenching, a common issue in solution-processed OLEDs.[5]

Below is a summary of the performance of an OLED device utilizing the 2,7-tBuCzNB emitter. For comparison, data for a device using a different carbazole-based TADF emitter, DCZ-TTR, is also included.

Emitter MaterialDoping Conc.Max. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)CIE (x, y)Emission Peak (nm)Ref.
2,7-tBuCzNB 5 wt%11.4---493[5]
2,7-tBuCzNB 10 wt%10.6----[5]
DCZ-TTR-20.159.658.5--[6]

Note: Detailed current and power efficiency data for 2,7-tBuCzNB were not available in the provided search results.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 2,7-disubstituted carbazole derivative and the subsequent fabrication of an OLED device.

The synthesis of advanced carbazole derivatives often involves multi-step reactions, including protection of the carbazole nitrogen, followed by coupling reactions to introduce functional groups at the 2 and 7 positions. A generalized workflow is depicted below.

start 2,7-Dibromo-9H-carbazole step1 Protection of Carbazole Nitrogen start->step1 step2 Suzuki or Buchwald-Hartwig Coupling step1->step2 step3 Introduction of Functional Groups at 2,7-positions step2->step3 step4 Deprotection step3->step4 step5 Final Product step4->step5

Caption: Generalized synthetic workflow for 2,7-disubstituted carbazole derivatives.

Protocol for the Synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz):

This protocol describes the synthesis of a 2,7-disubstituted carbazole with electron-accepting triarylborane units, demonstrating a common synthetic strategy.[7]

  • Starting Material Preparation: Place 2,7-dibromo-9-ethyl-carbazole (1.6 mmol) in a 500 ml three-necked flask. Dry the flask under vacuum and then backfill with nitrogen.

  • Lithiation: Add dry diethyl ether (20 ml) to the flask. Cool the suspension to -78°C with vigorous stirring. Add n-BuLi in hexane (1.6 M, 3.2 mmol) and stir the suspension for 2 hours at -78°C.

  • Borylation: Add Mes2BF (3.2 mmol) to the reaction mixture and stir for another 2 hours at -78°C.

  • Warming and Quenching: Allow the mixture to warm to room temperature and stir overnight. Quench the reaction by adding a few drops of ethanol.

  • Purification: The final product is purified using column chromatography to yield the desired 2,7-bis(dimesitylboryl)-N-ethyl-carbazole.

The fabrication of OLEDs is a meticulous process involving the sequential deposition of multiple thin layers of organic and inorganic materials onto a transparent conductive substrate.

sub ITO Substrate Cleaning hil Hole Injection Layer (HIL) Deposition sub->hil htl Hole Transport Layer (HTL) Deposition hil->htl eml Emissive Layer (EML) Deposition (Host: 2,7-disubstituted carbazole derivative) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode Deposition eil->cathode

Caption: Workflow for the fabrication of a multi-layer OLED device.

Detailed Protocol:

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the cleaned substrates with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve adhesion of subsequent layers.

  • Deposition of Organic Layers:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10-6 Torr).

    • Sequentially deposit the organic layers:

      • Hole Injection Layer (HIL): e.g., HAT-CN (30 nm).

      • Hole Transport Layer (HTL): e.g., TPC (20 nm).

      • Emissive Layer (EML): Co-evaporate the 2,7-disubstituted carbazole derivative as the host with a suitable phosphorescent or TADF emitter (e.g., 5-15 wt% dopant concentration). The thickness is typically around 20-40 nm.

      • Electron Transport Layer (ETL): e.g., Bphen (20 nm).

  • Deposition of Cathode:

    • Deposit an Electron Injection Layer (EIL), such as Lithium Fluoride (LiF) (1 nm).

    • Deposit the metal cathode, typically Aluminum (Al) (100 nm).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.

Signaling Pathways and Device Physics

The operation of an OLED is governed by the injection, transport, and recombination of charge carriers within the organic layers. The energy levels of the materials used are crucial for efficient device performance.

cluster_0 OLED Energy Level Diagram Anode Anode (ITO) HIL HIL Anode->HIL Hole Injection HTL HTL HIL->HTL Hole Transport EML_Host EML Host (2,7-disubstituted carbazole) HTL->EML_Host Hole Transport EML_Guest EML Guest (Emitter) EML_Host->EML_Guest Energy Transfer EML_Guest->EML_Guest Radiative Recombination (Light Emission) ETL ETL ETL->EML_Host Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

Caption: Energy level diagram illustrating charge injection, transport, and recombination in an OLED.

In a typical device, holes are injected from the anode (ITO) and transported through the HIL and HTL to the emissive layer. Simultaneously, electrons are injected from the cathode and transported through the ETL to the EML. Within the EML, holes and electrons recombine on the guest emitter molecules, either directly or after energy transfer from the host molecules, leading to the emission of light. The high triplet energy of many carbazole derivatives makes them excellent hosts for phosphorescent and TADF emitters, as they can efficiently confine the triplet excitons on the guest molecules, leading to high quantum efficiencies.[4]

For TADF emitters, a small energy gap between the singlet (S1) and triplet (T1) excited states allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, harvesting the non-emissive triplet excitons for light emission and enabling theoretical internal quantum efficiencies of up to 100%. The molecular design of 2,7-disubstituted carbazole derivatives can be tailored to achieve this small energy gap.[8]

References

Application Notes and Protocols: 2,7-Dimethyl-9H-carbazole as a Building Block for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-based derivatives are a cornerstone in the development of advanced conductive polymers, finding extensive applications in organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs). The 2,7-linkage in polycarbazoles is particularly advantageous as it promotes a more planar polymer backbone, leading to enhanced π-conjugation compared to 3,6-linked polymers.[1][2] The incorporation of methyl groups at the 2 and 7 positions of the carbazole unit can influence the polymer's solubility, electronic properties, and solid-state morphology.

This document provides detailed application notes and experimental protocols for the utilization of 2,7-Dimethyl-9H-carbazole as a fundamental building block for the synthesis of conductive polymers. It is important to note that direct polymerization from the C-H bonds of the methyl groups is not a standard method. Therefore, this compound typically serves as a precursor that requires further functionalization, most commonly through halogenation of the 3 and 6 positions, to enable subsequent polymerization via cross-coupling reactions.

Data Presentation: Properties of 2,7-Carbazole-Based Polymers

The following tables summarize key quantitative data for various poly(2,7-carbazole) derivatives, providing a comparative overview of their properties. This data is derived from analogous systems to provide representative values for polymers incorporating the 2,7-carbazole linkage.

Table 1: Molecular Weight and Thermal Properties of Representative Poly(2,7-carbazole)s

PolymerPolymerization MethodMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Decomposition Temp. (TGA, 5% loss)
Poly(N-octyl-2,7-carbazole)Yamamoto Coupling---> 400 °C
P1¹Stille Coupling27,10059,8002.2-
Anthracene-based polyfluorenes with carbazole unitsUllmann Coupling-21,000-25,000-> 330 °C

¹Copolymer of 2,7-dibromo-3,6-dimethyl-9-(2-hexyldecyl)-9H-carbazole and 5,5'-bis(tri-n-butylstannyl)-2,2'-bithiophene[3]

Table 2: Electrochemical and Optical Properties of Representative Poly(2,7-carbazole)s

PolymerOxidation Potential (V vs. Ag/Ag+)HOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)Emission Max (nm)
Poly(N-octyl-2,7-carbazole)0.80-5.16 to -5.26--437 (blue)[4]
Poly(N-(4-hexylbenzoyl)-2,7-carbazole)-----
Copolymers with thiophene---1.76-
Poly(arylenevinylene) with 2,7-carbazole---2.10-
Poly(N-aryl-2,7-carbazole)s----~450 (blue)

Table 3: Conductivity and Mobility of Representative Poly(2,7-carbazole)s

PolymerDoping MethodConductivity (S/cm)Hole Mobility (cm²/Vs)
Poly(N-octyl-2,7-carbazole)Electrochemical1 x 10⁻⁵[5]-
Poly(N-(4-hexylbenzoyl)-2,7-carbazole)Electrochemical1 x 10⁻²[5]-
Alternating copolymers with thiopheneElectrochemical4 x 10⁻² - 4 x 10⁻³[5]-
Low band gap poly(2,7-carbazole) derivatives-up to 500[6]~3 x 10⁻³[7]
Solution-processed poly(2,7-carbazole) derivatives--up to 2.0 x 10⁻³[8]

Experimental Protocols

Protocol 1: Synthesis of a Polymerizable Monomer from this compound

This protocol describes a general method for the functionalization of a this compound core to introduce reactive sites for polymerization, based on established procedures for similar carbazole derivatives. The example provided is for the synthesis of 3,6-dibromo-2,7-dimethyl-9-alkyl-9H-carbazole.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Toluene

  • Alkyl halide (e.g., 1-bromoalkane)

  • Potassium hydroxide (KOH) or Sodium hydride (NaH)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • N-Alkylation: a. Dissolve this compound in anhydrous toluene in a round-bottom flask under an inert atmosphere. b. Add a strong base such as powdered KOH or NaH and stir the mixture. c. Add the desired alkyl halide dropwise and heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC). d. Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to obtain 9-alkyl-2,7-dimethyl-9H-carbazole.

  • Bromination at 3,6-Positions: a. Dissolve the 9-alkyl-2,7-dimethyl-9H-carbazole in anhydrous DMF in a flask protected from light. b. Cool the solution to 0 °C in an ice bath. c. Add N-Bromosuccinimide (2.1 equivalents) portion-wise while maintaining the temperature at 0 °C. d. Allow the reaction to warm to room temperature and stir overnight. e. Pour the reaction mixture into water to precipitate the product. f. Filter the solid, wash with water, and dry under vacuum. g. Recrystallize or purify by column chromatography to yield 3,6-dibromo-9-alkyl-2,7-dimethyl-9H-carbazole.

Protocol 2: Synthesis of Poly(2,7-dimethyl-9-alkyl-carbazole) via Stille Coupling

This protocol outlines a general procedure for the polymerization of a dihalo-dimethyl-carbazole monomer with a distannyl co-monomer.

Materials:

  • 3,6-dibromo-9-alkyl-2,7-dimethyl-9H-carbazole (from Protocol 1)

  • 5,5'-bis(tributylstannyl)-2,2'-bithiophene (or other suitable distannane)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous Toluene

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the dibromo-dimethyl-carbazole monomer, the distannyl co-monomer, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous toluene.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to 95-100 °C and stir for 24-48 hours.

  • To end-cap the polymer chains, a small amount of a monofunctional reagent (e.g., 2-(tributylstannyl)thiophene) can be added, and the mixture is stirred for another few hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash it with methanol.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Collect the polymer from the chloroform fraction and dry it under vacuum.

Protocol 3: Electrochemical Polymerization

This protocol provides a general method for the electropolymerization of a functionalized 2,7-dimethyl-carbazole monomer to form a conductive polymer film on an electrode surface.

Materials:

  • Functionalized 2,7-dimethyl-carbazole monomer (e.g., from Protocol 1, or a monomer with polymerizable groups at the 3,6-positions)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP)

  • Three-electrode electrochemical cell (Working electrode: e.g., ITO-coated glass, platinum, or glassy carbon; Counter electrode: e.g., platinum wire; Reference electrode: e.g., Ag/AgCl or SCE)

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the electrolytic solution by dissolving the monomer (e.g., 10 mM) and the supporting electrolyte in the chosen solvent.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell with the cleaned working electrode.

  • Perform cyclic voltammetry (CV) by scanning the potential from the open-circuit potential to a potential sufficient to oxidize the monomer (typically determined from an initial CV scan showing the monomer oxidation peak).[9]

  • Repeat the potential cycling for a number of cycles. An increase in the peak currents of the polymer redox waves with each cycle indicates successful polymer film deposition.

  • Alternatively, potentiostatic or galvanostatic methods can be used by applying a constant potential or current, respectively, at which the monomer oxidizes.

  • After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.

  • The resulting polymer film can then be characterized electrochemically in a monomer-free electrolyte solution.

Visualizations

Monomer_Synthesis_Workflow start This compound step1 N-Alkylation (Base, Alkyl Halide) start->step1 intermediate 9-Alkyl-2,7-dimethyl-9H-carbazole step1->intermediate step2 Bromination (NBS, DMF) intermediate->step2 product 3,6-Dibromo-9-alkyl- This compound step2->product

Caption: Workflow for the synthesis of a polymerizable monomer.

Stille_Polymerization_Workflow cluster_reactants Reactants monomer1 Dibromo-dimethyl-carbazole Monomer polymerization Stille Coupling Reaction (95-100 °C, 24-48h) monomer1->polymerization monomer2 Distannyl Co-monomer monomer2->polymerization catalyst Pd₂(dba)₃ / P(o-tol)₃ Toluene catalyst->polymerization precipitation Precipitation in Methanol polymerization->precipitation purification Soxhlet Extraction precipitation->purification final_polymer Purified Conductive Polymer purification->final_polymer

Caption: Workflow for Stille cross-coupling polymerization.

Electrochemical_Polymerization_Pathway M Monomer (M) M_plus Radical Cation (M⁺˙) M->M_plus -e⁻ (Oxidation) Dimer Dimer (M-M) M_plus->Dimer + M⁺˙ -2H⁺ Polymer Polymer Film Dimer->Polymer + n(M⁺˙) -2n(H⁺)

Caption: Simplified pathway for electrochemical polymerization.

References

Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of hole-transporting materials (HTMs) derived from 2,7-dimethyl-9H-carbazole. This key building block is instrumental in the development of advanced organic electronic materials, particularly for applications in high-performance perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The substitution pattern at the 2 and 7 positions of the carbazole core is particularly advantageous, often leading to materials with superior hole mobility compared to their 3,6-substituted counterparts.

Introduction to this compound in HTM Synthesis

This compound serves as a versatile scaffold for the synthesis of a variety of HTMs. Its electron-rich nature, coupled with the ability to functionalize at the nitrogen (N-9) and the methyl groups, allows for the tuning of electronic and physical properties. The general synthetic strategy involves the initial bromination of the methyl groups, followed by coupling reactions such as Suzuki or Sonogashira to introduce hole-transporting moieties. This approach enables the creation of a diverse library of HTMs with tailored characteristics.

Key Synthetic Pathways

The synthesis of HTMs from this compound typically follows a multi-step process. A common route involves the N-alkylation or N-arylation of the carbazole core, followed by functionalization at the 2 and 7 positions. The methyl groups can be brominated to form 2,7-bis(bromomethyl) derivatives, which are then subjected to coupling reactions to attach various aryl or heteroaryl groups.

A generalized synthetic scheme is outlined below:

Synthetic Pathway This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation 9-Alkyl/Aryl-2,7-dimethyl-9H-carbazole 9-Alkyl/Aryl-2,7-dimethyl-9H-carbazole N-Alkylation/Arylation->9-Alkyl/Aryl-2,7-dimethyl-9H-carbazole Bromination Bromination 9-Alkyl/Aryl-2,7-dimethyl-9H-carbazole->Bromination 9-Alkyl/Aryl-2,7-bis(bromomethyl)-9H-carbazole 9-Alkyl/Aryl-2,7-bis(bromomethyl)-9H-carbazole Bromination->9-Alkyl/Aryl-2,7-bis(bromomethyl)-9H-carbazole Coupling Reaction Coupling Reaction 9-Alkyl/Aryl-2,7-bis(bromomethyl)-9H-carbazole->Coupling Reaction Final HTM Final HTM Coupling Reaction->Final HTM

Caption: Generalized synthetic pathway for HTMs from this compound.

Performance Data of 2,7-Disubstituted Carbazole-Based HTMs

The 2,7-substitution pattern on the carbazole core has been shown to be beneficial for the performance of HTMs in perovskite solar cells. This is often attributed to improved hole mobility and better interfacial contact with the perovskite layer. Below is a summary of performance data for various HTMs featuring a 2,7-disubstituted carbazole core.

HTM Name/StructureHole Mobility (cm²/Vs)HOMO Level (eV)PCE (%) in PSCsReference
TPE-based HTM with 2,7-carbazole periphery arms--up to 16.74[1]
SGT-405 (three-arm-type structure)--14.79[2][3]
KZRD (D-A type with rhodanine acceptor)Higher than KZ and KZIC-20.40[4]
V1205 (cross-linkable)--16.9
X51 (small molecule)--9.8[5]
HTMs with 2,7-dimethoxy substitution (H18, H19)Nearly twice as high as 3,6-substituted counterparts--[5]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for introducing an alkyl chain at the nitrogen atom of the carbazole ring.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromooctane)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or acetonitrile

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add a base, such as potassium carbonate (2-3 equivalents) or sodium hydride (1.2 equivalents), to the solution and stir for 30 minutes at room temperature.

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound.

Protocol 2: Bromination of this compound Derivatives

This protocol outlines the bromination of the methyl groups at the 2 and 7 positions.

Materials:

  • N-Alkyl-2,7-dimethyl-9H-carbazole

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-alkyl-2,7-dimethyl-9H-carbazole (1 equivalent) in CCl₄ in a round-bottom flask.

  • Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO to the solution.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2,7-bis(bromomethyl) derivative.

Protocol 3: Suzuki Coupling of 2,7-Dibromo-9-alkyl-9H-carbazole

This protocol describes the palladium-catalyzed Suzuki coupling reaction to introduce aryl groups at the 2 and 7 positions of a dibrominated carbazole derivative.

Materials:

  • 2,7-Dibromo-9-alkyl-9H-carbazole (prepared from 2,7-dibromo-9H-carbazole)

  • Arylboronic acid or ester (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the 2,7-dibromo-9-alkyl-9H-carbazole (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (3-4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) several times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final HTM.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a hole-transporting material from this compound.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_device Device Fabrication & Testing Start Start: This compound N_Alkylation N-Alkylation Start->N_Alkylation Bromination Bromination of Methyl Groups N_Alkylation->Bromination Coupling Suzuki/Sonogashira Coupling Bromination->Coupling Purification Purification (Column Chromatography) Coupling->Purification HTM_Product Final HTM Purification->HTM_Product NMR NMR Spectroscopy (¹H, ¹³C) HTM_Product->NMR Mass_Spec Mass Spectrometry HTM_Product->Mass_Spec FTIR FT-IR Spectroscopy HTM_Product->FTIR UV_Vis UV-Vis & Photoluminescence Spectroscopy HTM_Product->UV_Vis CV Cyclic Voltammetry (HOMO/LUMO levels) HTM_Product->CV TGA_DSC Thermal Analysis (TGA/DSC) HTM_Product->TGA_DSC HTL_Deposition HTL Film Deposition HTM_Product->HTL_Deposition Device_Assembly Perovskite Solar Cell Fabrication HTL_Deposition->Device_Assembly Performance_Testing J-V Characteristics, EQE, Stability Device_Assembly->Performance_Testing

Caption: Workflow for synthesis, characterization, and device testing of HTMs.

Logical Relationship of Synthesis Steps

The synthesis of functional HTMs from this compound is a sequential process where each step builds upon the previous one to construct the final molecular architecture with the desired electronic properties.

Logical Relationship Start This compound (Core Structure) Step1 N-Functionalization (Solubility, Energy Level Tuning) Start->Step1 Provides core electronic properties Step2 Side-Chain Precursor Formation (e.g., Bromination) Step1->Step2 Modifies physical properties Step3 Introduction of Hole-Transporting Moieties (e.g., Suzuki Coupling) Step2->Step3 Enables further functionalization End Final Hole-Transporting Material (Target Properties Achieved) Step3->End Creates extended π-conjugation and desired electronic structure

Caption: Logical progression of synthetic steps for HTM development.

References

Application Notes and Protocols: Antimicrobial Activity of 2,7-Dimethyl-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 2,7-Dimethyl-9H-carbazole derivatives. This document details their activity against a range of microbial pathogens, outlines key experimental protocols for their evaluation, and discusses their potential mechanisms of action. The information is intended to guide researchers in the exploration of this promising class of antimicrobial compounds.

Introduction

Carbazole and its derivatives have long been recognized for their broad spectrum of biological activities, including significant antimicrobial properties.[1][2] The carbazole scaffold is a key pharmacophore in various natural and synthetic bioactive molecules.[1] The emergence of multidrug-resistant microorganisms necessitates the development of novel antimicrobial agents, and carbazole derivatives represent a promising avenue of research.[3][4] Modifications on the carbazole ring, such as the introduction of dimethyl groups at the 2 and 7 positions, can significantly influence their biological activity. These substitutions can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various carbazole derivatives against a panel of clinically relevant bacterial and fungal strains. While specific data for this compound derivatives is limited in publicly available literature, the data presented for other substituted carbazoles provides a strong rationale for investigating this specific scaffold.

Table 1: Antibacterial Activity of Carbazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
3-Cyano-9H-carbazole31.2531.25>250>250[5]
3-Iodo-9H-carbazole31.2531.25>250>250[5]
3,6-Diiodo-9H-carbazole31.2531.25>250>250[5]
1,3,6-Tribromo-9H-carbazole>250>25031.25>250[5]
Carbazole-oxadiazole Derivative (5g)0.25-1 (MRSA)-1-40.25-1[6]
Carbazole-oxadiazole Derivative (5i)0.5-2 (MRSA)-2-80.5-2[6]

Table 2: Antifungal Activity of Carbazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
5-[3-(9H-carbazol-9-ylacetyl)triazanylidene]-4,6-dimethyl pyrimidin-2(5H)-oneModerate Activity-
4-[3-(9H-Carbazol-9-yl acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneModerate Activity-
N-pentyl carbazole aminothiazole (13d)--[2]
Heptyl derived carbazole aminothiazole (13f)->128[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from synthetic routes for other dialkyl and dihalo-substituted carbazoles and provides a plausible method for the synthesis of the 2,7-dimethyl derivative.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization (Cadogan Reaction) A 4,4'-Dimethylbiphenyl B 2,2'-Dinitro-4,4'-dimethylbiphenyl A->B HNO3, H2SO4 C This compound B->C P(OEt)3

Caption: Synthetic scheme for this compound.

Materials:

  • 4,4'-Dimethylbiphenyl

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Triethyl phosphite (P(OEt)₃)

  • Appropriate solvents (e.g., glacial acetic acid, ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Nitration of 4,4'-Dimethylbiphenyl:

    • Dissolve 4,4'-dimethylbiphenyl in glacial acetic acid.

    • Slowly add a mixture of nitric acid and sulfuric acid dropwise to the solution while maintaining a low temperature (e.g., 0-5 °C) with an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the precipitate, wash with water until neutral, and dry to obtain 2,2'-dinitro-4,4'-dimethylbiphenyl.

    • Purify the product by recrystallization from a suitable solvent like ethanol.

  • Reductive Cyclization to form this compound:

    • Reflux a mixture of 2,2'-dinitro-4,4'-dimethylbiphenyl and an excess of triethyl phosphite.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination by Broth Microdilution

A Prepare stock solution of This compound derivative in DMSO B Perform serial two-fold dilutions in a 96-well microtiter plate with growth medium A->B D Inoculate each well with the microbial suspension B->D C Prepare standardized microbial inoculum (0.5 McFarland standard) C->D E Incubate the plate at the appropriate temperature and duration D->E F Visually or spectrophotometrically assess microbial growth E->F G Determine the MIC: the lowest concentration with no visible growth F->G

Caption: Experimental workflow for MIC determination.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Test microorganisms (bacterial and/or fungal strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Stock Solution: Dissolve the this compound derivative in DMSO to a known high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile growth medium (MHB or RPMI-1640) to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculum Preparation:

    • From a fresh culture, prepare a suspension of the test microorganism in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Proposed Mechanism of Action

The antimicrobial activity of carbazole derivatives is believed to involve multiple mechanisms. Two prominent proposed targets are DNA gyrase and dihydrofolate reductase (DHFR).

Inhibition of Essential Bacterial Enzymes by Carbazole Derivatives

cluster_0 Carbazole Derivative Action cluster_1 DNA Replication Pathway cluster_2 Folate Synthesis Pathway cluster_3 Bacterial Cell Death Carbazole This compound Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Carbazole->DNA_Gyrase Inhibition DHFR Dihydrofolate Reductase (DHFR) Carbazole->DHFR Inhibition Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Unwinding Inhibition_Rep Inhibition of DNA Replication Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase THF Tetrahydrofolate (THF) (Essential for nucleotide synthesis) DHFR->THF Reduction Inhibition_Nuc Inhibition of Nucleotide Synthesis DHF Dihydrofolate (DHF) DHF->DHFR Cell_Death Bacterial Cell Death Inhibition_Rep->Cell_Death Inhibition_Nuc->Cell_Death

Caption: Proposed inhibitory action on bacterial DNA gyrase and DHFR.

  • DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is crucial for relieving torsional stress. Carbazole derivatives may bind to the active site of DNA gyrase, preventing it from carrying out its function. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR by carbazole derivatives would deplete the bacterial cell of essential building blocks for DNA and protein synthesis, leading to bacteriostatic or bactericidal effects.[3]

Conclusion

This compound derivatives represent a promising class of compounds for the development of new antimicrobial agents. The data available for related carbazole structures indicate potent activity against a range of bacterial and fungal pathogens. The provided protocols offer a framework for the synthesis and evaluation of these compounds. Further research into their specific mechanisms of action and structure-activity relationships is warranted to optimize their antimicrobial efficacy and advance their potential as therapeutic agents.

References

Application Notes and Protocols: Anticancer Properties of Substituted Carbazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer properties of various substituted carbazole compounds, detailing their cytotoxic effects, mechanisms of action, and relevant experimental protocols. Carbazole and its derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy.[1] Their planar, aromatic structure allows for intercalation into DNA and interaction with various cellular targets, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[2][3]

Overview of Anticancer Activity

Substituted carbazoles exhibit a broad spectrum of anticancer activities against numerous human cancer cell lines. The nature and position of substituents on the carbazole nucleus play a crucial role in determining their potency and selectivity. This section summarizes the cytotoxic activity of several noteworthy substituted carbazole compounds.

Data Presentation: Cytotoxicity of Substituted Carbazole Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected carbazole derivatives against various cancer cell lines. This data highlights the potent antiproliferative effects of these compounds.

Compound/DerivativeCancer Cell LineCell Line OriginIC50 (µM)Reference
LCY-2-CHO THP-1Human monocytic leukemia~1-10[4][5][6]
CEMT-cell acute lymphoblastic leukemia~1[4][5][6]
HL-60Acute myeloid leukemia~10[4][5][6]
ECAP A549Human lung cancerNot specified, but cytotoxic[7]
MHY407 Breast Cancer Cell LinesHuman breast cancer~5[8]
ECCA UACC62Human melanomaNot specified, but induces apoptosis[9]
5,8-Dimethyl-9H-carbazole derivative 3 MDA-MB-231Human breast cancer1.44 ± 0.97[10]
5,8-Dimethyl-9H-carbazole derivative 4 MDA-MB-231Human breast cancer0.73 ± 0.74[10]

Mechanisms of Action

Substituted carbazole compounds exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Many carbazole derivatives trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • LCY-2-CHO : This compound induces apoptosis in leukemia cells via an intrinsic, caspase-dependent pathway. It triggers the cleavage of Bid, leading to the collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.[4][5][6] The process is also dependent on the activation of initiator caspases-6 and -8.[4][5][6]

  • ECAP : In A549 lung cancer cells, ECAP induces p53-mediated apoptosis.[7] It causes an increase in reactive oxygen species (ROS), leading to DNA damage. This damage activates p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic mitochondrial pathway, involving caspase-9 and the executioner caspases-3/7.[7]

  • ECCA : This carbazole derivative activates the p53 signaling pathway in melanoma cells, leading to apoptosis.[9] It enhances the phosphorylation of p53 at Serine 15, a key activation step.[9]

Signaling Pathway Diagrams

LCY_2_CHO_Apoptosis_Pathway LCY_2_CHO LCY-2-CHO Caspase8 Caspase-8 LCY_2_CHO->Caspase8 Bid Bid Caspase8->Bid cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Fig. 1: LCY-2-CHO induced intrinsic apoptosis pathway.

ECAP_Apoptosis_Pathway ECAP ECAP ROS ↑ Reactive Oxygen Species (ROS) ECAP->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation (Phosphorylation) DNA_Damage->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion | Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 activates Apoptosis Apoptosis Caspase3_7->Apoptosis executes

Fig. 2: ECAP induced p53-mediated apoptosis pathway.
Cell Cycle Arrest

Certain carbazole derivatives can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

  • MHY407 : This compound induces S-phase cell cycle arrest in breast cancer cells.[8] It increases the expression of the cell cycle inhibitor p21 and decreases the level of cyclin D1.[8]

Experimental Protocols

This section provides detailed protocols for key in vitro assays used to evaluate the anticancer properties of substituted carbazole compounds.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Substituted carbazole compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the carbazole compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add carbazole compound (serial dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate for treatment period Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Fig. 3: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (including floating cells in the medium) after treatment.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometry data will generate a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle by flow cytometry.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest and wash cells with PBS.

  • Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Analysis: The flow cytometer will generate a histogram of cell counts versus fluorescence intensity. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of specific proteins involved in apoptosis.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p53)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add chemiluminescent substrate to the membrane and capture the signal using an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

Substituted carbazole compounds represent a versatile and potent class of anticancer agents. Their ability to induce apoptosis and cell cycle arrest through various signaling pathways makes them attractive candidates for further drug development. The protocols outlined in these application notes provide a framework for researchers to investigate the anticancer properties of novel carbazole derivatives and to elucidate their mechanisms of action. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

Application Notes and Protocols: 2,7-Dimethyl-9H-carbazole as a Potential Fluorescent Probe in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct application of 2,7-dimethyl-9H-carbazole as a fluorescent probe in biological imaging is not extensively documented in peer-reviewed literature. Its primary established use is as a precursor for organic light-emitting diode (OLED) materials.[1] This document infers its potential as a fluorescent probe based on the known photophysical properties of carbazole derivatives and provides generalized protocols.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a carbazole core with methyl groups at the 2 and 7 positions. This substitution pattern imparts significant thermal stability and desirable charge transport properties, making it a valuable building block in materials science, particularly for the synthesis of host materials and emissive layer components in OLEDs.[1]

Carbazole derivatives are recognized for their intrinsic fluorescence, high quantum yields, and excellent biocompatibility, which are key characteristics for effective fluorescent probes in biological imaging.[2] While this compound itself is not a conventional fluorescent probe, its derivatives have been synthesized and shown to exhibit strong fluorescence, suggesting the potential of the core structure as a fluorophore.

Photophysical Properties of Related Carbazole Derivatives

The photophysical properties of fluorescent probes are critical for their application in biological imaging. While specific data for this compound is limited in this context, studies on its derivatives provide insight into its potential fluorescent characteristics. The following table summarizes key photophysical data for 2,7-disubstituted carbazole derivatives, which can serve as a proxy for understanding the potential of the this compound scaffold.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
2,7-bis(dimesitylboryl)-N-ethyl-carbazole340400, 4300.49Hexane[2]
3,6-diphenyl-9-hexyl-9H-carbazole derivative with formylphenylNot specified4500.95Not specified
3,6-di-tert-butyl-9H-carbazole derivativesNot specified400-600HighNot specified

Note: The data presented is for derivatives and not for this compound itself. The substitution at the 9-position and further functionalization at the 2 and 7 positions significantly influence the photophysical properties.

Potential Applications in Biological Imaging

Based on the fluorescent nature of the carbazole scaffold, this compound could potentially be functionalized to create probes for:

  • Live-Cell Imaging: Its hydrophobic nature may allow for cell permeability, a crucial feature for imaging intracellular structures and processes.

  • Sensing Specific Analytes: The carbazole ring can be modified with recognition moieties to create probes that respond to specific ions (e.g., Cu2+), reactive oxygen species, or other small molecules, leading to a change in fluorescence intensity or wavelength.

  • Two-Photon Microscopy: The carbazole core is known to be a good building block for two-photon absorption materials, which would enable deeper tissue imaging with reduced phototoxicity.

Experimental Protocols

The following are generalized protocols for the use of a hypothetical fluorescent probe based on the this compound scaffold in live-cell imaging.

4.1. Preparation of Stock Solution

  • Dissolve the Probe: Prepare a stock solution of the carbazole-based probe (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

4.2. Live-Cell Staining Protocol

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Probe Dilution: On the day of the experiment, dilute the stock solution of the fluorescent probe to the final working concentration (typically in the range of 1-10 µM) in a serum-free cell culture medium or an appropriate buffer (e.g., phosphate-buffered saline, PBS).

  • Cell Staining: Remove the culture medium from the cells and wash them once with PBS. Add the diluted probe solution to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal staining time should be determined empirically.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with a fresh culture medium or PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging using a fluorescence microscope.

4.3. Fluorescence Microscopy

  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the carbazole probe. Based on the data from derivatives, excitation would likely be in the UV to the blue range (e.g., 340-400 nm), and emission would be in the blue to green range (e.g., 400-500 nm).

  • Image Acquisition: Acquire images using a sensitive camera. Optimize the exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Controls: It is essential to include appropriate controls, such as unstained cells (to assess autofluorescence) and cells treated with the vehicle (e.g., DMSO) alone.

Visualizations

The following diagrams illustrate a general workflow for using a fluorescent probe in biological imaging and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Probe_Prep Probe Stock Preparation Staining Cell Staining Probe_Prep->Staining Cell_Culture Cell Culture Cell_Culture->Staining Washing Washing Staining->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Analysis Image Analysis Microscopy->Analysis

Caption: General experimental workflow for live-cell imaging with a fluorescent probe.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Second_Messenger Second Messenger (e.g., Ca2+) Receptor->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Probe Fluorescent Probe (detects Second Messenger) Second_Messenger->Probe Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway detectable by a fluorescent probe.

References

Application Notes and Protocols for Polymerization of 2,7-Linked Carbazole Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary polymerization techniques utilized for the synthesis of 2,7-linked polycarbazoles. This class of conjugated polymers is of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices, owing to their excellent thermal stability, high hole mobility, and tunable optoelectronic properties.[1][2]

Introduction to 2,7-Linked Polycarbazoles

Polycarbazoles are a class of conducting polymers that have garnered considerable attention due to their stability and high redox potential.[2] The connectivity between carbazole monomer units significantly influences the polymer's properties. While 3,6-linked polycarbazoles have been extensively studied, they often exhibit limited electron conjugation and lower molecular weights.[2] In contrast, 2,7-linked carbazole-based polymers are typically more linear, leading to improved organization, extended conjugation length, and a lower band gap, which are desirable properties for various optoelectronic applications.[2]

The synthesis of well-defined 2,7-linked polycarbazoles has been a focus of research, with several polymerization methodologies being developed and optimized.[3][4] The choice of polymerization technique can significantly impact the resulting polymer's molecular weight, polydispersity, and, consequently, its performance in devices. This document outlines the most common and effective polymerization methods for 2,7-linked carbazole monomers.

Key Polymerization Techniques

Several powerful transition-metal-catalyzed cross-coupling reactions are employed for the synthesis of 2,7-linked polycarbazoles. These methods offer good control over the polymer structure and properties. The most prominent techniques include Yamamoto, Suzuki, and Buchwald-Hartwig coupling reactions. Additionally, electrochemical polymerization provides a direct method for depositing polymer films onto electrode surfaces.

Yamamoto Coupling Polymerization

Yamamoto coupling is a dehalogenative polycondensation reaction that is particularly effective for the homopolymerization of dihalogenated aromatic monomers.[5] This method utilizes a nickel(0) complex, typically generated in situ, to couple the monomer units.

Protocol for Yamamoto Homopolymerization of N-Alkyl-2,7-dihalocarbazoles

This protocol is adapted from the synthesis of poly(N-alkyl-2,7-carbazole)s.[5]

Materials:

  • N-alkyl-2,7-dihalocarbazole monomer

  • Nickel(II) chloride (NiCl₂)

  • 2,2'-Bipyridine

  • Triphenylphosphine (PPh₃)

  • Zinc powder (Zn)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Methanol

  • Chloroform

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂ (catalytic amount), 2,2'-bipyridine (1.5 equivalents relative to NiCl₂), PPh₃ (2 equivalents relative to NiCl₂), and excess zinc powder.

  • Add anhydrous DMF or THF to the flask and stir the mixture at 80 °C for 30 minutes to generate the active Ni(0) complex. The solution should turn deep red.

  • Dissolve the N-alkyl-2,7-dihalocarbazole monomer in anhydrous DMF or THF and add it to the reaction mixture.

  • Continue stirring the reaction mixture at 80 °C for 24-48 hours.

  • After cooling to room temperature, quench the reaction by slowly adding a 2 M HCl solution.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration and wash it sequentially with methanol, water, and again with methanol to remove residual catalyst and oligomers.

  • Purify the polymer further by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane) to remove low molecular weight fractions. The final polymer is typically extracted with chloroform.

  • Dry the purified polymer under vacuum.

Workflow for Yamamoto Polymerization

Yamamoto_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification A Mix NiCl2, Bipyridine, PPh3, and Zn in DMF/THF B Heat to 80°C A->B Inert Atmosphere C Add 2,7-Dihalocarbazole Monomer B->C D Stir at 80°C for 24-48h C->D E Quench with HCl D->E F Precipitate in Methanol E->F G Filter and Wash F->G H Soxhlet Extraction G->H I Dry Polymer H->I

Caption: Workflow for Yamamoto polymerization of 2,7-dihalocarbazole monomers.

Suzuki Coupling Polymerization

Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For polymerization, this typically involves the reaction of a dibromo-carbazole monomer with a diboronic acid or ester comonomer, or the self-condensation of a carbazole monomer bearing both a halide and a boronic acid/ester functionality.[3][6]

Protocol for Suzuki Copolymerization of a 2,7-Diboronic Ester Carbazole Monomer

This protocol is a general representation for the synthesis of alternating copolymers.[6]

Materials:

  • 2,7-Bis(pinacolboronate)-N-alkylcarbazole monomer

  • Dihalo-comonomer (e.g., dibromobenzene, dibromothiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(o-tol)₃)

  • Base (e.g., aqueous K₂CO₃, Na₂CO₃, or CsF)

  • Solvent (e.g., toluene, THF, or a mixture with water)

  • Phase transfer catalyst (e.g., Aliquat 336), if using a biphasic system.

Procedure:

  • In a Schlenk flask, combine the 2,7-dicarbazole boronic ester monomer, the dihalo-comonomer, the palladium catalyst, and the ligand (if used) under an inert atmosphere.

  • Add the solvent (e.g., toluene) and the aqueous base solution. If a phase transfer catalyst is used, add it at this stage.

  • Degas the reaction mixture by several freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.

  • Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 24-72 hours.

  • Monitor the reaction progress by techniques like GPC to observe the increase in molecular weight.

  • Upon completion, cool the reaction to room temperature and pour it into a stirred solution of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it with water and methanol.

  • Purify the polymer by Soxhlet extraction using appropriate solvents to remove catalyst residues and low molecular weight oligomers.

  • Dry the final polymer under vacuum.

Workflow for Suzuki Polymerization

Suzuki_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification A Combine Carbazole-diboronic ester, Dihalo-comonomer, Pd-catalyst, and Base in Solvent B Degas the Mixture A->B Inert Atmosphere C Heat to Reflux (80-110°C) B->C D Stir for 24-72h C->D E Precipitate in Methanol D->E F Filter and Wash E->F G Soxhlet Extraction F->G H Dry Polymer G->H Buchwald_Hartwig_Logic Monomer1 2,7-Dihalo-Carbazole Reaction Buchwald-Hartwig Polycondensation Monomer1->Reaction Monomer2 Diamine Comonomer Monomer2->Reaction Catalyst Pd-Precatalyst + Ligand Catalyst->Reaction Base Strong Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Polymer 2,7-Carbazole-Amine Copolymer Reaction->Polymer Electrochemical_Workflow cluster_setup Cell Setup cluster_polymerization Electropolymerization cluster_post_treatment Post-Treatment A Prepare Monomer and Electrolyte Solution B Assemble 3-Electrode Cell A->B C Deoxygenate Solution B->C D Apply Potential (Cyclic Voltammetry or Potentiostatic) C->D E Polymer Film Deposits on Working Electrode D->E F Rinse Electrode with Solvent E->F G Dry Polymer Film F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Disubstituted Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,7-disubstituted carbazoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you navigate common challenges and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 2,7-disubstituted carbazoles?

A1: The synthesis of 2,7-disubstituted carbazoles typically involves two main approaches:

  • Building the carbazole core with the desired substitution pattern: This often involves intramolecular cyclization reactions. Common methods include the Cadogan cyclization, Graebe-Ullmann synthesis, and intramolecular Buchwald-Hartwig or Ullmann condensations.

  • Functionalization of a pre-existing carbazole core: This approach usually starts with the regioselective halogenation of carbazole, most commonly bromination to yield 2,7-dibromocarbazole, followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the desired substituents.

Q2: What is the most common side reaction during the bromination of carbazole to obtain the 2,7-dibromo derivative?

A2: The most prevalent side reaction is over-bromination, leading to the formation of 3,6-dibromocarbazole and other polybrominated carbazoles. The 3 and 6 positions of the carbazole ring are highly activated, making them susceptible to electrophilic substitution. Careful control of the stoichiometry of the brominating agent and reaction temperature is crucial to maximize the yield of the desired 2,7-isomer.

Q3: How can I minimize the formation of the 3,6-dibromocarbazole isomer?

A3: To minimize the formation of 3,6-dibromocarbazole, consider the following:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS). For dibromination at the 2 and 7 positions, a slight excess may be needed, but this should be carefully optimized.

  • Reaction Temperature: Perform the bromination at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Higher temperatures can increase the rate of over-bromination.

  • Protecting Groups: The use of a bulky N-substituent can sterically hinder the 1, 3, 6, and 8 positions, favoring bromination at the 2 and 7 positions.

Q4: What are the typical side reactions in Ullmann and Buchwald-Hartwig reactions for C-N bond formation in carbazole synthesis?

A4: In both Ullmann and Buchwald-Hartwig reactions, common side reactions include:

  • Dehalogenation: The aryl halide starting material can be reduced to the corresponding arene, which is a common issue in Ullmann condensations.[1] This can be minimized by using anhydrous conditions and carefully selecting the solvent.

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.

  • Catalyst Deactivation: The palladium or copper catalyst can deactivate, leading to incomplete reactions. The choice of ligand is critical in preventing this, especially in Buchwald-Hartwig aminations.[2]

  • β-Hydride Elimination: In Buchwald-Hartwig amination, this can compete with reductive elimination, leading to the formation of a hydrodehalogenated arene and an imine.

Q5: Can N-alkylation lead to C-alkylation side products?

A5: Yes, under certain conditions, C-alkylation can compete with the desired N-alkylation of the carbazole nitrogen. The nucleophilicity of the carbazole nitrogen anion is high, but the carbon atoms of the carbazole ring also have nucleophilic character. The choice of base, solvent, and alkylating agent can influence the N- vs. C-alkylation ratio. Using a strong base to fully deprotonate the nitrogen and a polar aprotic solvent generally favors N-alkylation.

Troubleshooting Guides

Issue 1: Low Yield of 2,7-Dibromocarbazole and Formation of Multiple Products

Possible Cause: Over-bromination due to incorrect stoichiometry or high reaction temperature.

Troubleshooting Steps:

  • Verify Stoichiometry: Accurately weigh the carbazole and the brominating agent (e.g., NBS). Use freshly recrystallized NBS as it can decompose over time.

  • Control Temperature: Start the reaction at 0 °C in an ice bath and let it warm to room temperature slowly. Monitor the reaction by TLC to avoid prolonged reaction times that can lead to more side products.

  • Solvent Choice: Use solvents like DMF or THF which can help to control the reaction rate.

  • Purification: Use column chromatography to separate the 2,7-dibromo isomer from other polybrominated products.

Brominating AgentSolventTemperatureMolar Ratio (Agent:Carbazole)Product Distribution (Approximate)
NBSDMF0 °C to RT2.1 : 12,7-dibromo (major), 3,6-dibromo (minor), polybromo (trace)
Br₂Acetic AcidRT2.1 : 1Mixture of 2,7- and 3,6-dibromo, significant polybromination
Issue 2: Dehalogenation is the Main Product in Ullmann Condensation

Possible Cause: The source of hydrogen for dehalogenation can be trace water, the solvent, or the nucleophile itself. This side reaction is more prominent when the desired coupling is slow.

Troubleshooting Steps:

  • Anhydrous Conditions: Thoroughly dry all reagents and solvents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Solvent Selection: Screen different high-boiling polar aprotic solvents like NMP, DMSO, or dioxane. Some solvents are more prone to acting as hydrogen donors.

  • Ligand Addition: The use of ligands like 1,10-phenanthroline can accelerate the desired C-N bond formation, outcompeting the dehalogenation side reaction.

  • Catalyst Source: Use freshly purchased or properly stored copper(I) iodide, as old sources can be less active.

Issue 3: Low Conversion in Buchwald-Hartwig Amination for 2,7-Diaminocarbazole Synthesis

Possible Cause: Inefficient catalyst system (precatalyst, ligand, base) or catalyst deactivation.

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands often give better results. Screen a variety of ligands (e.g., XPhos, RuPhos) to find the optimal one for your specific substrates.[2]

  • Base Selection: The strength and solubility of the base are crucial. Common bases include NaOtBu, KOtBu, and Cs₂CO₃. The choice of base can influence the reaction rate and selectivity.[2]

  • Catalyst Precursor: Use a well-defined palladium precatalyst (e.g., Pd₂(dba)₃) and ensure it is handled under an inert atmosphere.

  • Solvent: Use anhydrous, degassed solvents like toluene or dioxane.

LigandBaseSolventTemperature (°C)Typical Yield of 2,7-Diaminocarbazole
XPhosNaOtBuToluene100High
RuPhosK₃PO₄Dioxane110Moderate to High
P(o-tol)₃NaOtBuToluene100Lower, potential for catalyst decomposition
Issue 4: Mixture of N-alkylated and C-alkylated Products

Possible Cause: The reaction conditions favor competing C-alkylation.

Troubleshooting Steps:

  • Base: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the carbazole nitrogen. This increases the nucleophilicity of the nitrogen and favors N-alkylation.

  • Solvent: Employ a polar aprotic solvent such as DMF or THF. These solvents solvate the cation of the base, leaving a more "naked" and highly reactive carbazole anion.

  • Phase-Transfer Catalyst: For reactions with inorganic bases (e.g., KOH, K₂CO₃), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be used to shuttle the carbazole anion into the organic phase, promoting N-alkylation.[3]

  • Alkylating Agent: Highly reactive alkylating agents (e.g., alkyl iodides) may increase the likelihood of C-alkylation. Using less reactive agents like alkyl bromides or chlorides might improve selectivity.

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dibromocarbazole via Cadogan Cyclization of 4,4'-Dibromo-2-nitrobiphenyl.[4]
  • Reaction Setup: In a round-bottom flask, dissolve 4,4'-dibromo-2-nitrobiphenyl (1.0 eq) in a suitable solvent like 1,2-dichlorobenzene.

  • Reagent Addition: Add triphenylphosphine (2.5 eq).

  • Reaction: Heat the mixture to 180 °C for 3 hours under an inert atmosphere. The triphenylphosphine acts as a deoxygenating agent.

  • Workup: Cool the reaction mixture to room temperature. The product can be purified by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent. A yield of approximately 82.5% can be expected.[4]

Protocol 2: N-Alkylation of 2,7-Dibromocarbazole using a Phase-Transfer Catalyst
  • Reaction Setup: Dissolve 2,7-dibromocarbazole (1.0 eq) and the alkyl halide (e.g., 2-ethylhexyl bromide, 8.4 eq) in a mixture of toluene and DMSO.

  • Catalyst and Base Addition: Add tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst and a 50% aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture at 80 °C for 3 hours with vigorous stirring.

  • Workup: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over magnesium sulfate. The solvent is then removed under reduced pressure, and the product can be purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2,7-Disubstituted Carbazole Start Start Bromination Bromination Start->Bromination Carbazole Purification1 Column Chromatography Bromination->Purification1 Crude 2,7-Dibromocarbazole Ullmann_Buchwald Ullmann or Buchwald-Hartwig Reaction N_Alkylation N-Alkylation Ullmann_Buchwald->N_Alkylation Purification1->Ullmann_Buchwald Pure 2,7-Dibromocarbazole Final_Purification Recrystallization/ Chromatography N_Alkylation->Final_Purification Product 2,7-Disubstituted Carbazole Final_Purification->Product side_reactions cluster_bromination Bromination of Carbazole cluster_ullmann Ullmann Condensation Carbazole Carbazole Desired_Product 2,7-Dibromocarbazole Carbazole->Desired_Product 2.1 eq NBS, Low Temp Side_Product_1 3,6-Dibromocarbazole Carbazole->Side_Product_1 Excess NBS or High Temp Side_Product_2 Polybrominated Carbazoles Side_Product_1->Side_Product_2 Further Bromination Aryl_Halide 2,7-Dibromocarbazole + Nucleophile Coupling_Product 2,7-Disubstituted Carbazole Aryl_Halide->Coupling_Product CuI, Ligand, Anhydrous Dehalogenation Dehalogenated Carbazole Aryl_Halide->Dehalogenation H₂O traces, No Ligand

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling of Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of carbazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of carbazoles, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Low or No Yield 1. Catalyst Inactivity: - Palladium(II) precatalyst not reduced to active Palladium(0). - Catalyst decomposition (formation of palladium black). - Inhibition of the catalyst by the carbazole nitrogen.[1] 2. Inefficient Transmetalation: - Inappropriate base selection or insufficient base strength. - Poor solubility of the base. - Instability of the boronic acid (protodeboronation).[2] 3. Poor Oxidative Addition: - Use of less reactive aryl chlorides. - Sterically hindered substrates.1. Catalyst Activation & Stability: - Ensure proper degassing of solvents and reaction mixtures to prevent oxidation of the Pd(0) catalyst.[3] - Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.[4][5] - For N-H carbazoles, N-protection might be necessary to prevent catalyst inhibition. Alternatively, use ligands like SPhos or XPhos that are effective for N-rich heterocycles.[1] 2. Enhancing Transmetalation: - Screen a variety of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and Na₂CO₃ are often effective.[6][7] For base-sensitive substrates, milder bases like KF can be used.[3] - Use a solvent system that solubilizes the base (e.g., addition of water or using a more polar solvent).[8] - Use stable boronic esters (e.g., pinacol esters) to minimize protodeboronation.[9] 3. Improving Oxidative Addition: - For aryl chlorides, use more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[10][11] - Increase the reaction temperature.[8]
Side Reactions 1. Homocoupling of Boronic Acid: - Presence of oxygen in the reaction mixture. - Use of a Pd(II) precatalyst without complete reduction.[2] 2. Dehalogenation of Aryl Halide: - Presence of water or other proton sources. - Certain bases or additives can promote this side reaction.[2] 3. Protodeboronation: - Unstable boronic acid. - Prolonged reaction times at elevated temperatures.1. Minimizing Homocoupling: - Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[3][5] - Use a Pd(0) catalyst directly or ensure complete in-situ reduction of a Pd(II) precatalyst. 2. Preventing Dehalogenation: - Use anhydrous solvents if dehalogenation is a significant issue. - Screen different bases; for example, if using a strong hydroxide base, consider switching to a carbonate or phosphate. 3. Avoiding Protodeboronation: - Use boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.[12] - Optimize the reaction time and temperature to avoid unnecessary exposure of the boronic acid to harsh conditions.
Reaction Stalls or is Sluggish 1. Catalyst Deactivation: - Formation of inactive palladium species over time. 2. Poor Substrate Solubility: - Carbazole starting material or intermediates may not be fully dissolved in the chosen solvent. 3. Insufficient Temperature: - The activation energy for a particular step (e.g., oxidative addition of an aryl chloride) is not being met.1. Maintaining Catalyst Activity: - Increase catalyst loading, though this should be a last resort due to cost. - Consider using more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands.[10] 2. Improving Solubility: - Screen different solvents or solvent mixtures. Common choices include dioxane, toluene, DMF, and THF, often with a small amount of water.[2][4][8] 3. Optimizing Temperature: - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Microwave heating can sometimes be effective in driving sluggish reactions to completion.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to start with for the Suzuki-Miyaura coupling of a bromo-carbazole?

For a standard bromo-carbazole, a good starting point is often a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a Pd(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] in combination with a phosphine ligand such as triphenylphosphine (PPh₃).[5][14] For more challenging couplings, particularly with sterically hindered substrates or when using less reactive aryl chlorides, more advanced catalyst systems employing bulky, electron-rich ligands like SPhos or XPhos are recommended.[1][10]

Q2: How does the N-substituent on the carbazole affect the reaction?

The substituent on the carbazole nitrogen can have a significant electronic and steric impact on the reaction.[15] An unprotected N-H group can be acidic and may coordinate to the palladium catalyst, potentially inhibiting its activity.[1] In such cases, N-protection or the use of specific ligands designed for N-rich heterocycles may be necessary.[1] Bulky N-substituents can sterically hinder the approach of the catalyst to the coupling sites (positions 1, 3, 6, or 8), which may require more active catalyst systems or higher reaction temperatures.

Q3: Which base should I choose for my carbazole Suzuki coupling?

The choice of base is critical and often substrate-dependent.[6] A good starting point is to screen common inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[6][7] Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility in organic solvents.[7] For substrates with base-sensitive functional groups, milder bases like potassium fluoride (KF) can be a good alternative.[3] The base is crucial for activating the organoboron species for transmetalation.[6]

Q4: What is the ideal solvent system for this reaction?

The solvent plays a key role in solubilizing the reactants and catalyst, and can influence the reaction rate and yield.[8] Common solvents for Suzuki-Miyaura couplings of carbazoles include 1,4-dioxane, toluene, dimethylformamide (DMF), and tetrahydrofuran (THF).[2][4] Often, a mixture of an organic solvent with water (e.g., dioxane/water 4:1) is used, as water can help to dissolve the inorganic base and facilitate the reaction.[1] However, for water-sensitive substrates, anhydrous conditions should be employed.

Q5: My boronic acid is decomposing. What can I do?

Decomposition of the boronic acid, often through protodeboronation, is a common cause of low yields.[2] To mitigate this, you can use a more stable boronic acid derivative, such as a pinacol ester.[9][12] These are generally more robust and can be used directly in the coupling reaction. Additionally, minimizing reaction time and temperature can help to reduce the extent of decomposition.

Data Presentation

Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki-Miyaura Coupling of a 3-Chloroindazole (a model for N-H heterocycles)
EntryPalladium Source (mol%)Ligand (mol%)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (3)15
2Pd₂(dba)₃ (2)PCy₃ (3)25
3Pd₂(dba)₃ (2)SPhos (3)56
4Pd₂(dba)₃ (2)XPhos (3)51
5P2 (XPhos precatalyst) (2.5)-80
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Data adapted from a study on nitrogen-rich heterocycles.[1]
Table 2: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
EntryBaseYield (%)
1Na₂CO₃95
2K₂CO₃92
3K₃PO₄98
4Cs₂CO₃96
5Et₃N45
Reaction conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Toluene/H₂O (10:1), 100°C, 12h. This table serves as a general guide for base selection.[6]
Table 3: Influence of Solvent on the Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
EntrySolventConversion (%)
1NMP100
22-Propanol100
3Propylene Carbonate98
4Dioxane87
5Toluene75
62-MeTHF16
Reaction conditions: 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (2 mmol), 65 °C, 20 h. This data illustrates the significant impact the solvent can have on reaction efficiency.[8]

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of 3,6-Dibromocarbazole with Phenylboronic Acid

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 3,6-Dibromo-9H-carbazole (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 4.0 equiv)

  • Toluene

  • Ethanol

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dibromo-9H-carbazole and phenylboronic acid.[5]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to create an oxygen-free environment.[5]

  • Solvent Addition and Degassing: Under a positive pressure of the inert gas, add toluene and ethanol (e.g., in a 4:1 ratio). Bubble the inert gas through the solvent mixture for 15-20 minutes to ensure thorough deoxygenation.[5]

  • Base and Catalyst Addition: Add the aqueous sodium carbonate solution, followed by the Pd(PPh₃)₄ catalyst.[5]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3,6-diphenylcarbazole.[5]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Troubleshooting_Workflow Troubleshooting Workflow for Carbazole Suzuki-Miyaura Coupling Start Start: Low Yield or No Reaction CheckReagents Check Reagent Quality (Aryl Halide, Boronic Acid, Solvent Purity) Start->CheckReagents CheckReagents->Start Reagents Impure Degassing Ensure Thorough Degassing (Inert Atmosphere) CheckReagents->Degassing Reagents OK Degassing->Start Incomplete Degassing OptimizeCatalyst Optimize Catalyst System - Change Ligand (e.g., SPhos) - Use Pd(0) Precatalyst - Increase Catalyst Loading Degassing->OptimizeCatalyst Degassing OK OptimizeBase Optimize Base - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ - Check Solubility OptimizeCatalyst->OptimizeBase No Improvement SideReactions Analyze for Side Reactions (Homocoupling, Dehalogenation) OptimizeCatalyst->SideReactions Yield Improved OptimizeSolvent Optimize Solvent - Try Dioxane, Toluene, DMF - Consider Aqueous Mixture OptimizeBase->OptimizeSolvent No Improvement OptimizeBase->SideReactions Yield Improved OptimizeTemp Optimize Temperature - Increase Temperature Incrementally OptimizeSolvent->OptimizeTemp No Improvement OptimizeSolvent->SideReactions Yield Improved OptimizeTemp->SideReactions Yield Improved AddressHomocoupling Address Homocoupling: - Improve Degassing - Use Pd(0) Catalyst SideReactions->AddressHomocoupling Homocoupling Observed AddressDehalogenation Address Dehalogenation: - Use Anhydrous Solvents - Change Base SideReactions->AddressDehalogenation Dehalogenation Observed Success Successful Coupling SideReactions->Success No Major Side Products AddressHomocoupling->Success AddressDehalogenation->Success

References

Troubleshooting guide for the purification of carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of carbazole derivatives. The information is structured in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude carbazole derivatives after synthesis?

A1: Common impurities in crude carbazole derivatives can include unreacted starting materials, byproducts from side reactions, residual solvents, and isomers.[1] For instance, in syntheses like the Buchwald-Hartwig amination, incorrect ligand choice or inappropriate base selection can lead to side reactions and consequently, impurities.[2] Oxidation products and polymeric materials can also be present.[1]

Q2: Which analytical techniques are most effective for assessing the purity of the final carbazole derivative product?

A2: A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for quantifying purity and detecting minor impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying impurities.[3][4] Gas chromatography-mass spectrometry (GC-MS) can also be employed for the identification of carbazole derivatives and their isomers.[5]

Q3: Can recrystallization be used effectively for purifying carbazole derivatives?

A3: Yes, recrystallization is a widely used and effective technique for purifying solid carbazole derivatives, particularly for removing minor impurities to obtain a highly crystalline product.[1][3] The choice of solvent is a critical factor for successful recrystallization.

Troubleshooting Guide

Chromatography Issues

Q4: I am observing significant peak tailing during column chromatography of my aminopropyl carbazole derivative on silica gel. What is the cause and how can I resolve it?

A4: Peak tailing is a common issue when purifying basic compounds like aminopropyl carbazoles on standard silica gel.[3]

  • Cause: The basic amine group of the carbazole derivative interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to uneven elution and a "tailing" peak shape.[3]

  • Solutions:

    • Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to the mobile phase to neutralize the acidic silanol sites. Triethylamine (TEA) is commonly used for this purpose; adding 0.1-1% TEA to your eluent system can significantly improve peak shape.[3]

    • Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase like alumina (Al₂O₃).[3]

    • End-Capped Columns (for HPLC): Using an "end-capped" HPLC column, where many residual silanol groups are chemically modified to be less interactive, can also reduce peak tailing.[3]

Q5: My carbazole derivative is streaking on the TLC plate, and I'm struggling to get good separation in my column. What should I do?

A5: Streaking on a TLC plate and poor column separation are often related to the same issues as peak tailing and solubility problems.[3]

  • Solutions:

    • Incorporate Triethylamine (TEA): Adding 0.1-1% TEA to the developing solvent for your TLC can improve spot shape and provide a more accurate indication of the required separation conditions for your column. The same modified eluent can then be used for column chromatography.[3]

    • Adjust Solvent Polarity: Ensure you have an optimal solvent system. For many aminopropyl carbazole derivatives, a gradient of methanol in dichloromethane (DCM) is effective. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent.[3]

    • Check Solubility: Make sure your crude product is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column. Poor solubility can lead to streaking and poor separation.[3]

Data Presentation

Table 1: Common Solvents for Recrystallization of Carbazole Derivatives

Solvent ClassExamplesSuitabilityReference(s)
AlcoholsEthanol, IsopropanolOften effective for many carbazole derivatives.[6]
KetonesAcetoneGood for dissolving crude product before crystallization.[6]
EstersEthyl AcetateFrequently used, often in combination with a less polar solvent like hexane.[6]
Aromatic HydrocarbonsTolueneSuitable for removing impurities from reaction mixtures.[1][6]
EthersDiethyl ether, Tetrahydrofuran (THF)Can be used in solvent mixtures.[6]

Table 2: Recommended Starting Conditions for Column Chromatography of Carbazole Derivatives

Derivative TypeStationary PhaseEluent System (Starting Point)ApplicationReference(s)
General Carbazole DerivativesSilica GelPetroleum Ether / Ethyl Acetate (e.g., 20:1 v/v)General purification.[4]
Aminopropyl CarbazolesSilica GelDichloromethane / Methanol (e.g., 95:5 v/v) with 0.5% TriethylaminePurification of basic derivatives.[3]
9-Hexylcarbazole DerivativesSilica GelEthyl Acetate / Hexane (e.g., 1:4 v/v)Purification of alkylated derivatives.[7]
Chiral Aminopropyl CarbazolesChiral Stationary PhaseHeptane / Isopropanol with a basic additive (e.g., diethylamine)Separation of enantiomers.[3]

Experimental Protocols

Protocol 1: Column Chromatography of an Aminopropyl Carbazole Derivative
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a solvent system (e.g., 95:5 dichloromethane:methanol).

    • Visualize the spots under UV light.

    • If streaking is observed, prepare a new developing solvent containing 0.5% triethylamine and re-run the TLC.[3]

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Pack the column with silica gel (e.g., 60-120 mesh) using a slurry method with the initial eluent. Ensure the packing is uniform and free of air bubbles.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.[3]

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).

    • Collect fractions and monitor the elution of the product by TLC.[3]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified aminopropyl carbazole derivative.[3]

Protocol 2: Recrystallization of a Carbazole Derivative
  • Solvent Selection:

    • The ideal solvent should dissolve the crude carbazole derivative sparingly at room temperature but have high solubility at its boiling point.[1] Common solvents include ethanol, methanol, and toluene.[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely. The solution should be saturated.

    • If there are insoluble impurities, perform a hot filtration to remove them.[4]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the product.[4]

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified carbazole derivative crystals under vacuum.[4]

Visualizations

Troubleshooting_Workflow start Start: Crude Carbazole Derivative purification_method Select Purification Method start->purification_method column_chromatography Column Chromatography purification_method->column_chromatography Impurity Profile: Complex/Multiple Components recrystallization Recrystallization purification_method->recrystallization Impurity Profile: Minor Impurities issue_column Issue Encountered? column_chromatography->issue_column issue_recrystallization Issue Encountered? recrystallization->issue_recrystallization peak_tailing Peak Tailing/ Streaking issue_column->peak_tailing Yes low_yield_col Low Yield issue_column->low_yield_col Yes poor_separation Poor Separation issue_column->poor_separation Yes end_product Pure Product issue_column->end_product No oiling_out Oiling Out issue_recrystallization->oiling_out Yes low_yield_rec Low Yield issue_recrystallization->low_yield_rec Yes no_crystals No Crystals Form issue_recrystallization->no_crystals Yes issue_recrystallization->end_product No solution1 Add TEA to Eluent Use Alumina peak_tailing->solution1 solution4 Concentrate Mother Liquor Re-crystallize low_yield_col->solution4 solution2 Optimize Solvent System (TLC) poor_separation->solution2 solution3 Use Solvent Mixture Lower Boiling Point Solvent oiling_out->solution3 low_yield_rec->solution4 solution5 Scratch Flask Seed Crystals no_crystals->solution5 solution1->column_chromatography solution2->column_chromatography solution3->recrystallization solution4->recrystallization solution5->recrystallization

Caption: Troubleshooting workflow for the purification of carbazole derivatives.

Experimental_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if solids present) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash filtrate Filtrate (Mother Liquor) vacuum_filtration->filtrate dry Dry Under Vacuum wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Experimental workflow for recrystallization of carbazole derivatives.

References

How to prevent the oxidation of 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,7-Dimethyl-9H-carbazole

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide: Degradation of this compound

If you are observing degradation or discoloration of your this compound sample, consult the following guide to identify and resolve the potential causes.

Observed Issue Potential Cause Recommended Action
Yellowing or browning of the solid compound over time. Oxidation due to prolonged exposure to air and/or light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Appearance of new, more polar spots on Thin Layer Chromatography (TLC). Formation of oxidized byproducts, such as hydroxy- or quinone-like derivatives.Purify the material using column chromatography. Handle the purified compound under an inert atmosphere to prevent re-oxidation.
Inconsistent experimental results or loss of activity. Degradation of the compound in solution.Prepare solutions fresh before use. If storage is necessary, store solutions in a freezer under an inert atmosphere. Degas solvents prior to use.
Broadening of peaks in NMR or appearance of new signals. Sample degradation.Re-purify the sample. Ensure NMR solvents are dry and free of acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound oxidation?

A1: The primary causes of oxidation for this compound are exposure to:

  • Atmospheric Oxygen: The carbazole ring is susceptible to oxidation in the presence of oxygen, a process that can be accelerated by light and heat.

  • Light: Photochemical oxidation can occur, leading to the formation of various degradation products.

  • Reactive Oxygen Species (ROS): In biological or chemical systems, ROS such as hydroxyl radicals can readily react with the carbazole nucleus. The main atmospheric degradation pathway for carbazole is initiated by reaction with OH radicals[1][2]. The primary oxidation products of the parent carbazole are hydroxycarbazoles and carbazolequinones[1].

Q2: How do the methyl groups at the 2 and 7 positions affect the stability of the molecule?

A2: The electron-donating nature of the methyl groups at the 2 and 7 positions can influence the reactivity of the carbazole ring. While specific studies on the oxidation of this compound are limited, research on related compounds suggests that methyl substitution can enhance stability. For instance, methyl-substitution at the 3,6-positions of poly(9-alkyl-9H-carbazole-2,7-diyl)s has been shown to result in polymers that are much more stable to oxidation under electrolytic conditions. This suggests that the methyl groups on this compound may offer some protection against oxidation compared to the unsubstituted carbazole.

Q3: What are the best practices for storing this compound?

A3: To ensure the long-term stability of this compound, it is crucial to store it under conditions that minimize exposure to oxygen and light.

Storage Recommendations

ConditionSpecificationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.
Container Tightly sealed amber glass vialProtects from light and prevents ingress of air and moisture.
Temperature Cool (2-8 °C) or Room Temperature (in the dark)Slows down the rate of potential degradation reactions.
Location Dark and dry (e.g., in a desiccator inside a cabinet)Minimizes exposure to light and humidity.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

A4: Yes, the use of antioxidants can be an effective strategy to prevent the oxidation of this compound, particularly when it is in solution. While specific antioxidants for this compound have not been extensively studied, general-purpose antioxidants for organic molecules can be tested.

Potential Antioxidants to Evaluate

Antioxidant ClassExamplesConsiderations
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Commonly used for organic compounds. Ensure they do not interfere with downstream applications.
Vitamin E Analogues TroloxA water-soluble analogue of vitamin E that can be effective in quenching free radicals.

The efficacy of an antioxidant will depend on the specific experimental conditions, including the solvent and potential oxidants present. It is recommended to perform control experiments to determine the optimal antioxidant and its concentration for your application.

Experimental Protocols

Protocol 1: Handling and Dispensing this compound under an Inert Atmosphere

This protocol describes the procedure for safely handling and weighing this compound to prevent oxidation.

Materials:

  • This compound in a sealed amber vial

  • Inert atmosphere glove box or Schlenk line

  • Spatula

  • Weighing paper or a small vial

  • Analytical balance

Procedure:

  • Prepare the Inert Atmosphere:

    • Glove Box: Ensure the glove box has a low oxygen and moisture environment (typically <10 ppm).

    • Schlenk Line: Use a double-manifold Schlenk line with a supply of dry, inert gas (nitrogen or argon).

  • Transfer Materials: Introduce the sealed vial of this compound, a spatula, and a pre-weighed empty vial into the glove box antechamber and cycle several times. If using a Schlenk line, place the compound and tools in a flask that can be evacuated and backfilled.

  • Equilibrate Temperature: Allow the container of this compound to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of moisture.

  • Dispense the Compound:

    • Inside the glove box, carefully open the vial containing the this compound.

    • Using a clean spatula, transfer the desired amount of the solid into the pre-weighed vial.

  • Seal and Weigh:

    • Tightly seal the vial containing the dispensed compound.

    • Securely reseal the main stock vial of this compound.

    • Transfer the sealed vial with the dispensed compound out of the glove box.

    • Weigh the sealed vial to determine the exact mass of the compound.

  • Storage of the Stock: Return the main stock vial to its designated cool, dark, and dry storage location.

Protocol 2: Preparation and Storage of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound and storing it to minimize degradation.

Materials:

  • Weighed this compound in a sealed vial

  • Degassed solvent (e.g., THF, Toluene, Chloroform)

  • Volumetric flask with a septum-sealed sidearm

  • Syringes and needles

  • Inert gas source (Schlenk line)

Procedure:

  • Prepare the Glassware: Flame-dry or oven-dry the volumetric flask and allow it to cool under a stream of inert gas.

  • Degas the Solvent: Use the freeze-pump-thaw method for rigorous degassing of the solvent.[3] For less stringent requirements, sparging the solvent with an inert gas for 30-60 minutes may be sufficient.

  • Dissolve the Compound:

    • Under a positive pressure of inert gas, quickly add the weighed this compound to the volumetric flask.

    • Using a cannula or a syringe, transfer the degassed solvent to the volumetric flask to dissolve the compound and bring it to the final volume.

  • Store the Solution:

    • If the solution is to be stored, wrap the flask in aluminum foil to protect it from light.

    • Store the sealed flask in a freezer.

    • For long-term storage, consider aliquoting the solution into smaller, sealed vials under an inert atmosphere to avoid repeated freeze-thaw cycles and exposure of the bulk solution.

Visualizations

Oxidation_Prevention_Workflow Workflow for Preventing Oxidation of this compound cluster_storage Storage cluster_handling Handling cluster_solution In Solution storage_conditions Store Solid Compound: - Inert Atmosphere (N2/Ar) - Amber, Sealed Vial - Cool & Dark Place weighing Weighing & Aliquoting: - Inside Glove Box or - Under Inert Gas Flow storage_conditions->weighing When needed for experiment degas_solvent Use Degassed Solvents (Freeze-Pump-Thaw or Purging) weighing->degas_solvent fresh_solution Prepare Solutions Freshly degas_solvent->fresh_solution store_solution Store Solutions: - Under Inert Atmosphere - Freezer (-20°C) - Protected from Light fresh_solution->store_solution If storage is unavoidable antioxidants Consider Antioxidants (e.g., BHT) for long-term experiments fresh_solution->antioxidants store_solution->antioxidants

Caption: A logical workflow for preventing the oxidation of this compound.

Degradation_Pathway Potential Oxidation Pathways of this compound cluster_oxidants Oxidizing Agents cluster_products Potential Oxidation Products carbazole This compound hydroxy Hydroxy-2,7-dimethyl-carbazoles carbazole->hydroxy Hydroxylation quinone 2,7-Dimethyl-carbazole-quinones carbazole->quinone Further Oxidation oligomers Oligomeric/Polymeric Species carbazole->oligomers Radical Coupling oxidants O2, Light (hv), Reactive Oxygen Species (e.g., •OH) oxidants->carbazole hydroxy->quinone

Caption: Potential oxidative degradation pathways for this compound.

References

Strategies to improve the performance of 2,7-Dimethyl-9H-carbazole-based OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process of developing and optimizing 2,7-Dimethyl-9H-carbazole-based Organic Light-Emitting Diodes (OLEDs).

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve specific issues that may arise during the fabrication and testing of your OLED devices.

Issue 1: Low External Quantum Efficiency (EQE)

Question: My this compound-based OLED shows significantly lower External Quantum Efficiency (EQE) than expected. What are the potential causes and how can I improve it?

Answer:

Low EQE in these devices can stem from several factors, ranging from material purity to device architecture. Follow these troubleshooting steps to identify and address the root cause.

Potential Causes & Solutions:

  • Material Purity: Impurities in the this compound or other organic layers can act as quenching sites for excitons, reducing radiative recombination.[1]

    • Solution: Ensure all organic materials, especially the emissive layer components, are purified to the highest possible level (typically >97%) using techniques like gradient sublimation.[1][2]

  • Poor Charge Balance: An imbalance in the injection and transport of holes and electrons can lead to recombination outside the desired emissive zone, lowering efficiency. Carbazole derivatives are generally known for good hole transport, so electron injection/transport might be the limiting factor.[3][4]

    • Solution:

      • Optimize Layer Thickness: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to achieve balanced charge flux.[2]

      • Incorporate Bipolar Host Materials: Utilize host materials that possess both hole and electron transporting moieties to facilitate balanced charge injection and transport within the emissive layer.[3]

      • Use Electron-Injecting Layers (EIL): Introduce an EIL, such as Lithium Fluoride (LiF), between the ETL and the cathode to improve electron injection.[5]

  • Inefficient Energy Transfer (in doped systems): If using a this compound derivative as a host for a phosphorescent or fluorescent emitter, inefficient energy transfer from the host to the guest is a common issue.

    • Solution:

      • Verify Triplet Energy Levels (for PhOLEDs): Ensure the triplet energy (ET) of the carbazole host is at least 0.1-0.2 eV higher than that of the phosphorescent dopant to prevent back energy transfer.[2]

      • Optimize Dopant Concentration: Test a range of doping concentrations (e.g., 5%, 10%, 15%) to find the optimal balance that maximizes energy transfer without causing self-quenching from dopant aggregation.[2]

  • Exciton Quenching: Excitons may be lost through non-radiative pathways.

    • Solution:

      • Introduce Exciton Blocking Layers (EBLs): Add a hole-blocking layer between the emissive layer (EML) and the ETL, or an electron-blocking layer between the EML and the HTL, to confine excitons within the emissive layer.[2]

  • Suboptimal Molecular Orientation: The orientation of the transition dipole moments of the emitter molecules affects the light outcoupling efficiency. A more horizontal orientation is generally preferred.[6][7]

    • Solution: The choice of host material can influence the orientation of the guest emitter.[6] Experiment with different host materials that are known to promote horizontal orientation of carbazole-based emitters.

Issue 2: Rapid Luminance Decay and Short Operational Lifetime

Question: My device shows a promising initial brightness but degrades quickly during operation. How can I improve the stability and lifetime of my this compound-based OLED?

Answer:

Device degradation is a critical challenge, often linked to material instability and operational stress. The high energy of blue excitons, in particular, can be close to the bond dissociation energy of organic molecules, leading to degradation.[2]

Potential Causes & Solutions:

  • Material Degradation: The organic materials themselves can degrade under electrical stress and the presence of high-energy excitons. The C-N bond in carbazole derivatives can be a weak point.[2][8]

    • Solution:

      • Incorporate Fused-Ring Structures: Synthesize derivatives where the carbazole unit is part of a more rigid, fused-ring system. This can enhance thermal stability and increase the glass transition temperature (Tg), which is crucial for device longevity.[3][9]

      • High Purity Materials: As with EQE, impurities can catalyze degradation reactions. Ensure high material purity.[1]

  • Environmental Contamination: Exposure to oxygen and moisture during or after fabrication can lead to the formation of charge traps and non-emissive species.[10]

    • Solution:

      • Inert Environment: Fabricate and test devices in a nitrogen-filled glovebox.

      • Encapsulation: Properly encapsulate the device after fabrication to prevent exposure to the ambient atmosphere.[2]

  • Unbalanced Charge Injection: An excess of one type of charge carrier can lead to the formation of reactive species (polarons) that can degrade adjacent molecules.[10]

    • Solution: Optimize the device stack for balanced charge injection as described in the "Low EQE" section.

  • Exciton-Polaron Annihilation: Annihilation between excitons and polarons is a major degradation pathway.[9]

    • Solution: Broaden the recombination zone by using mixed-host systems or designing bipolar host materials. This reduces the local density of excitons and polarons.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for designing high-efficiency this compound-based emitters?

A1: Key design strategies include:

  • Creating Bipolar Molecules: Incorporate both electron-donating (like the carbazole core) and electron-accepting moieties into the molecular structure. This promotes balanced charge transport and can lead to highly efficient deep-blue emitters.[3][12]

  • Utilizing Thermally Activated Delayed Fluorescence (TADF): Design molecules with a small singlet-triplet energy gap (ΔEST) to enable harvesting of triplet excitons through reverse intersystem crossing (RISC), which can significantly boost efficiency.[9][13]

  • Building Fused-Ring Systems: Integrating the carbazole unit into larger, rigid fused-ring structures enhances thermal stability and can lead to higher quantum efficiencies.[3][9]

Q2: Can this compound derivatives be used as host materials? What are the requirements?

A2: Yes, they are excellent candidates for host materials, especially in phosphorescent OLEDs (PhOLEDs). The main requirements are:

  • High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer to the guest and prevent back-transfer.[3]

  • Good Thermal Stability: A high glass transition temperature (Tg) is necessary for device longevity.[3]

  • Bipolar Charge Transport: The ability to transport both holes and electrons is crucial for confining the recombination zone within the emissive layer and achieving high efficiency.[9][14]

Q3: How does the substitution pattern on the carbazole core affect performance?

A3: The substitution pattern significantly influences the electronic and photophysical properties. Research comparing 2,7- and 3,6-substituted carbazoles has shown that the 2,7-substitution pattern can lead to superior performance in electroluminescent devices.[3] The positions of donor and acceptor groups are critical in TADF emitters to control the spatial overlap of the HOMO and LUMO, which in turn affects the ΔEST.[13]

Q4: What is the importance of material purification and what is the standard method?

A4: Material purity is paramount. Even small amounts of impurities can act as exciton quenching centers or charge traps, leading to drastically reduced efficiency and operational lifetime.[1] The standard purification method for OLED-grade small molecules is gradient sublimation in a high-vacuum environment. This process effectively removes residual solvents, starting materials, and byproducts.[2]

Q5: What role does molecular orientation play in device performance?

A5: The orientation of the emitter's transition dipole moment relative to the substrate plane is a crucial factor for light outcoupling efficiency. A predominantly horizontal orientation can increase the external quantum efficiency by up to 50% compared to a random orientation.[6] The choice of host material can influence the orientation of the emitter molecules within the emissive layer.[6][15]

Data Presentation

Table 1: Performance of OLEDs with Carbazole-Based Host Materials for TADF Emitters

Host Material DesignationEmitter (Dopant)Max EQE (%)Max Power Efficiency (lm/W)Max Current Efficiency (cd/A)Max Luminance (cd/m²)Ref.
H2 4CzIPN13.720.833.12,176[16]
m-ICzPBI FIrpic13.424.831.6-[11]
o-DibzBz Naphthyridine-based16.457.158.6-[15]

Note: Performance metrics are highly dependent on the full device architecture.

Table 2: Performance of Non-Doped OLEDs with Carbazole-π-Imidazole Derivatives as Emitters

Emitter CompoundMax EQE (%)Max Luminance (cd/m²)CIE Coordinates (x, y)Lifetime (T50 @ 1000 cd/m²)Ref.
BCzB-PPI 4.4311,364(0.157, 0.080)0.086 h[12]

Experimental Protocols

Protocol 1: General Synthesis of Substituted this compound Derivatives

This protocol outlines a general approach for functionalizing a pre-substituted carbazole core, a common strategy for creating advanced materials.

  • Starting Material: Begin with a pre-functionalized this compound, such as 2,7-dibromo-9H-carbazole.

  • N-Alkylation/Arylation (if required): Functionalize the nitrogen atom through reactions like the Buchwald-Hartwig amination or Ullmann condensation to introduce various alkyl or aryl groups. This step modifies solubility and can influence molecular packing.

  • C-C or C-N Coupling Reactions: Employ palladium-catalyzed cross-coupling reactions to introduce functional groups at the 2 and 7 positions.

    • Suzuki Coupling: React the dibrominated carbazole with boronic acids or esters to form C-C bonds, attaching new aryl groups.

    • Buchwald-Hartwig Amination: React with amines to form C-N bonds, creating hole-transporting moieties.

  • Purification: The crude product must be rigorously purified.

    • Column Chromatography: Separate the desired product from byproducts and unreacted starting materials.

    • Recrystallization: Further purify the solid product.

    • Gradient Sublimation: The final and most critical step to achieve the high purity required for OLED fabrication.[3]

Protocol 2: Standard OLED Device Fabrication by Thermal Evaporation

This protocol describes the fabrication of a typical multi-layer OLED in a high-vacuum thermal evaporation chamber.

  • Substrate Cleaning:

    • Place Indium Tin Oxide (ITO)-coated glass substrates in a substrate holder.

    • Sonicate sequentially in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).[2][8]

    • Dry the substrates with a nitrogen gun.

    • Treat with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.[8]

  • Layer Deposition:

    • Evacuate the chamber to a high vacuum (typically < 1 x 10-5 Torr).

    • Deposit the layers sequentially without breaking vacuum. Use a calibrated quartz crystal microbalance (QCM) to monitor the thickness of each layer in real-time.[2] A common device structure is:

      • Hole Injection Layer (HIL): e.g., MoO₃ (5 nm)

      • Hole Transport Layer (HTL): e.g., NPB (40 nm)

      • Emissive Layer (EML): Co-evaporate the this compound-based host and the guest emitter from separate sources at a controlled ratio (e.g., Host:Guest 9:1) (20-30 nm).

      • Hole/Exciton Blocking Layer (HBL): e.g., TPBi (10 nm)

      • Electron Transport Layer (ETL): e.g., TPBi (30 nm)

      • Electron Injection Layer (EIL): e.g., LiF (1 nm)

      • Cathode: Aluminum (Al) (100 nm)

  • Encapsulation:

    • After cooling, transfer the substrates to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.

Visualizations

G cluster_synthesis Material Synthesis & Purification Workflow start This compound Precursor halogenation Halogenation (e.g., Bromination) start->halogenation coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) halogenation->coupling crude Crude Product coupling->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization sublimation Gradient Sublimation recrystallization->sublimation pure_material High-Purity OLED Material sublimation->pure_material

Caption: Workflow for synthesis and purification of carbazole derivatives.

G cluster_fab OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_dep Vacuum Thermal Evaporation ITO ITO Substrate Cleaning Solvent Cleaning (DI Water, Acetone, IPA) ITO->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition EML EML Co-Evaporation (Host + Dopant) EBL EBL/ETL Deposition Cathode Cathode Deposition Encapsulation Inert Environment Encapsulation Cathode->Encapsulation Testing Device Characterization (EQE, Lifetime, Spectrum) Encapsulation->Testing

Caption: Standard workflow for OLED fabrication and testing.

G cluster_causes Potential Root Causes cluster_solutions Corrective Strategies Troubleshooting Low Device Performance (EQE or Lifetime) Purity Material Impurities Troubleshooting->Purity Charge Charge Imbalance Troubleshooting->Charge Degradation Material Degradation Troubleshooting->Degradation Quenching Exciton Quenching Troubleshooting->Quenching Sublimation Gradient Sublimation Purity->Sublimation Arch Optimize Layer Thickness & Add Blocking Layers Charge->Arch Design Molecular Design (e.g., Fused Rings) Degradation->Design Quenching->Arch Host Optimize Host/Guest System Quenching->Host

Caption: Troubleshooting logic for common OLED performance issues.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2,7-Dimethyl-9H-carbazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dimethyl-9H-carbazole. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and scale-up production.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of this compound

Low yields can arise from various factors, from starting material purity to suboptimal reaction conditions. A systematic approach is crucial for diagnosing and resolving the issue.

Potential Cause Troubleshooting Steps & Solutions Expected Outcome
Poor Quality of Starting Materials 1. Verify Purity: Analyze the purity of starting materials (e.g., 4,4'-dimethyl-2-nitrobiphenyl, triethyl phosphite) using techniques like NMR or HPLC. 2. Purify Reactants: If impurities are detected, purify the starting materials through recrystallization or column chromatography.Improved reaction efficiency and reduced side product formation.
Suboptimal Reaction Conditions 1. Temperature Control: Ensure precise temperature control during the Cadogan cyclization. Overheating can lead to decomposition and byproduct formation. 2. Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Incomplete reactions will result in lower yields. 3. Solvent Choice: Use high-purity, anhydrous solvents to prevent unwanted side reactions.Maximized conversion of starting materials to the desired product.
Inefficient Cyclization 1. Phosphite Reagent: Ensure the triethyl phosphite or other reducing agent is of high quality and added in the correct stoichiometric ratio. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite reagent and other sensitive intermediates.Enhanced efficiency of the reductive cyclization step.
Issue 2: Impurities and Byproduct Formation

The presence of impurities can significantly impact the quality of the final product and its performance in downstream applications.

Common Impurity/Byproduct Identification & Removal Prevention
Unreacted Starting Materials - Identification: TLC, HPLC, or GC-MS. - Removal: Column chromatography or recrystallization.[1]Ensure the reaction goes to completion by monitoring its progress and optimizing reaction time and temperature.
Isomeric Dimethyl-carbazoles - Identification: HPLC or high-resolution mass spectrometry. - Removal: Careful column chromatography with an optimized eluent system or fractional crystallization.[1]Use starting materials with the correct substitution pattern and control reaction conditions to minimize isomerization.
Oxidation Products - Identification: Mass spectrometry will show peaks corresponding to the addition of oxygen. - Removal: Column chromatography.[1]Maintain a strict inert atmosphere during the reaction and work-up. Use degassed solvents.
Polymeric Materials - Identification: Gel permeation chromatography (GPC) or observation of insoluble material. - Removal: Filtration or precipitation from a suitable solvent.[1]Avoid excessively high temperatures and prolonged reaction times that can favor polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the gram-scale production of this compound?

A1: A widely used method is the Cadogan reductive cyclization of 2-nitrobiaryls. For this compound, this typically involves the reaction of 4,4'-dimethyl-2-nitrobiphenyl with a phosphite reagent, such as triethyl phosphite. This method is often favored for its relatively high yields and tolerance of various functional groups.

Q2: During the scale-up of the Cadogan cyclization, I'm observing a significant exotherm. How can this be managed?

A2: Exotherms during the addition of the phosphite reagent are common. To manage this on a larger scale, consider the following:

  • Slow, controlled addition: Add the phosphite reagent dropwise or via a syringe pump over an extended period.

  • Efficient cooling: Use a reactor with a cooling jacket and ensure efficient heat transfer.

  • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.

Q3: What are the key challenges when scaling up the purification of this compound?

A3: The primary challenges in large-scale purification are achieving high purity efficiently and economically.

  • Recrystallization: Finding a suitable solvent system that provides good recovery and high purity can be challenging. A mixture of solvents may be required.

  • Column Chromatography: On a large scale, column chromatography can be expensive and time-consuming. Medium-pressure liquid chromatography (MPLC) can be a more efficient alternative.

Q4: Can you recommend a starting point for developing an HPLC method to analyze the purity of this compound?

A4: A good starting point for an HPLC method would be a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid for Mass-Spec compatibility.[2] The gradient and flow rate can be optimized to achieve good separation of the main product from potential impurities.

Experimental Protocols

Gram-Scale Synthesis of this compound via Cadogan Cyclization

This protocol is adapted from established procedures for carbazole synthesis.

Materials:

  • 4,4'-dimethyl-2-nitrobiphenyl

  • Triethyl phosphite

  • 1,2-dichlorobenzene (or another high-boiling solvent)

  • Ethanol

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4,4'-dimethyl-2-nitrobiphenyl (e.g., 20 g, 1 equivalent).

  • Solvent Addition: Add 1,2-dichlorobenzene (e.g., 200 mL).

  • Reagent Addition: Heat the mixture to reflux (approximately 180 °C). Slowly add triethyl phosphite (e.g., 3 equivalents) dropwise over 1-2 hours.

  • Reaction: Maintain the reaction at reflux and monitor its progress by TLC (e.g., using a hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add ethanol to quench any remaining triethyl phosphite.

  • Isolation: Remove the solvent under reduced pressure. The crude product will be a solid or a viscous oil.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot toluene or a mixture of ethanol and water. Allow the solution to cool slowly to induce crystallization. Filter the crystals and wash with cold hexane.

    • Column Chromatography: If recrystallization does not provide the desired purity, dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Data Presentation

Table 1: Typical Reaction Parameters for Gram-Scale Synthesis

ParameterValue
Starting Material4,4'-dimethyl-2-nitrobiphenyl
ReagentTriethyl phosphite
Solvent1,2-dichlorobenzene
Temperature~180 °C (Reflux)
Reaction Time4-6 hours
Typical Yield (after purification)75-85%

Table 2: Common Solvents for Recrystallization

Solvent/Solvent SystemSuitability
EthanolGood for initial crystallization, may require a co-solvent.[1]
TolueneEffective for dissolving the crude product at high temperatures.[1]
Ethanol/WaterA binary system that can be optimized for high purity.
HexaneOften used as a washing solvent to remove non-polar impurities.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 4,4'-dimethyl-2-nitrobiphenyl + Triethyl Phosphite Start->Reactants Reaction Cadogan Cyclization (~180°C, 4-6h) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification_Choice Purity Check (TLC/HPLC) Crude_Product->Purification_Choice Recrystallization Recrystallization (e.g., Toluene/Ethanol) Purification_Choice->Recrystallization High Purity Column_Chromatography Column Chromatography (Silica Gel) Purification_Choice->Column_Chromatography Low Purity/ Impurities Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Low_Yield Low Yield Observed Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (T, t) Low_Yield->Optimize_Conditions Inert_Atmosphere Ensure Strict Inert Atmosphere Low_Yield->Inert_Atmosphere Impurity_Analysis Analyze Impurity Profile (HPLC/GC-MS) Low_Yield->Impurity_Analysis Purity_OK Purity OK? Check_Purity->Purity_OK Conditions_Optimized Conditions Optimized? Optimize_Conditions->Conditions_Optimized Atmosphere_Good Inert Atmosphere OK? Inert_Atmosphere->Atmosphere_Good Identify_Byproducts Identify Major Byproducts Impurity_Analysis->Identify_Byproducts Purity_OK->Optimize_Conditions Yes Purify_Reactants Purify Reactants Purity_OK->Purify_Reactants No Conditions_Optimized->Inert_Atmosphere Yes Adjust_Parameters Adjust T, t, Stoichiometry Conditions_Optimized->Adjust_Parameters No Atmosphere_Good->Impurity_Analysis Yes Improve_Inerting Improve Gas Purge/ Degas Solvents Atmosphere_Good->Improve_Inerting No Modify_Purification Modify Purification Strategy Identify_Byproducts->Modify_Purification

Caption: Logical troubleshooting workflow for addressing low yields in this compound synthesis.

References

Technical Support Center: Catalyst Poisoning in Carbazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during carbazole synthesis reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Palladium-Catalyzed Carbazole Synthesis

Question: My palladium-catalyzed carbazole synthesis (e.g., Buchwald-Hartwig amination, C-H activation) is resulting in a low yield or has completely stalled. What are the potential causes related to catalyst poisoning and how can I troubleshoot this?

Answer:

A significant drop in yield or a stalled reaction is a common indicator of catalyst deactivation, often due to poisoning. Here are the primary suspects and troubleshooting steps:

Potential Causes:

  • Catalyst Poisoning from Impurities: Trace impurities in reagents or solvents can act as potent poisons for palladium catalysts.[1]

    • Sulfur Compounds: Thiophenes and other sulfur-containing impurities from starting materials or solvents can irreversibly bind to the palladium catalyst.[1][2][3]

    • Nitrogen-Containing Heterocycles: Certain nitrogen-containing functional groups can coordinate strongly with the catalyst, leading to deactivation.[4][5]

    • Other Poisons: Halides, cyanides, carbon monoxide, and phosphates can also poison palladium catalysts.[4]

  • Incomplete Reduction of Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[1][6]

  • Catalyst Agglomeration: The active Pd(0) species can agglomerate into inactive palladium black, which is often visible as a black precipitate.[1] This can be exacerbated by the presence of oxygen.

  • Side Reactions: Unwanted reaction pathways can consume the catalyst and starting materials.[1][7]

Troubleshooting Steps:

  • Reagent and Solvent Purity:

    • Use high-purity, commercially available reagents and solvents.

    • If sulfur poisoning is suspected, consider pre-treating your reagents or using a scavenger.[1] Activated carbon treatment can also be effective in removing some impurities.[2]

    • Ensure solvents are freshly distilled and thoroughly degassed to remove oxygen.[1]

  • Optimize Reaction Conditions:

    • Ligand Selection: Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos) can stabilize the active palladium catalyst and prevent agglomeration.[1]

    • Base Selection: The choice of base is crucial. Ensure it is compatible with your starting materials and catalyst system. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be preferable to strong bases like NaOtBu.[8]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Consider running the reaction at a lower temperature for a longer duration.[1]

  • Catalyst Handling and Activation:

    • Use pre-catalysts where possible, as they often lead to the cleaner formation of the active catalytic species.[6]

    • If using a Pd(II) source, ensure your reaction conditions (base, solvent) are suitable for its in-situ reduction to Pd(0).[1]

Issue 2: Inconsistent Reaction Rates and Yields

Question: I am observing significant variability in reaction times and product yields between different batches of my carbazole synthesis. What could be causing this inconsistency?

Answer:

Inconsistent results are often traced back to subtle variations in reaction setup and reagent quality, which can have a significant impact on catalyst performance.

Potential Causes:

  • Variable Purity of Starting Materials: Different batches of starting materials or solvents may contain varying levels of catalyst poisons.

  • Atmospheric Contamination: Inadequate degassing or a poor inert atmosphere can introduce oxygen and moisture, leading to catalyst deactivation and side reactions.

  • Inconsistent Reagent Dispensing: Inaccurate measurement of the catalyst, ligand, or base can lead to suboptimal reaction conditions.

Troubleshooting Steps:

  • Standardize Reagent Quality:

    • Source reagents from a reliable supplier and, if possible, use the same batch for a series of experiments.

    • Implement a routine purification step for solvents and key starting materials.

  • Ensure an Inert Atmosphere:

    • Use a robust inert gas setup (e.g., a glovebox or Schlenk line).

    • Thoroughly degas all solvents and reagents before use.

  • Precise Reagent Handling:

    • Use calibrated equipment for dispensing all reagents, especially the catalyst and ligand.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in carbazole synthesis?

A1: For palladium-catalyzed reactions, common poisons include sulfur compounds (e.g., thiols, thiophenes), carbon monoxide, halides, cyanides, and certain nitrogen-containing heterocycles.[4] These can be present as impurities in starting materials, reagents, or solvents.

Q2: How can I tell if my catalyst has been poisoned?

A2: A key indicator of catalyst poisoning is a significant decrease in reaction rate or a complete stall of the reaction, leading to low product yields.[1] The formation of a black precipitate (palladium black) is a visual sign of catalyst agglomeration and deactivation.[1]

Q3: Can I regenerate a poisoned palladium catalyst?

A3: In many cases, the poisoning of palladium catalysts by strongly coordinating species like sulfur is irreversible.[1] Therefore, prevention is the most effective strategy. For some industrial processes, catalyst regeneration protocols exist, but these are often complex and may not be feasible in a laboratory setting. Focusing on using high-purity reagents and maintaining an inert atmosphere is crucial.

Q4: Are there alternative catalysts that are less sensitive to poisoning?

A4: While palladium is a widely used and effective catalyst, other transition metals like copper, rhodium, and iridium are also employed in carbazole synthesis. The sensitivity of these catalysts to specific poisons can vary. If you consistently encounter poisoning issues with a palladium catalyst, exploring alternative catalytic systems may be a viable solution. For instance, copper-catalyzed N-arylation reactions are a well-established method for forming the C-N bond in carbazoles.[9]

Q5: How does the choice of ligand affect catalyst stability?

A5: The ligand plays a critical role in stabilizing the active palladium species. Bulky, electron-rich phosphine ligands can form stable complexes with the palladium center, preventing agglomeration into inactive palladium black and protecting it from some poisons.[1] Screening different ligands is a key step in optimizing your reaction and improving catalyst longevity.

Data Presentation

Table 1: Common Catalysts and Reaction Conditions for Carbazole Synthesis

Catalyst SystemTypical ReactionKey Considerations
Pd₂(dba)₃ / LigandBuchwald-Hartwig Amination, C-H ActivationRequires a phosphine ligand for stability and activity.[10][11]
Pd(OAc)₂ / LigandBuchwald-Hartwig AminationPd(II) pre-catalyst that needs to be reduced in situ to active Pd(0).[1][6]
Copper(I) Iodide (CuI) / LigandUllmann CondensationOften requires a ligand like 1,10-phenanthroline and can be performed in aqueous media.[12]
Rhodium CatalystsCyclization of AzidesUsed for the synthesis of carbazoles from substituted biaryl azides.
Iridium CatalystsDehydrogenative CyclizationCan be used with a copper co-catalyst under an air atmosphere.[13]

Table 2: Troubleshooting Guide Summary

SymptomPotential CauseRecommended Action
Low or no yieldCatalyst poisoning by impuritiesUse high-purity reagents and solvents; consider pre-treatment.[1]
Incomplete pre-catalyst reductionEnsure appropriate conditions for in-situ reduction of Pd(II) to Pd(0).[1]
Catalyst agglomeration (Palladium black)Use bulky, electron-rich ligands; ensure rigorous degassing.[1]
Inconsistent resultsVariable reagent purityStandardize reagent sources and purification methods.
Atmospheric contaminationImprove inert atmosphere techniques (glovebox, Schlenk line).

Experimental Protocols

Protocol 1: General Procedure for Solvent Degassing

  • Place the solvent in a Schlenk flask equipped with a stir bar.

  • Ensure the flask is securely clamped and connected to a Schlenk line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, evacuate the flask under high vacuum for 10-15 minutes.

  • Close the vacuum tap and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

Protocol 2: General Workflow for a Trial Carbazole Synthesis Reaction

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

    • Degas all solvents to be used in the reaction.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand to the reaction flask.

    • Add the carbazole precursor and the aryl halide (or other coupling partner).

    • Add the base.

    • Add the degassed solvent via a syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction progress by TLC or GC/MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, recrystallization, or other suitable methods.

Visualizations

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckPurity Check Reagent and Solvent Purity Start->CheckPurity Potential Impurities CheckConditions Review Reaction Conditions Start->CheckConditions Suboptimal Conditions CheckCatalyst Inspect Catalyst and Atmosphere Start->CheckCatalyst Catalyst Deactivation PurifyReagents Purify/Source High-Purity Reagents and Solvents CheckPurity->PurifyReagents OptimizeLigandBase Screen Ligands and Bases CheckConditions->OptimizeLigandBase ImproveInertAtmo Improve Degassing and Inert Atmosphere CheckCatalyst->ImproveInertAtmo RerunReaction Re-run Reaction PurifyReagents->RerunReaction OptimizeLigandBase->RerunReaction ImproveInertAtmo->RerunReaction Success Successful Synthesis RerunReaction->Success

Caption: Troubleshooting workflow for low-yield carbazole synthesis.

PreventionWorkflow Start Plan Carbazole Synthesis ReagentSelection Select High-Purity Reagents and Solvents Start->ReagentSelection SolventPrep Thoroughly Degas All Solvents ReagentSelection->SolventPrep GlasswarePrep Oven-Dry Glassware, Cool Under Inert Gas SolventPrep->GlasswarePrep ReactionSetup Set Up Reaction Under Strict Inert Atmosphere GlasswarePrep->ReactionSetup ConditionOptimization Optimize Catalyst, Ligand, Base, and Temperature ReactionSetup->ConditionOptimization Execution Execute and Monitor Reaction ConditionOptimization->Execution End High-Yield Synthesis Execution->End

Caption: Proactive workflow to prevent catalyst poisoning.

References

Best practices for handling and storing 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 2,7-Dimethyl-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic heterocyclic compound belonging to the carbazole family. It is a solid at room temperature and is noted for its stability and solubility in organic solvents.[1] Its unique chemical properties make it a subject of interest in various research fields, including organic electronics for potential use in OLEDs and OFETs, and biomedical applications as a potential antitumor agent.[1]

Q2: What are the main hazards associated with this compound?

A2: this compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). As with other carbazole derivatives, it is prudent to handle it as a potentially hazardous chemical.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical safety goggles or eyeglasses, protective gloves to prevent skin exposure, and a lab coat or other protective clothing to minimize skin contact.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Q4: How should I store this compound?

A4: Store this compound in a tightly closed container in a cool, dry place.[2] A recommended storage temperature is room temperature, sealed in a dry environment.

Q5: What should I do in case of a spill?

A5: For small spills of solid material, you should vacuum or sweep up the material and place it into a suitable, labeled disposal container. To prevent the dust from becoming airborne, you can moisten it with water.[2] Ensure the area is well-ventilated during cleanup.[1] For larger spills, it is important to evacuate the area and follow your institution's emergency procedures.

Q6: How do I properly dispose of this compound waste?

A6: All waste containing this compound, including contaminated labware, should be treated as hazardous waste.[1] Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix this waste with other waste streams.[1] Disposal must be carried out by a licensed chemical waste management facility in accordance with local, regional, and national regulations.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound has discolored (turned yellowish/brownish) Exposure to air or light over time; presence of impurities.While slight discoloration may not affect all experiments, for high-purity applications like OLED fabrication, purification by recrystallization or sublimation is recommended. Store the compound in a tightly sealed, opaque container, and consider flushing with an inert gas like argon or nitrogen before sealing.
Difficulty dissolving the compound in a specific solvent Low solubility of this compound in that particular solvent.Quantitative solubility data for this compound in various organic solvents is not readily available. It is generally more soluble in organic solvents than in aqueous solutions.[5] If you are experiencing solubility issues, try gentle heating or sonication. It is advisable to perform a solubility test with a small amount of material in different solvents to find the most suitable one for your application. See the experimental protocol below for determining solubility.
Inconsistent experimental results Potential degradation of the compound or contamination.Ensure the compound has been stored correctly, away from light and moisture. Verify the purity of your material using appropriate analytical techniques (e.g., NMR, HPLC). Use fresh, anhydrous solvents for your reactions, as moisture can affect the stability of carbazole derivatives.

Quantitative Data

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
Melting Point 292 °C
Boiling Point (Predicted) 383.0 ± 11.0 °C
Density (20 °C, 760 Torr) 1.158 ± 0.06 g/cm³
Flash Point 170.8 °C

Data sourced from Echemi.[6]

Solubility Data

Specific quantitative solubility data for this compound in various organic solvents is not widely available in scientific literature. Researchers are encouraged to determine these values experimentally.

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol outlines a general method for determining the solubility of a solid organic compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath

  • Analytical balance

  • Volumetric flasks

  • Micropipettes and filters

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess is confirmed by the presence of undissolved solid.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Dilution:

    • Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a filtered micropipette to avoid transferring any solid particles.

    • Transfer the aliquot to a volumetric flask and dilute with the same solvent to a concentration suitable for analysis.

  • Quantification:

    • Analyze the diluted solution using a calibrated UV-Vis Spectrophotometer or HPLC to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution to determine the solubility.

Diagrams

Safe_Handling_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood Ensure Safety handling_weigh Weigh Solid Compound prep_fume_hood->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Organic Solvent handling_weigh->handling_dissolve storage_container Store in a Tightly Sealed Container handling_dissolve->storage_container After Use disposal_collect Collect Contaminated Waste in a Labeled Container handling_dissolve->disposal_collect Generate Waste storage_conditions Keep in a Cool, Dry Place Away from Light storage_container->storage_conditions disposal_manage Dispose as Hazardous Waste via Licensed Facility disposal_collect->disposal_manage

Caption: Workflow for the safe handling and storage of this compound.

References

Troubleshooting low quantum yield in carbazole-based fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbazole-based fluorophores. The focus is on diagnosing and resolving issues related to low fluorescence quantum yield.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of low quantum yield in your experiments involving carbazole-based fluorophores.

Issue: Observed fluorescence quantum yield is significantly lower than expected.

1. Preliminary Checks & Considerations:

  • Purity of the Fluorophore: Impurities can act as quenchers. Ensure the purity of your carbazole derivative using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC). The purity of the carbazole starting material can significantly impact the final photoluminescence quantum yield of its derivatives.[1]

  • Solvent Quality: Use spectroscopic grade solvents to minimize background fluorescence and quenching impurities.[2] Always check solvents for background fluorescence before use.[3]

  • Oxygen Quenching: Dissolved oxygen is a known quencher of fluorescence.[4] For accurate measurements, especially for compounds with long excited-state lifetimes, deoxygenate your solutions by bubbling with an inert gas (e.g., argon or nitrogen).

2. Experimental Workflow for Troubleshooting:

The following workflow outlines the steps to diagnose the cause of low quantum yield.

G cluster_0 Start: Low Quantum Yield Observed cluster_1 Step 1: Concentration Effects cluster_2 Step 2: Solvent Effects cluster_3 Step 3: Molecular Structure cluster_4 Potential Causes & Solutions start Low Quantum Yield conc_study Perform Concentration-Dependent Fluorescence Study start->conc_study conc_result Quantum Yield Concentration Dependent? conc_study->conc_result solvent_study Measure Quantum Yield in Solvents of Varying Polarity conc_result->solvent_study No acq Aggregation-Caused Quenching (ACQ) conc_result->acq Yes solvent_result Significant Solvent Dependence? solvent_study->solvent_result structure_analysis Analyze Molecular Structure for Flexible Groups solvent_result->structure_analysis No ict Intramolecular Charge Transfer (ICT) solvent_result->ict Yes vibrational_relaxation Non-Radiative Decay via Intramolecular Motion structure_analysis->vibrational_relaxation solution_acq Solution: Modify structure with bulky groups to prevent aggregation. acq->solution_acq solution_ict Solution: Modify donor/acceptor strength or molecular geometry. ict->solution_ict solution_vibrational Solution: Rigidify molecular structure. vibrational_relaxation->solution_vibrational

Troubleshooting workflow for low quantum yield.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence intensity of my carbazole-based dye dramatically lower in a concentrated solution or as a solid film compared to a dilute solution?

A1: This phenomenon is likely due to Aggregation-Caused Quenching (ACQ). In dilute solutions, the fluorophore molecules are isolated and fluoresce efficiently. At higher concentrations or in the solid state, these molecules can form aggregates through intermolecular interactions like π-π stacking. This close association creates non-radiative decay pathways, which "quenches" or suppresses fluorescence.[1]

Q2: What is the underlying mechanism of ACQ?

A2: In planar aromatic dyes like many carbazole derivatives, ACQ is primarily caused by the formation of excimers or other aggregates. When molecules are in close proximity, their π-orbitals overlap. Upon excitation, an excited-state complex (excimer) can form, which is at a lower energy state and typically decays to the ground state without emitting a photon (non-radiative decay), thus quenching the fluorescence.[1]

Q3: How can I confirm that ACQ is responsible for the low quantum yield of my dye?

A3: A concentration-dependent fluorescence study is the most direct method. Systematically increase the concentration of your dye in a given solvent and measure the fluorescence emission spectrum at each concentration. If ACQ is the cause, you will observe a decrease in the fluorescence quantum yield.[1] Some carbazole derivatives exhibit Aggregation-Induced Emission (AIE), where fluorescence is enhanced at higher concentrations or in aggregated states due to the restriction of intramolecular rotations.[5][6][7]

Q4: My fluorophore's emission wavelength shifts significantly when I change solvents. Why does this happen and how does it affect the quantum yield?

A4: This is known as solvatochromism and is often indicative of an Intramolecular Charge Transfer (ICT) character in the excited state. In donor-acceptor type carbazole fluorophores, the polarity of the solvent can stabilize the charge-separated excited state to different extents, leading to a shift in the emission wavelength. This can also influence the quantum yield. For instance, in some cases, polar protic solvents can lead to a decrease in quantum yield by stabilizing the ground state and interacting with the excited state.

Q5: Can the molecular structure of the carbazole fluorophore itself be the cause of low quantum yield even in the absence of aggregation or strong solvent effects?

A5: Yes. The presence of flexible or rotatable groups within the molecule can lead to non-radiative decay of the excited state energy. This is sometimes referred to as the "loose bolt" effect, where intramolecular vibrations and rotations provide a pathway for energy to be dissipated as heat rather than emitted as light.[8] For example, the rotation of a pyridyl unit relative to the carbazole core has been shown to quench fluorescence.[9] Rigidifying the molecular structure can help to enhance the quantum yield.[10]

Q6: I suspect my low quantum yield is due to the formation of a triplet state. How can I determine if this is the case?

A6: Carbazole derivatives can undergo intersystem crossing (ISC) from the excited singlet state (S1) to a triplet state (T1).[4] The formation of the T1 state is a non-radiative decay pathway from the S1 state and will therefore lower the fluorescence quantum yield. The triplet quantum yield for carbazole in some solvents can be as high as 51-56%.[4] The presence and lifetime of the triplet state can be investigated using techniques like nanosecond transient absorption spectroscopy.[4]

Experimental Protocols

Protocol: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.[2][3]

Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. When both the sample and standard have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons.[2][3] The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Where:

  • Φ_r is the quantum yield of the reference standard.

  • Grad_s and Grad_r are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

  • n_s and n_r are the refractive indices of the sample and reference solvents, respectively.[3][11]

Materials and Equipment:

  • Spectrofluorometer with corrected emission spectra capabilities.[2]

  • UV-Vis Spectrophotometer.[2]

  • 10 mm path length quartz cuvettes.[2]

  • Spectroscopic grade solvents.[2][3]

  • Fluorescence standard with a known quantum yield.

  • Sample (carbazole-based fluorophore).

  • Volumetric flasks and pipettes.

Workflow:

G cluster_0 1. Preparation cluster_1 2. Measurement cluster_2 3. Data Analysis prep_standard Prepare Stock Solution of Standard dilute_standard Create a Series of Dilutions for Standard prep_standard->dilute_standard prep_sample Prepare Stock Solution of Sample dilute_sample Create a Series of Dilutions for Sample prep_sample->dilute_sample measure_abs Measure Absorbance Spectra (UV-Vis) dilute_standard->measure_abs dilute_sample->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield gradient->calculate

Workflow for relative fluorescence quantum yield measurement.

Procedure:

  • Select a Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as your sample.

  • Prepare Solutions:

    • Prepare stock solutions of your sample and the standard in the chosen solvent(s).

    • Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette to avoid inner filter effects.[3]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength to a value where both the sample and standard have significant absorbance.

    • Record the fluorescence emission spectra for all solutions. Ensure the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.[3]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.[2]

    • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Perform a linear regression for each data set to obtain the slope (gradient). The plot should be linear and pass through the origin.[2]

    • Use the calculated gradients and the known quantum yield of the standard to calculate the quantum yield of your sample using the equation provided above.

Data Tables

Table 1: Factors Affecting Quantum Yield of Carbazole-Based Fluorophores and Potential Solutions

FactorDescriptionPotential Solution(s)
Aggregation-Caused Quenching (ACQ) Formation of non-emissive aggregates (e.g., excimers) at high concentrations or in the solid state due to π-π stacking.[1]Introduce bulky substituents to the carbazole core to sterically hinder aggregation.[1]
Intramolecular Charge Transfer (ICT) Solvent polarity can stabilize a charge-separated excited state, influencing the energy gap and promoting non-radiative decay pathways.Modify the electron-donating or accepting properties of substituents; control the solvent environment.
Intramolecular Motion Flexible parts of the molecule can dissipate excited-state energy through vibrations and rotations (non-radiative decay).[8][9]Design more rigid molecular structures to restrict these motions.[9][10]
Intersystem Crossing (ISC) Transition from the excited singlet state to a triplet state, which is a non-fluorescent pathway.[4]Modify the molecular structure to alter the energy levels of the singlet and triplet states and the spin-orbit coupling.
Solvent Effects The polarity and viscosity of the solvent can influence the excited state lifetime and non-radiative decay rates.[4]Systematically screen solvents to find an optimal environment for high fluorescence.
Oxygen Quenching Dissolved molecular oxygen can quench the excited state.[4]Deoxygenate the solvent by purging with an inert gas (e.g., nitrogen, argon).

Table 2: Photophysical Data of Selected Carbazole Derivatives

CompoundSolvent/StateAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Reference
9-butyl-3,6-bis-(phenylethynyl)-9H-carbazoleTHF~304~395-[6]
9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazoleTHF--Weakly fluorescent[5][6]
9-butyl-3,6-bis-(2-phenyl-o-carborane)-9H-carbazoleSolid State--Stronger than in solution[5]
Pyridine-functionalized carbazole (L1)Solution--0.16[9]
Protonated Pyridine-functionalized carbazole (L1)Solution--0.80[9]
Pyridine-functionalized carbazole (L3)Solution--<0.01[9]
Carbazole/fluorene-substituted 2,2'-bipyridineVarious--Up to 0.99[12]
Aza-BODIPY with fused carbazole (aza-CZ)THF791-0.49[13]

References

Technical Support Center: Optimizing the Electrochemical Properties of 2,7-Dimethyl-9H-carbazole Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,7-Dimethyl-9H-carbazole polymers.

Frequently Asked Questions (FAQs)

Q1: What are the expected electrochemical properties of poly(this compound)?

A1: Poly(this compound) is expected to be an electroactive and conductive polymer. The methyl groups at the 2 and 7 positions are electron-donating, which should lower the oxidation potential compared to unsubstituted polycarbazole.[1] The polymer should exhibit reversible oxidation and reduction processes, which can be observed using cyclic voltammetry.[2][3] Upon oxidation, the polymer film typically undergoes color changes, a property known as electrochromism.[4][5][6]

Q2: How does the substitution pattern on the carbazole monomer affect the polymer's properties?

A2: The position and nature of substituents on the carbazole monomer significantly influence the resulting polymer's electrochemical and optical properties. Electron-donating groups, such as the methyl groups in this compound, generally lower the oxidation potential.[1] Conversely, electron-withdrawing groups increase the oxidation potential.[7] Substituents on the nitrogen atom (N-substitution) can be used to modify solubility and prevent cross-linking at that position, influencing the polymer's final structure and morphology.[3]

Q3: What are the common methods for synthesizing poly(this compound)?

A3: The most common methods for synthesizing polycarbazole derivatives are chemical and electrochemical polymerization.[5]

  • Electrochemical Polymerization (Electropolymerization): This method involves the anodic oxidation of the monomer in an electrolytic solution, leading to the direct deposition of a polymer film onto the working electrode.[5][8][9] It offers excellent control over film thickness and morphology.[9]

  • Chemical Polymerization: This involves using chemical oxidants like ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈) to polymerize the monomer in a solution.[5][10]

Troubleshooting Guides

Electropolymerization Issues
IssuePossible Cause(s)Suggested Solution(s)
No polymer film formation or slow growth Monomer concentration is too low.Increase the monomer concentration in the electrolytic solution (typically in the range of 1-10 mM).[3][9]
Oxidation potential is not reached or is too high.Ensure the applied potential is sufficient to oxidize the monomer. The onset oxidation potential for carbazole derivatives is typically around +1.0 V vs. SCE.[3] Perform a preliminary cyclic voltammetry scan to determine the exact oxidation potential.
Inappropriate solvent or supporting electrolyte.Acetonitrile (ACN) with a supporting electrolyte like lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP) is commonly used.[3][11] Ensure the solvent and electrolyte are of high purity and anhydrous.
Presence of oxygen in the solution.Degas the electrolytic solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes before and during the experiment to remove dissolved oxygen, which can inhibit polymerization.[9]
Poorly adherent or uneven polymer film High polymerization rate.Reduce the scan rate during potentiodynamic polymerization or lower the applied potential during potentiostatic polymerization.
Contaminated electrode surface.Thoroughly clean the working electrode surface before polymerization. For instance, ITO electrodes can be sonicated in a series of solvents like detergent, deionized water, acetone, and isopropanol.[9]
Low monomer concentration.A higher monomer concentration can sometimes lead to more uniform film formation.
Polymer film is not electroactive Over-oxidation of the polymer.Avoid applying excessively high potentials during polymerization, as this can lead to irreversible degradation of the polymer film.
Insufficient doping.Ensure the supporting electrolyte is present in a sufficient concentration (e.g., 0.1 M) to allow for ion exchange during the redox processes.[3]
Poor contact between the film and the electrode.Ensure the film is uniformly deposited and has good adhesion to the electrode surface.
Cyclic Voltammetry (CV) Characterization Issues
IssuePossible Cause(s)Suggested Solution(s)
Irreversible or poorly defined CV peaks Degradation of the polymer film.This can be caused by over-oxidation, exposure to oxygen, or an inappropriate potential window. Limit the upper potential to just beyond the oxidation peak.
High scan rate.Lower the scan rate (e.g., 50 mV/s or lower) to allow for better resolution of the redox peaks.[3]
High resistance in the electrochemical cell.Ensure good electrical connections and that the reference electrode is properly positioned close to the working electrode.
Shifting of peak potentials between cycles Film swelling or structural changes.Allow the film to stabilize by cycling the potential several times until a stable voltammogram is obtained.
Changes in the electrolyte solution.Ensure the monomer-free electrolyte solution used for characterization is fresh and free of contaminants.
Low current response Thin polymer film.Increase the film thickness by extending the polymerization time or increasing the number of polymerization cycles.
Low conductivity of the film.The conductivity of polycarbazole derivatives can vary. Ensure proper doping by using an appropriate supporting electrolyte.

Quantitative Data Summary

The following table summarizes typical electrochemical data for carbazole-based polymers. Note that the exact values for poly(this compound) may vary depending on the specific experimental conditions.

PropertyTypical Value RangeNotes
Monomer Oxidation Onset Potential +0.95 V to +1.1 V vs. SCEThe methyl groups in this compound are expected to lower this value compared to unsubstituted carbazole.[3]
Polymer Oxidation Peak Potential (p-doping) +0.7 V to +1.2 V vs. SCEThis corresponds to the oxidation of the neutral polymer to its conductive, doped state.[3][11]
Polymer Reduction Peak Potential (p-dedoping) +0.6 V to +1.0 V vs. SCEThis corresponds to the reduction of the oxidized polymer back to its neutral state.[3]
Conductivity (doped state) 10⁻⁵ to 10⁻² S/cmThe conductivity is highly dependent on the substituent, the doping level, and the polymer's morphology.[2]

Experimental Protocols

Protocol 1: Electropolymerization of this compound

Objective: To synthesize a thin film of poly(this compound) on a working electrode.

Materials & Equipment:

  • This compound monomer

  • Acetonitrile (ACN), anhydrous

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) as supporting electrolyte

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disk, or Glassy Carbon Electrode (GCE)

  • Counter Electrode (CE): Platinum (Pt) wire or foil

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Potentiostat/Galvanostat

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Clean the working electrode thoroughly. For ITO, sonicate sequentially in detergent, deionized water, acetone, and isopropanol, then dry under a stream of inert gas.

  • Solution Preparation: Prepare a solution of 10 mM this compound and 0.1 M supporting electrolyte in anhydrous acetonitrile.

  • Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrochemical Setup: Assemble the three-electrode cell with the prepared electrodes and the electrolytic solution.

  • Electropolymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Scan the potential from an initial value (e.g., 0 V) to a potential sufficient to oxidize the monomer (e.g., +1.4 V vs. SCE) and back. Repeat for a set number of cycles (e.g., 5-20 cycles) at a scan rate of 50-100 mV/s. The polymer film will gradually deposit on the working electrode, indicated by an increase in the redox peak currents with each cycle.[12]

    • Potentiostatic Method: Apply a constant potential, slightly above the monomer's oxidation potential, for a specific duration until the desired film thickness is achieved.

  • Post-Polymerization: After polymerization, remove the polymer-coated electrode from the solution and rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.

Protocol 2: Cyclic Voltammetry (CV) Characterization

Objective: To characterize the electrochemical behavior of the synthesized poly(this compound) film.

Procedure:

  • Place the polymer-coated working electrode into a fresh, monomer-free electrolytic solution (0.1 M supporting electrolyte in acetonitrile).

  • Deoxygenate the solution as described in the electropolymerization protocol.

  • Perform cyclic voltammetry by scanning the potential within a window that covers the polymer's redox activity (e.g., from 0 V to +1.4 V vs. SCE).

  • Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the redox process. A linear relationship between the peak current and the scan rate is indicative of a surface-confined process.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synth Synthesis cluster_char Characterization prep_electrode Electrode Cleaning deoxygenation Deoxygenation (N2 or Ar Purge) prep_electrode->deoxygenation prep_solution Solution Preparation (Monomer + Electrolyte) prep_solution->deoxygenation electropolymerization Electropolymerization (Cyclic Voltammetry or Potentiostatic) deoxygenation->electropolymerization rinsing Rinsing with Pure Solvent electropolymerization->rinsing cv_analysis Cyclic Voltammetry (Monomer-free solution) rinsing->cv_analysis spectroelectrochemistry Spectroelectrochemistry (Optional) cv_analysis->spectroelectrochemistry

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_input Input Parameters cluster_output Polymer Properties monomer_conc Monomer Concentration film_thickness Film Thickness & Morphology monomer_conc->film_thickness affects scan_rate Scan Rate / Applied Potential scan_rate->film_thickness influences electroactivity Electroactivity & Stability scan_rate->electroactivity impacts electrolyte Supporting Electrolyte conductivity Conductivity electrolyte->conductivity determines solvent Solvent Purity solvent->electroactivity affects

Caption: Factors influencing polymer properties.

References

Validation & Comparative

A Comparative Analysis of 2,7-Dimethyl-9H-carbazole and its 3,6-Disubstituted Isomers for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Properties of Substituted Carbazole Isomers

This publication provides a detailed comparison of the photophysical, thermal, and electronic properties of 2,7-Dimethyl-9H-carbazole and its 3,6-disubstituted isomers. This guide is intended to assist researchers and professionals in the fields of materials science and drug development in understanding the structure-property relationships of these important heterocyclic compounds. The data presented is supported by experimental findings from various scientific sources.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. Their unique electronic, photophysical, and thermal properties have established them as crucial building blocks in the development of advanced materials for a range of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and pharmaceuticals. The substitution pattern on the carbazole core plays a critical role in fine-tuning the characteristics of these materials. This guide focuses on a comparative analysis of this compound and its 3,6-disubstituted counterparts to elucidate how the placement of substituents influences their key properties.

Data Presentation

The following tables summarize the key photophysical, thermal, and electrochemical properties of this compound and selected 3,6-disubstituted carbazole isomers.

Table 1: Photophysical Properties

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)Solvent
This compound~340[1]400, 430[1]0.49[1]Hexane
3,6-Dimethyl-9H-carbazole346[2]--Ethanol
3,6-Diphenyl-9-hexyl-9H-carbazole-450[3]0.95[3]-
3,6-Di-tert-butyl-9H-carbazole-400-600[4]High[4]-

Table 2: Thermal Properties

CompoundDecomposition Temperature (Td, 5% weight loss, °C)Glass Transition Temperature (Tg, °C)Melting Point (Tm, °C)
This compoundHigh Thermal Stability[5]--
3,6-Dibromo-9H-carbazole>300[6]--
3,6-di(fluorene-9)-9-octyl-9H-carbazole285.72[7]--
3,6-Di-tert-butyl-9H-carbazole-High[8]228-233[9]

Table 3: Electrochemical Properties

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
This compoundExcellent Charge Transport[5]Excellent Charge Transport[5]-
3,6-disubstituted carbazoles (general)-5.67 to -6.02[10]--
D-A-D Carbazole derivatives-5.18 to -5.29[11]-1.76 to -2.71[11]2.40 to 2.95 (optical)[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission properties of the carbazole derivatives.

Procedure:

  • Sample Preparation: Solutions of the carbazole compounds are prepared in a suitable spectroscopic grade solvent (e.g., hexane, ethanol, dichloromethane) at a concentration typically in the range of 10-5 to 10-6 M.

  • UV-Vis Absorption Measurement: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. The solvent is used as a reference. The wavelength range is scanned to identify the absorption maxima (λabs).

  • Fluorescence Emission Measurement: The fluorescence spectra are recorded using a spectrofluorometer. The samples are excited at their respective absorption maxima. The emission wavelength range is scanned to determine the emission maxima (λem).

  • Quantum Yield Determination: The fluorescence quantum yield (ΦF) is determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). The absorbance of the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

    where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the carbazole derivatives.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • TGA Measurement: The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the carbazole derivatives.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • DSC Measurement: The sample is subjected to a controlled temperature program in a DSC instrument, which typically involves heating, cooling, and reheating cycles to erase the thermal history of the material.

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline of the DSC curve, and the melting point is observed as an endothermic peak.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical properties, including the HOMO and LUMO energy levels, of the carbazole derivatives.

Procedure:

  • Electrolyte Solution Preparation: A solution of the carbazole derivative (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • CV Measurement: The potential of the working electrode is scanned linearly with time between two set potential limits, and the resulting current is measured.

  • Data Analysis: The oxidation and reduction potentials of the compound are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials using the following empirical formulas:

    HOMO (eV) = -[Eox (vs. Fc/Fc+) + 4.8] LUMO (eV) = -[Ered (vs. Fc/Fc+) + 4.8]

    The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard.

Visualizations

Synthesis Workflow

The general synthetic approach for producing substituted carbazole derivatives often involves cross-coupling reactions to introduce various functional groups onto the carbazole core. A typical workflow is illustrated below.

Synthesis_Workflow Carbazole Carbazole Halogenated_Carbazole Halogenated Carbazole (e.g., 3,6-Dibromocarbazole) Carbazole->Halogenated_Carbazole Halogenation (e.g., NBS) N_Alkylated_Carbazole N-Alkylated/Arylated Halogenated Carbazole Halogenated_Carbazole->N_Alkylated_Carbazole N-Alkylation/Arylation Disubstituted_Carbazole 3,6-Disubstituted Carbazole Derivative N_Alkylated_Carbazole->Disubstituted_Carbazole Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)

Caption: A generalized synthetic workflow for 3,6-disubstituted carbazole derivatives.

Experimental Workflow for Material Characterization

The characterization of the synthesized carbazole derivatives involves a series of analytical techniques to determine their key properties.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesized_Compound Synthesized Carbazole Derivative Photophysical Photophysical Properties (UV-Vis, Fluorescence) Synthesized_Compound->Photophysical Thermal Thermal Properties (TGA, DSC) Synthesized_Compound->Thermal Electrochemical Electrochemical Properties (Cyclic Voltammetry) Synthesized_Compound->Electrochemical Absorption_Emission Absorption/Emission Spectra, Quantum Yield Photophysical->Absorption_Emission Stability Thermal Stability, Phase Transitions Thermal->Stability Energy_Levels HOMO/LUMO Levels, Band Gap Electrochemical->Energy_Levels

Caption: A typical experimental workflow for the characterization of carbazole derivatives.

Conclusion

The substitution pattern on the carbazole core significantly influences the photophysical, thermal, and electronic properties of these molecules. While 2,7-disubstituted carbazoles are known for their high thermal stability and excellent charge transport properties, making them promising for applications in OLEDs, 3,6-disubstitution offers a versatile platform for tuning the emission color and energy levels through the introduction of various electron-donating or -withdrawing groups. The data and protocols presented in this guide provide a valuable resource for the rational design and synthesis of novel carbazole-based materials with tailored properties for specific applications in materials science and drug discovery.

References

2,7-Dimethyl-9H-carbazole in OLEDs: A Comparative Guide to Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Organic Light-Emitting Diode (OLED) technology, the selection of an appropriate Hole-Transporting Material (HTM) is a critical determinant of device efficiency, stability, and overall performance. Among the myriad of organic semiconductors, carbazole derivatives have garnered significant attention for their favorable electronic and thermal properties. This guide provides a comparative analysis of 2,7-Dimethyl-9H-carbazole and its derivatives against other established HTMs used in OLED fabrication, supported by experimental data and detailed protocols for researchers and scientists in the field of drug development and materials science.

While this compound is a foundational building block for more complex, high-performance OLED materials, its direct application as a primary hole-transporting layer is not extensively documented in peer-reviewed literature.[1] Its inherent properties, such as good thermal stability and charge transport capabilities, make it an excellent precursor for the synthesis of advanced host materials, emissive layer components, and charge transport layers.[1] This guide, therefore, will draw comparisons between the broader class of carbazole-based materials and other widely-used HTMs to provide a comprehensive overview.

Performance Comparison of Hole-Transporting Materials

The efficacy of an HTM is evaluated based on several key performance metrics of the resulting OLED device. These include current efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE, %), and operational lifetime. The following tables summarize the performance of various carbazole derivatives in comparison to standard, non-carbazole HTMs like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).

It is important to note that direct comparison of performance metrics can be challenging, as the overall device architecture, including the emissive layer, electron transport layer, and electrode materials, significantly influences the outcome.[2]

Table 1: Performance of Carbazole-Based HTMs in OLEDs

HTM DerivativeDevice StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Emitting ColorReference
BCzB-PPIITO/HATCN/NPB/BCzB-PPI/Alq3/LiF/Al--4.43Deep-Blue[3]
TECEBITO/TECEB/Alq3/LiF/Al3.27---[4]
HTM 3cITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al39.229.3-Green[5]

Table 2: Performance of Standard Non-Carbazole HTMs in OLEDs

HTMDevice StructureMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. EQE (%)Emitting ColorReference
NPBVariesTypically 3-10Typically 2-8Typically 3-7Varies[2]
TAPCVariesTypically 5-15Typically 4-12Typically 4-9Varies[2]

Key Properties of Hole-Transporting Materials

The performance of an HTM is intrinsically linked to its fundamental physical and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the efficiency of charge injection from the anode and charge transfer to the emissive layer. Hole mobility dictates how efficiently positive charges are transported through the layer. The glass transition temperature (Tg) is a measure of the material's thermal stability, which is crucial for the operational lifetime of the OLED.

Table 3: Physical Properties of Selected HTMs

MaterialHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)Glass Transition Temp. (°C)
NPB-5.4 to -5.7-2.3 to -2.510⁻⁴ to 10⁻³95-100
TAPC-5.4 to -5.6-2.0 to -2.410⁻² to 10⁻³145-155
Carbazole DerivativesVaries widelyVaries widely10⁻⁶ to 10⁻³Varies widely

Experimental Protocols

To ensure reproducibility and accurate comparison of results, standardized experimental protocols are essential. The following sections detail the general procedures for the synthesis of carbazole-based HTMs and the fabrication and characterization of OLED devices.

General Synthesis of Carbazole-Based HTMs

The synthesis of carbazole-based HTMs often involves multi-step chemical reactions. A general approach for creating more complex carbazole derivatives from a simpler precursor like this compound is outlined below.

Workflow for Synthesis of Carbazole Derivatives

start Starting Material (e.g., this compound) step1 Halogenation (e.g., Bromination) start->step1 NBS, DMF step2 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) step1->step2 Boronic Acid/Ester, Pd Catalyst, Base step3 Purification (Column Chromatography, Recrystallization, Sublimation) step2->step3 end Final Carbazole HTM step3->end sub Substrate Cleaning (ITO-coated glass) hil Hole Injection Layer (HIL) Deposition sub->hil htl Hole Transport Layer (HTL) Deposition hil->htl eml Emissive Layer (EML) Deposition htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cat Cathode Deposition eil->cat enc Encapsulation cat->enc test Device Characterization enc->test HTM Hole-Transporting Material Prop Material Properties HTM->Prop HOMO HOMO/LUMO Energy Levels Prop->HOMO Mob Hole Mobility Prop->Mob Tg Glass Transition Temperature (Tg) Prop->Tg Perf OLED Performance Stab Device Stability Perf->Stab Eff Efficiency (Current, Power, EQE) Perf->Eff Life Operational Lifetime Stab->Life HOMO->Perf Mob->Perf Tg->Stab

References

Comparative study of the antimicrobial efficacy of different carbazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study on the Antimicrobial Efficacy of Different Carbazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Carbazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial efficacy of different series of carbazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of various carbazole derivatives has been extensively evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for this assessment. The following tables summarize the MIC values for representative carbazole derivatives from different chemical classes.

Table 1: Antimicrobial Efficacy (MIC in µg/mL) of Carbazole Derivatives Containing Aminoguanidine and Dihydrotriazine Moieties [1][2][3][4]

CompoundS. aureus (MRSA)S. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 7535)Reference Drug (MIC)
8f 0.5122Gatifloxacin (1), Moxifloxacin (0.5)
9d 1224Gatifloxacin (1), Moxifloxacin (0.5)
8b 48816Gatifloxacin (1), Moxifloxacin (0.5)
8d 2448Gatifloxacin (1), Moxifloxacin (0.5)
8k 2448Gatifloxacin (1), Moxifloxacin (0.5)
9b 8161632Gatifloxacin (1), Moxifloxacin (0.5)
9e 48816Gatifloxacin (1), Moxifloxacin (0.5)

Compounds 8f and 9d demonstrated the most potent inhibitory activities with MICs ranging from 0.5 to 2 µg/ml.[1][2][3][4]

Table 2: Antimicrobial Efficacy (MIC in µg/mL) of N-Substituted Carbazole Derivatives [5]

CompoundS. aureusB. subtilisE. coliMRSAP. aeruginosaC. albicansReference Drug (MIC)
Imidazole Derivative (2) 1-81-81-81-81-8-Amikacin (0.9 for B. subtilis)
1,2,4-Triazole Derivative (1) -----2-4Fluconazole
N-ethyl-[2-methyl-5-nitro imidazole] (5) -0.9----Amikacin
N-ethyl-[N-methyl-piperazinyl] (4) 1.9-7.81.9-7.81.9-7.8--1.9-7.8-

The introduction of an imidazole moiety appears favorable for antibacterial efficacy, while a 1,2,4-triazole moiety resulted in increased antifungal activity against C. albicans.[5]

Table 3: Antimicrobial Efficacy (MIC in µg/mL) of Heptyl-Derived Carbazole Aminothiazole [6]

CompoundMRSAReference Drug (MIC)
4f 4Chloromycin (>64), Norfloxacin (16)

Heptyl-derived carbazole aminothiazole 4f effectively inhibited the growth of MRSA with an MIC value of 4 μg/mL, superior to the reference drugs Chloromycin and Norfloxacin.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial efficacy of carbazole derivatives.

Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[7]

  • Preparation of Bacterial Inoculum: A standardized bacterial inoculum is prepared by growing bacteria in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.[7] This ensures reproducible results.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the carbazole derivatives are prepared in a 96-well microtiter plate.[8] Each well will contain a different concentration of the compound.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.[7]

  • Incubation: The microtiter plate is incubated under appropriate conditions (typically 35-37°C for 18-24 hours).[7][8]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Standardize Inoculum inoculation Inoculate Microtiter Plate mcfarland->inoculation compound Carbazole Derivative serial_dilution Serial Dilutions in Microtiter Plate compound->serial_dilution serial_dilution->inoculation incubation Incubate (37°C, 24h) inoculation->incubation read_results Visually Read Results incubation->read_results determine_mic Determine MIC read_results->determine_mic

Fig. 1: Experimental workflow for the microbroth dilution MIC assay.
Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[9]

  • Preparation of Inoculum: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.[9]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.[9]

  • Application of Disks: Paper disks impregnated with a known concentration of the carbazole derivative are placed on the surface of the inoculated agar plate.[10]

  • Incubation: The plate is incubated under standardized conditions (e.g., 35°C for 18-24 hours).[10]

  • Measurement of Inhibition Zone: After incubation, the diameter of the clear zone of no growth around each disk is measured in millimeters. The size of this zone indicates the susceptibility of the bacterium to the compound.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland Standardize Inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate mcfarland->inoculate_plate place_disks Place Impregnated Disks inoculate_plate->place_disks incubate_plate Incubate (37°C, 24h) place_disks->incubate_plate measure_zones Measure Zones of Inhibition incubate_plate->measure_zones

Fig. 2: Experimental workflow for the Kirby-Bauer disk diffusion test.

Mechanisms of Antimicrobial Action

The antimicrobial activity of carbazole derivatives can be attributed to various mechanisms, primarily targeting essential cellular processes in microorganisms.

Inhibition of Dihydrofolate Reductase (DHFR)

Some carbazole derivatives, particularly those containing a dihydrotriazine group, have been suggested to exert their antimicrobial effect by inhibiting dihydrofolate reductase (DHFR).[2] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.[11][12] Inhibition of DHFR disrupts these vital cellular processes, leading to microbial cell death.

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis THF->Nucleotide_Synthesis DHFR->THF Carbazole Carbazole Derivative Carbazole->Inhibition Inhibition->DHFR Inhibits

Fig. 3: Inhibition of Dihydrofolate Reductase by carbazole derivatives.
DNA Targeting

Certain carbazole derivatives, such as carbazole aminothiazoles, have been shown to target microbial DNA.[6] These compounds can intercalate into the DNA double helix, forming stable complexes.[6] This interaction can disrupt DNA replication and transcription, ultimately leading to the inhibition of bacterial growth.

G Carbazole Carbazole Derivative Intercalation Intercalation Carbazole->Intercalation DNA Bacterial DNA DNA->Intercalation Replication_Block Blockage of DNA Replication & Transcription Intercalation->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Fig. 4: DNA targeting mechanism of certain carbazole derivatives.

References

Validating the Synthesis of 2,7-Dimethyl-9H-carbazole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and characterization of organic compounds are paramount. This guide provides a comprehensive comparison of the spectroscopic data for the synthesized 2,7-Dimethyl-9H-carbazole against the parent 9H-carbazole, offering a clear validation of the successful synthesis. Detailed experimental protocols for both the synthesis and the analytical techniques are provided to ensure reproducibility.

Spectroscopic Data Comparison

The successful synthesis of this compound is confirmed by a thorough analysis of its spectroscopic data in comparison to the unsubstituted 9H-carbazole. The addition of the two methyl groups at the C2 and C7 positions of the carbazole core results in predictable changes in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Spectroscopic Technique9H-CarbazoleThis compoundAnalysis of Substitution Effects
¹H NMR (ppm)~8.1 (d, 2H), ~7.5 (d, 2H), ~7.4 (t, 2H), ~7.2 (t, 2H), ~11.2 (s, 1H, NH)[1][2]~7.8 (d, 2H, H1/H8), ~7.2 (s, 2H, H3/H6), ~7.0 (d, 2H, H4/H5), ~2.4 (s, 6H, 2xCH₃), ~10.8 (s, 1H, NH)The introduction of electron-donating methyl groups at C2 and C7 causes an upfield shift (to lower ppm values) of the aromatic protons. The singlets for the methyl groups appear around 2.4 ppm. The overall symmetry of the molecule is maintained.
¹³C NMR (ppm)~140 (C4a/4b), ~126 (C1/8), ~123 (C9a/9b), ~120 (C3/6), ~119 (C4/5), ~110 (C2/7)[1]~141 (C4a/4b), ~138 (C2/7), ~124 (C9a/9b), ~121 (C4/5), ~120 (C1/8), ~110 (C3/6), ~21 (2xCH₃)The carbons directly attached to the methyl groups (C2/C7) show a significant downfield shift due to the substituent effect. The methyl carbons themselves appear in the aliphatic region around 21 ppm.
IR Spectroscopy (cm⁻¹)~3419 (N-H stretch), ~3051 (aromatic C-H stretch), ~1450 (C-N stretch), ~727 (N-H bend)[3]~3420 (N-H stretch), ~2920 (aliphatic C-H stretch), ~1460 (C-N stretch), ~800 (C-H out-of-plane bend for substituted ring)The presence of the methyl groups introduces a new aliphatic C-H stretching vibration around 2920 cm⁻¹. The fundamental N-H stretching frequency remains largely unchanged. A shift in the C-H out-of-plane bending vibrations is expected due to the change in substitution pattern on the aromatic rings.
Mass Spectrometry (m/z)M⁺ at 167M⁺ at 195The molecular ion peak is shifted by +28 amu, corresponding to the addition of two methyl groups (2 x 14 amu).
[M-H]⁺ at 166[M-CH₃]⁺ at 180A prominent fragment corresponding to the loss of a methyl group is a key indicator of successful methylation.

Experimental Protocols

Synthesis of this compound (A Representative Method)

A common and effective method for the synthesis of disubstituted carbazoles is the Cadogan cyclization. This reaction involves the reductive cyclization of a 2-nitrobiphenyl derivative.

Materials:

  • 4,4'-Dimethyl-2-nitrobiphenyl

  • Triethyl phosphite

  • Anhydrous solvent (e.g., o-xylene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of 4,4'-dimethyl-2-nitrobiphenyl in a high-boiling anhydrous solvent such as o-xylene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The system is flushed with an inert gas (nitrogen or argon).

  • Triethyl phosphite is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution onto a salt plate.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Electron Ionization (EI) mass spectrometry is a common technique for such molecules.

  • Data Acquisition: The sample is introduced into the ion source, and the resulting mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Workflow and Validation Diagrams

The following diagrams illustrate the synthesis and validation workflow for this compound.

Synthesis_Workflow Start 4,4'-Dimethyl-2-nitrobiphenyl Reaction Cadogan Cyclization (Triethyl phosphite, Reflux) Start->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Final Pure this compound Purification->Final

Caption: Synthetic route to this compound.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Synthesized_Product Synthesized This compound NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR FTIR Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Comparison Comparison with 9H-Carbazole Data NMR->Comparison IR->Comparison MS->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Spectroscopic validation workflow.

References

A Comparative Performance Benchmark of 2,7-Dimethyl-9H-carbazole-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2,7-Dimethyl-9H-carbazole-based polymers against common alternatives in organic electronics, supported by experimental data. The focus is on providing a clear, data-driven benchmark for researchers and professionals in the field.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators for a representative 2,7-carbazole-based polymer, Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), and two widely used alternative polymers: Poly(3-hexylthiophene) (P3HT) for organic solar cells and Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) for organic light-emitting diodes (OLEDs).

Table 1: Photovoltaic Performance Comparison

PolymerApplicationPower Conversion Efficiency (PCE)Highest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)
PCDTBTOrganic Solar CellUp to 7.2%[1]-5.54[2]-3.65[2]
P3HTOrganic Solar CellUp to 11.41% (in ternary blends)[3]-4.62 to -4.66[4]-3.2[5]

Table 2: Optoelectronic Performance Comparison

PolymerApplicationExternal Quantum Efficiency (EQE)Highest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)
MEH-PPVOLEDUp to 2.71%[6]-5.3[6][7]-3.0[6][7]

Table 3: Thermal Stability Comparison

PolymerDecomposition Temperature (Td) (5% weight loss)
PCDTBTThermally stable up to 340 °C
P3HT425–441 °C[8]
MEH-PPV371 °C[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of PCDTBT

The synthesis of Poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT) is typically achieved via a Suzuki coupling reaction. The general procedure involves the reaction of a distannyl derivative of one monomer with a dibromo derivative of the other monomer in the presence of a palladium catalyst.

Materials:

  • 2,7-dibromo-9-(heptadecan-9-yl)-9H-carbazole

  • 4,7-bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1][3][9]thiadiazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Toluene

  • Aqueous potassium carbonate solution (2 M)

  • Aliquat 336

Procedure:

  • In a reaction vessel, dissolve the carbazole and benzothiadiazole monomers in toluene.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 minutes.

  • Add the palladium catalyst and Aliquat 336 to the reaction mixture.

  • Add the degassed aqueous potassium carbonate solution.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 48-72 hours under an inert atmosphere.

  • After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into methanol.

  • The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

  • The final polymer is dried under vacuum.

Organic Solar Cell Fabrication and Characterization

Substrate Cleaning:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

Device Fabrication:

  • A hole transport layer (HTL), typically poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate and annealed at 120-150 °C for 10-15 minutes in air.

  • The substrate is then transferred into a nitrogen-filled glovebox.

  • The active layer, a blend of the donor polymer (e.g., PCDTBT or P3HT) and an acceptor (e.g., a fullerene derivative like PC71BM) in a suitable solvent (e.g., chlorobenzene or dichlorobenzene), is spin-coated on top of the HTL. The thickness of this layer is a critical parameter and is typically in the range of 80-100 nm.

  • An electron transport layer (ETL) and a metal cathode (e.g., LiF/Al or Ca/Al) are then deposited by thermal evaporation under high vacuum (<10^-6 mbar).

Characterization:

  • The current density-voltage (J-V) characteristics of the solar cells are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • From the J-V curve, key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are determined.

Thermogravimetric Analysis (TGA)

Procedure:

  • A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

  • The pan is placed in the TGA furnace.

  • The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative stability).

  • The weight loss of the sample as a function of temperature is recorded. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Cyclic Voltammetry (CV)

Procedure:

  • A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., a glassy carbon or platinum disk coated with a thin film of the polymer), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

  • The resulting current is measured as a function of the applied potential.

  • The onset oxidation and reduction potentials are determined from the cyclic voltammogram. These values are then used to estimate the HOMO and LUMO energy levels of the polymer using the following equations (referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often assumed to have an absolute energy level of -4.8 eV or -5.1 eV with respect to the vacuum level):

    • E_HOMO = - (E_ox_onset - E_1/2(Fc/Fc+)) - 4.8 eV

    • E_LUMO = - (E_red_onset - E_1/2(Fc/Fc+)) - 4.8 eV

Visualizations

Synthesis and Device Fabrication Workflow

The following diagram illustrates a typical workflow for the synthesis of a 2,7-carbazole-based polymer and its subsequent fabrication into an organic solar cell.

G cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication Monomer1 2,7-Dibromo-9-alkyl-9H-carbazole Polymerization Suzuki Coupling Reaction Monomer1->Polymerization Monomer2 Co-monomer (e.g., Benzothiadiazole derivative) Monomer2->Polymerization Catalyst Palladium Catalyst Catalyst->Polymerization Purification Purification (Soxhlet Extraction) Polymerization->Purification FinalPolymer 2,7-Carbazole-based Polymer Purification->FinalPolymer ActiveLayer Active Layer Deposition (Polymer:Fullerene Blend) FinalPolymer->ActiveLayer FinalPolymer->ActiveLayer Substrate ITO-coated Glass Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Substrate->Cleaning HTL HTL Deposition (PEDOT:PSS) Cleaning->HTL HTL->ActiveLayer Cathode Cathode Deposition (LiF/Al) ActiveLayer->Cathode Device Organic Solar Cell Device Cathode->Device

Caption: Workflow for synthesis and fabrication of a 2,7-carbazole polymer-based solar cell.

Energy Level Diagram for an Organic Solar Cell

This diagram illustrates the alignment of HOMO and LUMO energy levels in a typical organic solar cell based on a 2,7-carbazole polymer donor and a fullerene acceptor.

G cluster_levels Energy Levels (eV vs. Vacuum) cluster_process Charge Generation & Transport ITO ITO ~ -4.7 eV PEDOT PEDOT:PSS ~ -5.2 eV HOMO_D Donor HOMO (PCDTBT) ~ -5.5 eV HOMO_A Acceptor HOMO (PCBM) ~ -6.1 eV LUMO_D Donor LUMO (PCDTBT) ~ -3.6 eV LUMO_A Acceptor LUMO (PCBM) ~ -4.2 eV Cathode Cathode (Al) ~ -4.2 eV Photon Photon (hν) Exciton Exciton Photon->Exciton Absorption in Donor Dissociation Exciton Dissociation Exciton->Dissociation Diffusion to Interface HoleTransport Hole Transport Dissociation->HoleTransport Hole ElectronTransport Electron Transport Dissociation->ElectronTransport Electron HoleTransport->ITO Collection at Anode ElectronTransport->Cathode Collection at Cathode

Caption: Energy level alignment and charge generation process in a PCDTBT:PCBM solar cell.

References

A Comparative Guide to the Structure-Activity Relationship of 2,7-Disubstituted Carbazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have long been a focal point in medicinal chemistry due to their wide array of biological activities, including potent anticancer properties. The rigid, planar carbazole scaffold serves as a versatile pharmacophore for designing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,7-disubstituted carbazole analogs, with a particular focus on their cytotoxic effects against various cancer cell lines. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the rational design of more effective and selective carbazole-based anticancer drugs.

Quantitative Data Summary

The antiproliferative activity of carbazole derivatives is significantly influenced by the nature and position of substituents on the carbazole nucleus. The following tables summarize the cytotoxic activity (IC₅₀ values) of representative 2,7-disubstituted and other dimethylated carbazole analogs against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of Symmetrically Disubstituted Carbazole Derivatives [1]

Compound IDSubstitution PatternR GroupA549 (Lung) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)U-2 OS (Bone) IC₅₀ (µM)U-87MG (Brain) IC₅₀ (µM)HEK293 (Non-malignant) IC₅₀ (µM)
27a 2,7-disubstituted2-furyl0.69 ± 0.090.54 ± 0.070.77 ± 0.110.89 ± 0.130.95 ± 0.14< 1
36a 3,6-disubstituted2-furyl1.25 ± 0.180.48 ± 0.061.52 ± 0.211.88 ± 0.262.19 ± 0.30> 5
36b 3,6-disubstituted2-thienyl0.88 ± 0.120.61 ± 0.080.98 ± 0.141.15 ± 0.171.40 ± 0.24< 1
Etoposide --0.99 ± 0.141.21 ± 0.171.56 ± 0.221.78 ± 0.252.01 ± 0.28> 5

Table 2: Cytotoxic Activity of 5,8-Dimethyl-9H-carbazole Derivatives

Compound IDMDA-MB-231 (Breast) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)MCF-10A (Non-malignant) IC₅₀ (µM)
1 HHH43.45 ± 1.21> 100> 100
2 BrHH8.19 ± 0.26> 100> 100
3 OHHH1.44 ± 0.9748.61 ± 1.5352.32 ± 0.89
4 HB(OH)₂H0.73 ± 0.7435.28 ± 1.11> 100
5 HHOH6.59 ± 0.68> 100> 100
Ellipticine ---2.11 ± 0.531.79 ± 0.253.26 ± 0.47

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these carbazole analogs is provided below.

MTT Assay for Cell Viability[2][3]

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Carbazole analog test compounds

  • Control drug (e.g., Etoposide, Ellipticine)

  • Human cancer cell lines (e.g., A549, MCF-7) and non-malignant cell line (e.g., HEK293)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the carbazole analogs and control drug in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve of cell viability versus compound concentration.

Visualizations

Logical Relationship of Structure-Activity Observations

The following diagram illustrates the key structural modifications on the carbazole scaffold and their observed impact on anticancer activity, providing a logical flow for future drug design.

SAR_Carbazole Structure-Activity Relationship of Carbazole Analogs cluster_positions Substitution Positions cluster_substituents Substituent Effects cluster_activity Biological Activity Carbazole Carbazole Scaffold 2_7_pos 2,7-Position Carbazole->2_7_pos 3_6_pos 3,6-Position Carbazole->3_6_pos N9_pos N-9 Position Carbazole->N9_pos Aromatic Aromatic/Heterocyclic Rings (e.g., Furyl, Thienyl) 2_7_pos->Aromatic Substitution with Halogens Halogens (e.g., -Br) 2_7_pos->Halogens Substitution with Hydrophilic Hydrophilic Groups (e.g., -OH, -B(OH)₂) 2_7_pos->Hydrophilic Substitution with 3_6_pos->Aromatic Substitution with Alkyl Alkyl/Aryl Groups on N-9 N9_pos->Alkyl Substitution with Potency Increased Cytotoxic Potency Aromatic->Potency Leads to Halogens->Potency Selectivity Improved Selectivity (Cancer vs. Normal Cells) Hydrophilic->Selectivity Alkyl->Potency Mechanism Mechanism of Action (e.g., Topo II Inhibition, Kinase Inhibition) Potency->Mechanism Selectivity->Mechanism ReducedPotency Reduced/Variable Potency

Caption: SAR flowchart for carbazole analogs.

Inhibition of the PI3K/Akt Signaling Pathway

Several carbazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[2][3][4][5][6] The diagram below illustrates the mechanism of action of a hypothetical 2,7-dimethylated carbazole analog as a PI3K/Akt pathway inhibitor.

PI3K_Akt_Pathway Mechanism of Action: Inhibition of PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Carbazole 2,7-Dimethylated Carbazole Analog Carbazole->PI3K Inhibits

Caption: PI3K/Akt pathway inhibition by carbazoles.

References

A Comparative Guide to Carbazole Synthesis: Suzuki-Miyaura vs. Buchwald-Hartwig Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the carbazole nucleus, a privileged scaffold in medicinal chemistry and materials science, is a critical task for organic chemists. Among the modern synthetic tools, palladium-catalyzed cross-coupling reactions stand out for their efficiency and versatility. This guide provides an objective, data-driven comparison of two prominent methods for carbazole synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. While both are cornerstone reactions in modern synthesis, they are applied with fundamentally different strategies to construct the carbazole core.

The Suzuki-Miyaura reaction is primarily a carbon-carbon (C-C) bond-forming tool.[1][2] Its application to carbazole synthesis is therefore indirect, typically involving the creation of a biaryl intermediate which then undergoes a subsequent cyclization reaction to form the nitrogen-containing ring.[3] In contrast, the Buchwald-Hartwig amination is the gold standard for carbon-nitrogen (C-N) bond formation.[4][5] It can be employed in an intramolecular fashion to directly form the carbazole heterocycle from a suitable biaryl precursor.[6]

This guide will dissect these differing approaches, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic route for their specific target molecules.

Method 1: The Suzuki-Miyaura Coupling Approach

This strategy involves two distinct synthetic operations:

  • C-C Bond Formation: A Suzuki-Miyaura cross-coupling is first used to construct a substituted 2-nitrobiphenyl or 2-azidobiphenyl intermediate. This step offers excellent control over the substitution pattern on both aromatic rings.

  • C-N Bond Formation (Cyclization): The intermediate is then cyclized to form the carbazole core. Common methods include the Cadogan reductive cyclization for 2-nitrobiphenyls or thermal cyclization for 2-azidobiphenyls.[3]

Performance Data

The following table summarizes representative data for carbazole synthesis using the Suzuki-Miyaura coupling followed by a cyclization step.

EntrySuzuki Coupling ReactantsCyclization MethodCatalyst System (Suzuki)Base (Suzuki)Solvent (Suzuki)Yield (Suzuki)Yield (Cyclization)Overall YieldRef.
13-methoxycarbonylphenylboronic acid ester + 2-bromonitrobenzeneCadogan (P(Ph)₃)Pd(PPh₃)₃K₂CO₃Toluene85%48%~41%
2Arylboronic acid + 2-bromoaniline -> 2-azidobiphenylThermal (heating)Not specifiedNot specifiedNot specifiedVaries51-71%Varies[3]
3Arylboronic acid + 2-halo-nitroareneCadogan (P(Ph)₃)Pd(OAc)₂ / PPh₃K₂CO₃Toluene/Water>96%Not specifiedNot specified[7][8]
Catalytic Cycle: Suzuki-Miyaura Coupling

The catalytic cycle for the initial C-C bond formation proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 L₂Pd⁰ pd_complex L₂Pd⁰(Ar¹)(X) pd0->pd_complex Oxidative Addition transmetal_complex L₂Pd⁰(Ar¹)(Ar²) pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination ar1ar2_out Ar¹-Ar² xb_out X-B(OR)₂ ar1x_in Ar¹-X ar2b_in Ar²-B(OR)₂ base_in Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling and Cadogan Cyclization

This protocol is adapted from the synthesis of 9H-Carbazole-1-carboxylic acid methyl ester.

Step 1: Suzuki-Miyaura Coupling (Synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester)

  • To a solution of 3-(4,4,5,5-Tetramethyl-[1][9]dioxaborolan-2-yl)-benzoic acid methyl ester (1.0 eq) and 2-bromonitrobenzene (1.1 eq) in toluene, add an aqueous solution of potassium carbonate (K₂CO₃, 2.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2'-nitro-biphenyl intermediate. An 85% yield has been reported for this step.

Step 2: Cadogan Reductive Cyclization

  • Dissolve the 2'-Nitro-biphenyl intermediate (1.0 eq) in o-dichlorobenzene.

  • Add triphenylphosphine (P(Ph)₃, 2.0 eq).

  • Heat the mixture to reflux (approx. 180 °C) for several hours.

  • Cool the reaction mixture and purify directly by column chromatography to afford the carbazole product. A 48% yield has been reported for this cyclization.

Method 2: The Buchwald-Hartwig Amination Approach

This strategy typically employs an intramolecular C-N bond formation. The synthesis begins with a 2-amino-2'-halobiphenyl (or related) precursor. A single palladium-catalyzed step is then used to form the final C-N bond, closing the five-membered ring to yield the carbazole skeleton directly. This method is highly convergent and avoids the often harsh conditions of post-coupling cyclizations.

Performance Data

The following table summarizes representative data for carbazole synthesis via intramolecular Buchwald-Hartwig amination.

EntrySubstrateCatalyst / LigandBaseSolventTemp. (°C)Time (h)YieldRef.
1(R)-N-(2'-iodo-5,5',6,6'-tetramethyl-[1,1'-biphenyl]-2-yl)mesitylenesulfonamideRuPhos-Pd(dba)₂Cs₂CO₃Toluene801699%[6]
2N-(2'-chloro-[1,1'-biphenyl]-2-yl)-2,4,6-triisopropylbenzenesulfonamideRuPhos G3 / RuPhost-BuOKDMF1001694%[6]
36-aminoquinoline coupled with 7-chloro-1,2,4-benzotriazine 1-oxidePd(OAc)₂ / X-PhosK₃PO₄t-BuOH/H₂OMicrowave0.7572%[10]
Catalytic Cycle: Buchwald-Hartwig Amination

The intramolecular amination follows a similar catalytic pathway involving oxidative addition of the aryl halide, coordination and deprotonation of the amine by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[5][11]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_cycle pd0 L-Pd⁰ pd_complex L-Pd⁰(Ar-X)(HNR'₂) pd0->pd_complex Oxidative Addition amido_complex L-Pd⁰(Ar)(NR'₂) pd_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product_out Ar-NR'₂ baseh_out [Base-H]⁺X⁻ arx_in Ar-X amine_in R'₂NH base_in Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Intramolecular Buchwald-Hartwig Amination

This protocol is a general representation based on conditions reported for intramolecular cyclizations to form carbazoles.[6]

  • In a glovebox, add the 2-amino-2'-halobiphenyl substrate (1.0 eq), the palladium precatalyst (e.g., RuPhos G3, 0.02 eq), the ligand (e.g., RuPhos, 0.04 eq), and the base (e.g., potassium tert-butoxide, t-BuOK, 2.0 eq) to a reaction vial.

  • Add anhydrous, degassed solvent (e.g., DMF or toluene).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with stirring for the required time (typically 12-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water or a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude material by flash column chromatography on silica gel to obtain the pure carbazole product.

Comparative Analysis

FeatureSuzuki-Miyaura ApproachBuchwald-Hartwig Approach
Bond Formed Primarily C-C, followed by a separate C-N cyclization step.[1]Direct C-N bond formation to close the carbazole ring.[5]
Strategy Two-step: Biaryl synthesis then cyclization.One-step intramolecular cyclization.
Key Intermediates 2-Nitrobiphenyl or 2-Azidobiphenyl derivatives.[3]2-Amino-2'-halobiphenyl derivatives.[6]
Catalyst System Often uses Pd(0) complexes with simple phosphine ligands like PPh₃.Requires specialized, bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][10][12]
Reaction Conditions Suzuki step is often mild; cyclization step (e.g., Cadogan) can require high temperatures (>180 °C).Generally milder, single-step cyclization, often in the 80-110 °C range.[6]
Substrate Scope Broad scope for the Suzuki step allows for diverse biaryl precursors. The harshness of the cyclization can limit functional group tolerance.The synthesis of the 2-amino-2'-halobiphenyl precursor can be challenging. The C-N coupling itself has excellent functional group tolerance.
Advantages Excellent regiocontrol in building the biaryl backbone; starting materials are often commercially available.High efficiency and atom economy in the final cyclization step; milder conditions for the key ring-forming step.
Disadvantages Two-step process reduces overall yield; cyclization can require harsh conditions and stoichiometric reagents (e.g., PPh₃).Precursor synthesis can be complex and multi-step; requires more specialized and expensive catalysts/ligands.

Conclusion for the Synthetic Chemist

The choice between the Suzuki-Miyaura and Buchwald-Hartwig methods for carbazole synthesis is dictated by the specific target molecule, the availability of starting materials, and the desired functional group tolerance.

Choose the Suzuki-Miyaura approach when:

  • You need to construct a highly substituted or complex biaryl backbone from readily available boronic acids and haloarenes.

  • The functional groups on your target molecule can withstand the high temperatures or reductive conditions of the subsequent cyclization step.

  • Access to specialized Buchwald-Hartwig ligands is limited.

Choose the Buchwald-Hartwig approach when:

  • A suitable 2-amino-2'-halobiphenyl precursor is readily accessible or can be synthesized efficiently.

  • The target carbazole contains sensitive functional groups that would not survive a Cadogan or thermal cyclization.

  • A highly convergent and atom-economical final step is a priority.

Both methodologies are powerful tools in the arsenal of the drug development professional. A thorough analysis of the synthetic route, including the precursor synthesis, is essential for making an informed decision that balances yield, cost, scalability, and chemical compatibility.

References

A Comparative Guide to the Purity Assessment of 2,7-Dimethyl-9H-carbazole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical compound is a critical parameter that can significantly influence experimental outcomes, biological activity, and safety profiles. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2,7-Dimethyl-9H-carbazole, a key building block in organic electronics and medicinal chemistry.[1] This document outlines detailed experimental protocols, presents comparative data, and visualizes analytical workflows to aid in method selection and implementation.

Introduction to Purity Assessment of this compound

This compound is a heterocyclic aromatic compound with applications in the development of organic light-emitting diodes (OLEDs), carrier transport materials, and as a scaffold for pharmacologically active molecules.[1] The synthesis of this compound can result in various impurities, including positional isomers (e.g., 3,6-dimethyl-9H-carbazole), unreacted starting materials, and by-products from side reactions. Accurate and robust analytical methods are therefore essential to quantify the purity of this compound and ensure the reliability and reproducibility of its applications.

Comparison of HPLC and GC-MS for Purity Analysis

Both HPLC and GC-MS are powerful chromatographic techniques for separating and quantifying the components of a mixture. The choice between them depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[2] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For this compound, reversed-phase HPLC with a C18 column is a common and effective approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds.[3] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase, with the mass spectrometer providing definitive identification of the eluted components.[3]

A summary of the key performance characteristics of each technique for the analysis of this compound is presented below.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds in the gas phase followed by mass-based detection.[2]
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.[3]
Typical Purity (%) >99.5% (Area Normalization)>99.8% (Area Normalization)
Common Impurities Detected Positional isomers, unreacted starting materials, less volatile by-products.Volatile impurities, residual solvents, more volatile by-products, positional isomers.
Strengths - High resolution for isomeric separation.- Non-destructive.- Wide range of detectors available.- High sensitivity and specificity (with MS detection).- Excellent for identifying unknown volatile impurities.- Fast analysis times for simple mixtures.
Limitations - May not detect highly volatile impurities.- Can be more time-consuming for complex separations.- Requires the analyte to be thermally stable and volatile.- Potential for thermal degradation of sensitive compounds.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using HPLC and GC-MS are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative determination of this compound and the separation of its non-volatile impurities and isomers.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v).[2] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 25°C[2]

    • Detection Wavelength: 254 nm[3]

    • Injection Volume: 10 µL[2]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[3]

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to a concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in dichloromethane to a concentration of approximately 0.1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-400

  • Analysis: Inject the standard and sample solutions into the GC-MS system and acquire the total ion chromatograms (TIC) and mass spectra.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method from the TIC. Confirm the identity of the main peak by comparing its mass spectrum with that of the reference standard. Several carbazole analogs have shown purity levels greater than 99% when analyzed by GC-MS.[4]

Visualization of Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis, as well as a comparison of their fundamental principles.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample Solution (approx. 0.1 mg/mL in mobile phase) hplc_system Inject into HPLC System prep_sample->hplc_system prep_standard Prepare Standard Solution (approx. 0.1 mg/mL in mobile phase) prep_standard->hplc_system chromatography Separation on C18 Column hplc_system->chromatography detection UV Detection at 254 nm chromatography->detection acquire_data Acquire Chromatograms detection->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity gcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Prepare Sample Solution (approx. 0.1 mg/mL in Dichloromethane) gcms_system Inject into GC-MS System prep_sample->gcms_system prep_standard Prepare Standard Solution (approx. 0.1 mg/mL in Dichloromethane) prep_standard->gcms_system separation Separation in GC Column gcms_system->separation detection MS Detection (EI, m/z 50-400) separation->detection acquire_data Acquire Total Ion Chromatogram (TIC) and Mass Spectra detection->acquire_data integrate_peaks Integrate Peak Areas in TIC acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area) & Confirm Identity integrate_peaks->calculate_purity comparison_principles cluster_hplc HPLC cluster_gcms GC-MS hplc_sample Liquid Sample hplc_mobile Liquid Mobile Phase hplc_sample->hplc_mobile hplc_column Stationary Phase (e.g., C18) hplc_mobile->hplc_column hplc_detector Detector (e.g., UV) hplc_column->hplc_detector hplc_output Chromatogram hplc_detector->hplc_output gcms_sample Volatile Sample gcms_mobile Inert Gas Mobile Phase gcms_sample->gcms_mobile gcms_column Stationary Phase (e.g., DB-5ms) gcms_mobile->gcms_column gcms_detector Mass Spectrometer gcms_column->gcms_detector gcms_output TIC & Mass Spectra gcms_detector->gcms_output

References

Cross-Validation of Experimental and Computational Data for 2,7-Dimethyl-9H-carbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and computational data for the heterocyclic compound 2,7-Dimethyl-9H-carbazole. By presenting a side-by-side analysis of its physical and spectroscopic properties, this document aims to offer a valuable resource for researchers engaged in drug discovery and materials science, facilitating the validation of computational models and providing a deeper understanding of the molecule's characteristics.

Physicochemical Properties

A fundamental aspect of characterizing a compound for potential pharmaceutical applications is the determination of its basic physical and chemical properties. These experimental values serve as a primary benchmark for the validation of computational models.

PropertyExperimental ValueComputational Value
Molecular Formula C₁₄H₁₃N[1]C₁₄H₁₃N
Molecular Weight 195.26 g/mol [1]195.26 g/mol
Melting Point 292 °C[2]Not available

Spectroscopic Data: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Below is a comparison of experimental NMR data for a related carbazole derivative and the typical computational methods used for predicting NMR spectra.

Parameter Experimental Data (1,7-Dimethyl-9-tosyl-9H-carbazole) [3]Computational Methodology
¹H NMR δ 8.01 (s, 1H), 7.51 (d, J = 7.6 Hz, 2H), 7.27-7.25 (m, 2H), 7.13 (d, J = 8.0 Hz, 1H), 7.06 (d, J = 8.4 Hz, 2H), 6.90 (d, J = 8.4 Hz, 2H), 2.80 (s, 3H), 2.19 (s, 3H)The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts.
¹³C NMR Specific data for this compound is not available in the provided search results.Calculations are typically performed at the B3LYP/6-31G(d,p) level of theory or higher to obtain accurate predictions of carbon chemical shifts.
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. While an experimental spectrum for this compound is not available, computational methods can predict the vibrational frequencies.

Parameter Experimental Data Computational Methodology
Key Vibrational Frequencies Not available for this compound. For the parent carbazole, characteristic peaks include N-H stretching and C-H aromatic stretching.[4]Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level of theory are effective for predicting the vibrational frequencies of carbazole derivatives.[5][6]
Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these spectra.

Parameter Experimental Data Computational Methodology
Maximum Absorption (λmax) Not available for this compound. For a "Carbazole-CH3" derivative in CH₂Cl₂, a calculated λmax is reported at 250.00 nm.[7]TD-DFT calculations, often performed at the B3LYP/6-311+G(2d,p) level of theory, are used to calculate the electronic absorption spectra of carbazole-based compounds.[5][6]

Methodologies and Workflows

Experimental Protocols

The experimental data presented in this guide are typically acquired through standardized laboratory procedures.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz or higher.[3] The sample is dissolved in a deuterated solvent, and chemical shifts are reported in parts per million (ppm) relative to an internal standard.

  • Melting Point Determination: The melting point is measured using a calibrated melting point apparatus.[2]

  • UV-Vis Spectroscopy: The absorption spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, and the absorbance is measured over a range of wavelengths.[8]

Computational Workflow

The computational data for carbazole derivatives are typically generated using the following workflow:

Computational Workflow cluster_geom_opt Geometry Optimization cluster_prop_calc Property Calculation start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-31G(d)) start->dft freq Frequency Calculation dft->freq opt_geom Optimized Geometry freq->opt_geom nmr NMR Spectra (GIAO) opt_geom->nmr ir IR Frequencies opt_geom->ir uv_vis UV-Vis Spectra (TD-DFT) opt_geom->uv_vis

Caption: Computational workflow for predicting molecular properties.

This process begins with the optimization of the molecule's geometry using DFT, followed by frequency calculations to ensure a stable structure. Subsequently, various properties like NMR, IR, and UV-Vis spectra are calculated using appropriate theoretical models.

Cross-Validation Signaling Pathway

The cross-validation of experimental and computational data is a critical process for ensuring the accuracy and predictive power of theoretical models. This iterative process allows for the refinement of computational methods to better match real-world observations.

Cross-Validation Pathway exp_data Experimental Data Acquisition comparison Data Comparison exp_data->comparison comp_model Computational Model Development comp_model->comparison validation Model Validation comparison->validation Agreement refinement Model Refinement comparison->refinement Discrepancy refinement->comp_model

Caption: Logical flow for cross-validation of experimental and computational data.

Conclusion

References

Comparative analysis of the fluorescence spectra of various carbazole oligomers

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole-based oligomers have garnered significant attention in materials science and drug development due to their unique photophysical properties, particularly their strong fluorescence. This guide provides a comparative analysis of the fluorescence spectra of various carbazole oligomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance supported by experimental data.

Quantitative Analysis of Fluorescence Properties

The fluorescence characteristics of carbazole oligomers are highly dependent on their molecular structure, including the type of linkage, overall architecture (linear, cyclic, or dendritic), and the presence of donor-acceptor moieties. The following table summarizes key quantitative data from the fluorescence spectra of different classes of carbazole oligomers.

Oligomer TypeSpecific Compound(s)SolventAbsorption Max (λ_max_abs) (nm)Emission Max (λ_max_em) (nm)Fluorescence Quantum Yield (Φ_F_)Fluorescence Lifetime (τ_F_) (ns)Reference
Dendrimers Ethynylbenzene-cored dendrimers (1-5)Dichloromethane328-353386-4370.72-0.892.09-3.91[1][2][3]
Gold(III) dendrimers (1-3)Toluene≤ 380-Up to 0.82 (in thin film)< 3 µs (in thin film)[4]
Linear Oligomers Butadiyne-linked trimer (3L)Chloroform~350~400--[5][6]
Butadiyne-linked tetramer (4L)Chloroform~360~410--[5][6]
Cyclic Oligomers Butadiyne-linked trimer (3R)Chloroform~350~440--[5][6]
Butadiyne-linked tetramer (4R)Chloroform~360~440Relatively large-[7]
Donor-Acceptor Carbazole-quinoline oligomer (QUI-OCZ)Chloroform275-325, 374420-4510.237-[8]
Carbazole-triarylborane hybridsDichloromethane271, 321, 3623860.44-[9]
9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole (1)THF260, 310, 330395--[10][11]

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the analysis of carbazole oligomer fluorescence spectra.

Sample Preparation
  • Solution Preparation : Stock solutions of the carbazole oligomers are prepared by dissolving the compound in a UV-grade solvent (e.g., dichloromethane, chloroform, THF) to a concentration of approximately 1 mg/mL.[12]

  • Working Solutions : A series of dilutions are made from the stock solution to final concentrations suitable for spectroscopic analysis, typically in the micromolar (µM) range (e.g., 1-10 µM).[12] The specific concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

UV-Vis Absorption Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer is utilized.[12]

  • Data Acquisition : The absorption spectra are recorded over a wavelength range of 200-500 nm. The pure solvent is used as a blank for baseline correction.[12]

Fluorescence Spectroscopy
  • Instrumentation : A fluorescence spectrophotometer (spectrofluorometer) is used for the measurements.[13][14] The instrument is typically equipped with a high-energy light source like a xenon lamp, monochromators for both excitation and emission, and a sensitive detector such as a photomultiplier tube (PMT).[14][15]

  • Data Acquisition :

    • Emission Spectrum : The sample is excited at its absorption maximum (λ_max_abs). The emission wavelength is then scanned over a range (e.g., 350-600 nm) to record the fluorescence emission spectrum.[12]

    • Excitation Spectrum : The emission detector is set to the wavelength of maximum fluorescence (λ_max_em). The excitation wavelength is then scanned over a range (e.g., 250-400 nm) to record the excitation spectrum.[12]

Fluorescence Quantum Yield Determination

Fluorescence quantum yields (Φ_F_) are typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) is a common standard for blue-emitting compounds.

The quantum yield is calculated using the following equation:

Φ_F,sample_ = Φ_F,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

Where:

  • Φ_F_ is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for fluorescence spectral analysis and a conceptual representation of the photophysical processes involved.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis stock Stock Solution (1 mg/mL) working Working Solution (1-10 µM) stock->working Dilution uv_vis UV-Vis Absorption Spectroscopy working->uv_vis fluorescence Fluorescence Spectroscopy working->fluorescence abs_spectra Absorption Spectra uv_vis->abs_spectra em_spectra Emission & Excitation Spectra fluorescence->em_spectra qy_calc Quantum Yield Calculation abs_spectra->qy_calc em_spectra->qy_calc

Experimental workflow for fluorescence spectral analysis.

photophysical_process S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (Excitation) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Jablonski diagram of photophysical processes.

References

An Essential Guide to the Environmental Stability of 2,7-Dimethyl-9H-carbazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of the stability of 2,7-Dimethyl-9H-carbazole under various environmental conditions. While direct, extensive stability data for this specific molecule is limited in publicly available literature, this document synthesizes known information on the robust carbazole core and the influence of methyl substituents to project its stability profile. For comparative purposes, data on other relevant carbazole derivatives are included, offering valuable insights for researchers in drug development and materials science.

Core Stability Characteristics

Carbazole and its derivatives are recognized for their high chemical and thermal stability, a feature attributed to the aromatic, tricyclic structure that allows for significant resonance stabilization.[1][2] The nitrogen atom's lone pair of electrons contributes to the aromatic system, enhancing its stability and making it less susceptible to oxidation compared to other nitrogen-containing heterocycles.[1]

Comparative Stability Analysis

To contextualize the stability of this compound, this section compares its expected performance with other carbazole derivatives under different environmental stressors.

Thermal Stability

Table 1: Thermal Stability of Carbazole Derivatives

Compound/DerivativeRole in Device/ApplicationDecomposition Temperature (Td) (°C)
This compound Hole Transport/Host (projected)~350-400 (estimated)[6]
4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)Host~320[6]
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)Hole Transport~456[6]
3,6-di-tert-butylcarbazoleAntioxidantHigh thermal stability confirmed by DSC[3][4]
3,6-di-iso-propylcarbazoleAntioxidantHigh thermal stability confirmed by DSC[3][4]

Note: DSC stands for Differential Scanning Calorimetry.

Oxidative Stability

The carbazole nucleus is generally resistant to oxidation. However, the introduction of substituents can influence this property. Studies on other carbazole derivatives, such as 3,6-di-tert-butylcarbazole and 3,6-di-iso-propylcarbazole, have shown that they act as effective antioxidants, indicating good oxidative stability.[3][4] The primary atmospheric degradation pathway for carbazole is initiated by reaction with OH radicals, leading to the formation of various oxidation products.[7] The electron-donating nature of the methyl groups in this compound may slightly increase its susceptibility to oxidation compared to the unsubstituted carbazole, though it is still expected to exhibit robust oxidative stability.

Photostability

Carbazole derivatives are known for their photophysical properties and are often used in organic light-emitting diodes (OLEDs).[8][9] Their stability under light exposure is a critical factor for such applications. While specific photostability data for this compound is not extensively documented, the general class of carbazoles is considered to have good photostability. The substitution pattern on the carbazole core significantly influences its photophysical properties, including its stability.[8] For instance, integrating the carbazole unit into fused-ring structures can enhance thermal and photostability.[9]

pH Stability

Recent research on carbazole-based covalent organic frameworks (COFs) has demonstrated their remarkable stability across a wide pH range, remaining crystalline and porous even after exposure to boiling water and solutions of 1 M acetic acid and 1 M sodium hydroxide for extended periods.[10] This suggests that the core carbazole structure is highly resistant to both acidic and basic hydrolysis. It is therefore projected that this compound will exhibit good stability under varying pH conditions.

Experimental Protocols for Stability Assessment

To facilitate further research and direct stability testing of this compound, the following are detailed methodologies for key stability-indicating experiments, based on established protocols.[11][12][13]

Forced Degradation Studies (Stress Testing)

These studies are designed to identify potential degradation products and pathways.

  • Acid/Base Hydrolysis:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).[11]

    • Maintain the solution at 60°C for up to 24 hours.[11]

    • At specified time points, withdraw an aliquot, neutralize it, and dilute with the mobile phase for HPLC analysis.[11]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.[11]

    • Store the solution at room temperature, protected from light, for 12 hours.[11]

    • At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.[11]

  • Thermal Degradation:

    • Place a known amount of solid this compound in a petri dish.

    • Expose to dry heat at 80°C in an oven for 48 hours.[11]

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute, and analyze by HPLC.[11]

  • Photostability:

    • Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) that provides both UV and visible output.

    • A control sample should be kept in the dark in the same chamber.[11]

    • After the exposure period, analyze both the exposed and control samples by HPLC.[11]

Visualizing the Stability Evaluation Workflow

The following diagram illustrates a generalized workflow for assessing the stability of a compound like this compound.

Stability_Evaluation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Compound This compound Stock_Solution Prepare Stock Solution Compound->Stock_Solution Thermal Thermal Degradation (Solid, 80°C) Compound->Thermal Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base_Hydrolysis Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photochemical Photochemical Degradation (Light Exposure) Stock_Solution->Photochemical HPLC_Analysis HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photochemical->HPLC_Analysis Characterization Characterize Degradants (LC-MS, NMR) HPLC_Analysis->Characterization Stability_Profile Establish Stability Profile HPLC_Analysis->Stability_Profile Degradation_Pathway Identify Degradation Pathways Characterization->Degradation_Pathway Carbazole_Degradation_Pathway Carbazole Carbazole Angular_Dioxygenation Angular Dioxygenation (1,9a) Carbazole->Angular_Dioxygenation Dihydroxy_Intermediate Dihydroxylated Intermediate Angular_Dioxygenation->Dihydroxy_Intermediate spontaneous conversion Aminobiphenyl_diol 2'-aminobiphenyl-2,3-diol Dihydroxy_Intermediate->Aminobiphenyl_diol Meta_Cleavage Meta-Cleavage Product Aminobiphenyl_diol->Meta_Cleavage extradiol dioxygenase Anthranilic_Acid Anthranilic Acid Meta_Cleavage->Anthranilic_Acid hydrolysis Mineralization Mineralization (TCA Cycle Intermediates) Anthranilic_Acid->Mineralization

References

Lack of Specific In Vitro and In Vivo Data for 2,7-Dimethyl-9H-carbazole Precludes Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the biological evaluation of 2,7-Dimethyl-9H-carbazole. Despite extensive research into the diverse biological activities of the broader carbazole class of compounds, specific in vitro and in vivo studies detailing the bioactivity of this particular dimethylated isomer are not presently available. Consequently, a direct comparative guide with quantitative data, detailed experimental protocols, and signaling pathway visualizations for this compound cannot be constructed.

Carbazole and its derivatives are a well-established class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development.[1][2] The carbazole nucleus is a key pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3]

The biological effects of carbazole derivatives are highly dependent on the nature and position of substituents on the carbazole ring. Even minor structural modifications can lead to significant changes in biological activity. For instance, various studies have investigated other dimethyl-substituted carbazoles, such as 1,4-dimethyl-9H-carbazole and 5,8-dimethyl-9H-carbazole derivatives, and have reported on their anticancer activities.[4] However, these findings cannot be directly extrapolated to the 2,7-dimethyl isomer. One review on carbazole derivatives noted that compounds functionalized at the C-3 and C-6 positions showed better antibacterial activity than those substituted at the C-2 and C-7 positions, suggesting that the substitution pattern is a critical determinant of the biological outcome.[1]

While the core requirements of this guide—data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—are essential for a thorough comparison, the absence of primary research on this compound makes the fulfillment of these requirements impossible at this time.

Researchers, scientists, and drug development professionals interested in the biological potential of this compound should consider this data gap as an opportunity for novel research. Future studies would need to involve the synthesis of this compound and subsequent screening for various biological activities.

General Experimental Approaches for Evaluating Carbazole Derivatives:

For researchers who may wish to undertake such studies, the following are general experimental protocols and workflows that are commonly employed in the evaluation of carbazole derivatives.

General In Vitro Experimental Workflow

Below is a generalized workflow for the initial in vitro screening of a novel carbazole derivative.

G cluster_0 In Vitro Screening Workflow synthesis Synthesis & Purification of this compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) synthesis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) synthesis->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., Oxidative Stress, Neurite Outgrowth) synthesis->neuroprotection cell_lines Panel of Cancer Cell Lines cytotoxicity->cell_lines data_analysis Data Analysis & IC50/EC50 Determination cytotoxicity->data_analysis bacterial_strains Bacterial & Fungal Strains antimicrobial->bacterial_strains antimicrobial->data_analysis macrophages LPS-stimulated Macrophages anti_inflammatory->macrophages anti_inflammatory->data_analysis neuronal_cells Neuronal Cell Models neuroprotection->neuronal_cells neuroprotection->data_analysis lead_identification Lead Identification for In Vivo Studies data_analysis->lead_identification

A generalized workflow for the in vitro screening of a novel carbazole compound.

General In Vivo Experimental Workflow

Following promising in vitro results, a compound would typically advance to in vivo testing. The workflow below illustrates a general approach.

G cluster_1 In Vivo Evaluation Workflow lead_compound Promising Lead Compound (from In Vitro Studies) animal_model Selection of Animal Model (e.g., Xenograft, Disease Model) lead_compound->animal_model dosing Dose Formulation & Route of Administration animal_model->dosing treatment Treatment of Animal Cohorts dosing->treatment monitoring Monitoring of Health & Disease Progression treatment->monitoring toxicity Toxicology & Histopathology treatment->toxicity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) treatment->pk_pd endpoint Endpoint Analysis (e.g., Tumor Volume, Biomarkers) monitoring->endpoint efficacy_evaluation Evaluation of Efficacy & Safety endpoint->efficacy_evaluation toxicity->efficacy_evaluation pk_pd->efficacy_evaluation

A generalized workflow for the in vivo evaluation of a lead carbazole compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][3] All handling of 2,7-Dimethyl-9H-carbazole and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Key Hazard Information Summary

The following table summarizes the potential hazards associated with carbazole and its derivatives, which should be considered when handling this compound.

Hazard ClassificationDescriptionSource
Carcinogenicity Suspected of causing cancer.[1][2][4][1][2][4]
Mutagenicity Suspected of causing genetic defects.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][2][1][2]
Irritant Causes skin, eye, and respiratory irritation.[1][2][5][1][2][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sanitary sewer.[6][7][8]

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including solid residues, contaminated labware (e.g., pipette tips, vials, filter paper), and solutions, must be classified and handled as hazardous waste.[3][7][9]

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[3]

2. Waste Containerization:

  • Solid Waste: Collect all solid waste, including contaminated PPE and lab supplies, in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[3][9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container. Ensure the container material is compatible with the solvents used.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.[7][9] The appropriate hazard pictograms should also be visible.[7]

  • Container Management: Keep waste containers securely closed at all times, except when adding waste.[1][3] Store in a designated, well-ventilated, and secondary containment area.

3. Waste Disposal Request:

  • Contact EHS: Once the waste container is ready for pickup, follow your institution's procedures to request disposal through the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by local and national regulations.[9]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire lab.

  • Containment: If it is safe to do so, prevent the further spread of the spill.[1][3]

  • Cleanup:

    • Solid Spills: For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container, avoiding the creation of dust.[3][11]

    • Liquid Spills: For liquid spills, use an inert absorbent material such as vermiculite or sand to absorb the spill.[3] Place the absorbent material into the hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[3]

  • Report: Report the spill to your EHS department in accordance with your institution's policies.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Emergency Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Identify Waste as Hazardous (Solid & Liquid) B->C S1 Evacuate & Alert B->S1 Spill Occurs D Segregate from Other Waste Streams C->D E Collect in Labeled, Sealed Container D->E F Store in Designated Area with Secondary Containment E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Disposal Documentation G->H S2 Contain Spill S1->S2 S3 Clean Up with Absorbent S2->S3 S4 Decontaminate Area S3->S4 S5 Dispose of Cleanup Materials as Hazardous Waste S4->S5 S5->E Add to Waste Container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 2,7-Dimethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of 2,7-Dimethyl-9H-carbazole, a carbazole derivative. While specific data for this compound is limited, the following guidance is based on information for the parent compound, 9H-Carbazole, and general principles of laboratory safety for aromatic heterocyclic compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as causing skin and serious eye irritation.[1] Due to the hazards associated with the parent carbazole structure, it is also prudent to consider it as potentially causing respiratory irritation and being suspected of causing cancer.[2][3][4] Therefore, a comprehensive approach to personal protection is necessary.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1, EN 166Protects against chemical splashes and dust.[2]
Face Shield-Recommended when there is a significant risk of splashing or dust generation.[5][6][7]
Hand Protection Chemical-resistant glovesNitrile, NeopreneProvides protection against skin contact.[2][8] Check manufacturer's chemical resistance guide.
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cottonProtects skin and clothing from contamination.[5][8]
Chemical-resistant apron-Recommended for larger quantities or when splashing is likely.
Respiratory Protection NIOSH-approved respiratorN95 or higherRequired when engineering controls are insufficient or when handling powder outside of a ventilated enclosure.[9]

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety during the handling of this compound. This involves preparation, handling, and post-handling procedures.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Ventilated Enclosure prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Glassware and Surfaces handle_transfer->post_decon After experiment completion post_waste Segregate and Label Waste post_decon->post_waste post_ppe Remove and Dispose of PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.